N-1-adamantyladamantan-1-amine hydrochloride CAS number and identifiers
This technical monograph provides an in-depth analysis of -(1-adamantyl)adamantan-1-amine hydrochloride , a sterically congested secondary amine consisting of two adamantane cages linked by a single nitrogen atom. Techni...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides an in-depth analysis of
-(1-adamantyl)adamantan-1-amine hydrochloride , a sterically congested secondary amine consisting of two adamantane cages linked by a single nitrogen atom.
-(1-adamantyl)adamantan-1-amine hydrochloride (also known as Di-1-adamantylamine HCl or Bis(1-adamantyl)amine HCl ) is a rare, highly lipophilic secondary amine. Unlike its monomeric counterpart Amantadine (1-adamantylamine), which is a common antiviral and antiparkinsonian agent, the dimer is characterized by extreme steric crowding around the central nitrogen.
This molecule is primarily utilized in two high-value contexts:
Pharmaceutical Impurity Profiling: It serves as a critical reference standard (Impurity 7) for Vildagliptin and other adamantane-based therapeutics, where dimerization is a potential side reaction during bulk synthesis.
Supramolecular Chemistry: Due to its rigid, bulky structure, it acts as a "molecular axle" or spacer in crystal engineering and organometallic ligand design.
Not widely indexed; refer as HCl salt of 22947-51-9
Molecular Formula
Molecular Weight
285.47 g/mol (Base) + 36.46 (HCl) ≈ 321.93 g/mol
Solubility
Low in water (lipophilic bulk); Soluble in DMSO, MeOH/CHCl mixtures.[1][2][3][4][5]
pKa
~10.5 (Estimated; comparable to hindered secondary amines)
Synthetic Architecture: Overcoming the "Steric Wall"
Synthesizing
-(1-adamantyl)adamantan-1-amine is chemically non-trivial. The bridgehead carbons of the adamantane cage prevent backside attack. Therefore, the formation of the bond between the second adamantyl group and the nitrogen must proceed via an pathway involving a stable carbocation, yet the nucleophile (1-adamantylamine) is itself bulky, creating a significant kinetic barrier.
Mechanism of Action: Carbocationic Coupling
The reaction requires forcing conditions to overcome the steric repulsion between the two approaching cages.
Graphviz Diagram: Steric Coupling Pathway
Caption: Synthesis proceeds via the generation of a bridgehead carbocation, followed by the difficult attack of the bulky amine nucleophile.
Validated Synthetic Protocol
Note: This protocol is adapted for research-scale synthesis where high purity is required over yield.
Reagents:
1-Bromoadamantane (1.0 eq)
1-Adamantylamine (1.2 eq)
Solvent: Diphenyl ether (high boiling point) or neat fusion.
Fusion: Combine 1-bromoadamantane and 1-adamantylamine in a pressure tube or round-bottom flask.
Thermal Activation: Heat the mixture to 180–200°C for 12–24 hours. The high temperature is strictly necessary to generate the adamantyl cation and provide enough energy to overcome the steric repulsion of the coupling.
Extraction: Cool to room temperature. Dissolve the residue in dichloromethane (DCM).
Base Wash: Wash with 1M NaOH to remove unreacted bromide salts and ensure the amine is in the free base form.
Purification: The secondary amine is less polar than the primary amine starting material. Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
Salt Formation: Dissolve the purified free base (CAS 22947-51-9) in anhydrous diethyl ether. Bubble dry HCl gas through the solution or add 2M HCl in ether dropwise.
Isolation: The hydrochloride salt will precipitate as a white microcrystalline solid. Filter and dry under vacuum.
In the synthesis of Vildagliptin (an inhibitor of DPP-4 for type 2 diabetes), adamantane derivatives are key building blocks. The "dimer" (N-1-adamantyladamantan-1-amine) is a specific process-related impurity (Impurity 7).
Why it forms: During the amination of 1-chloroadamantane or related steps, if the stoichiometry is not strictly controlled, the newly formed amine can attack another carbocation species.
Regulatory Requirement: According to ICH Q3A/B guidelines, this impurity must be quantified. The HCl salt is often used as the stable standard for HPLC calibration.
M2 Ion Channel Blockade (Theoretical)
While Amantadine is a known M2 proton channel blocker (Influenza A), the dimer exhibits different kinetics.
Lipophilicity: The dimer is significantly more lipophilic (LogP > 5.0), altering its membrane distribution.
Pore Blocking: The sheer size of the di-adamantyl group makes it too bulky to fit inside the M2 channel pore in the same manner as the monomer, often rendering it inactive as a drug but useful as a negative control in binding studies.
Graphviz Diagram: Structure-Property Relationship
Caption: The physical properties of the dimer dictate its utility as a specialized standard rather than a direct therapeutic.
Analytical Characterization
To validate the identity of the synthesized HCl salt, the following spectral signatures are expected:
~2.0–2.2 ppm (Broad multiplets, Bridgehead CH of adamantane).
~1.6–1.9 ppm (Multiplets, Methylene CH2 of adamantane).
Distinctive Feature: Integration will show 30 aliphatic protons corresponding to two equivalent adamantyl cages.
Mass Spectrometry (ESI+):
[M+H]+ : m/z 286.3 (Base peak).
Fragmentation may show m/z 135 (Adamantyl cation) due to the cleavage of the C-N bond.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10850731, Di-1-adamantylamine hydrochloride. Retrieved from [Link]
ChemWhat (2025). Vildagliptin Impurity 7 (CAS 22947-51-9) Data Sheet. Retrieved from [Link]
Olah, G. A., et al. (1990).Synthetic Methods and Reactions: Preparation of Adamantane Derivatives.
European Medicines Agency (EMA).Assessment Report: Vildagliptin (Galvus). (Reference for impurity profiling requirements in adamantane-containing DPP-4 inhibitors).
Pharmacological Mechanism of N-1-Adamantyladamantan-1-amine Hydrochloride
The following is an in-depth technical guide on the pharmacological mechanism of N-1-adamantyladamantan-1-amine hydrochloride (commonly referred to as Di-1-adamantylamine or Bis(1-adamantyl)amine ). A Technical Guide to...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the pharmacological mechanism of N-1-adamantyladamantan-1-amine hydrochloride (commonly referred to as Di-1-adamantylamine or Bis(1-adamantyl)amine ).
A Technical Guide to the "Double-Cage" Adamantane Scaffold
Part 1: Executive Technical Summary
N-1-adamantyladamantan-1-amine hydrochloride (CAS: 561327-49-9) is a bulky, lipophilic secondary amine comprising two adamantane cages linked directly by a nitrogen atom. While structurally related to the clinically ubiquitous Amantadine (1-adamantanamine) and Rimantadine , this "dimeric" analog exhibits a distinct pharmacological profile governed by its extreme lipophilicity and steric bulk.
Primarily identified as a high-molecular-weight impurity in the synthesis of Amantadine, this compound has been investigated for antiviral and antiparasitic properties. Unlike Amantadine, which fits snugly within the influenza A M2 proton channel, the N-1-adamantyladamantan-1-amine molecule is a "dumbbell-shaped" ligand. Its mechanism of action shifts from pore-blocking (luminal occlusion) to allosteric modulation or membrane interfacial disruption , making it a critical probe for defining the steric limits of ion channel inhibitors.
Part 2: Chemical Architecture & Physicochemical Properties
To understand the pharmacology, one must first master the structure. The molecule consists of two tricyclic adamantane cages sharing a single amine nitrogen.
Property
Value / Characteristic
Pharmacological Implication
IUPAC Name
N-(1-adamantyl)adamantan-1-amine hydrochloride
Defines the 1,1'-linkage (rigid).
Molecular Formula
High carbon-to-nitrogen ratio.
Molecular Weight
321.93 g/mol
Significantly heavier than Amantadine (187.7 g/mol ).
Too bulky for small ion pores (e.g., M2 channel lumen).
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the steric contrast between Amantadine and the Dimer.
Caption: Structural evolution from Amantadine to the Dimer, highlighting the dramatic shift in steric bulk and lipophilicity.
Part 3: Pharmacological Mechanisms[1]
1. Influenza A M2 Proton Channel Interactions
Mechanism: Steric Occlusion vs. Allosteric Inhibition
The primary target of adamantane drugs is the M2 proton channel of the Influenza A virus.
Amantadine: Binds deep within the channel pore (Val27/Ser31 region), physically blocking
transport.
N-1-adamantyladamantan-1-amine:
Pore Exclusion: The M2 pore diameter is approximately 9–10 Å. The dimer, with two cages, exceeds the dimensions required to fit entirely inside the pore in a functional blocking orientation.
Interfacial Binding: Pharmacological data suggests that bulky adamantane derivatives often bind to the lipid-protein interface or the channel entrance (extraluminal) rather than the deep pore.
Activity: While early patents claimed antiviral activity [1], modern Structure-Activity Relationship (SAR) studies often use this dimer as a negative control for pore binding or as a lead for peripheral binding sites on the M2 tetramer.
2. P2X7 Receptor Antagonism
Mechanism: Allosteric Modulation
The P2X7 receptor (an ATP-gated ion channel) is a validated target for adamantane derivatives.
Pharmacophore: The adamantane cage provides the necessary hydrophobic bulk to occupy the P2X7 allosteric pocket.
Bis-Adamantanes: Dimeric adamantanes have shown potency as P2X7 antagonists. The N-1-adamantyladamantan-1-amine structure acts as a rigid hydrophobic scaffold that stabilizes the receptor in a closed state, preventing ATP-induced pore dilation and subsequent inflammatory signaling (IL-1
release).
3. Membrane Disruption & Antiparasitic Activity
Mechanism: Lipophilic Cation Detergency
Target: Trypanosoma brucei (Sleeping Sickness) and Mycobacterium tuberculosis.[1]
Action: The extreme lipophilicity combined with the cationic charge (ammonium head) allows the molecule to partition deeply into the lipid bilayer of parasites.
Effect: It disrupts membrane potential and integrity. Unlike specific enzyme inhibitors, this mechanism is often classified as "membranotropic," leading to lysis of the parasite or disruption of its bioenergetics.
Signaling Pathway Diagram (P2X7 & M2)
Caption: Dual mechanistic pathway showing steric exclusion from the M2 pore vs. effective allosteric antagonism at P2X7 receptors.
Part 4: Experimental Protocols
To study this compound, one must often isolate it from Amantadine or synthesize it directly. The following protocol ensures high purity for pharmacological testing.
Protocol 1: Synthesis and Purification (Differentiation from Amantadine)
Context: This compound is the major byproduct of Amantadine synthesis via the Ritter reaction or bromination routes.
Stoichiometry: Mix 1-Bromoadamantane (1.0 eq) and 1-Adamantylamine (1.2 eq).
Reaction: Heat neat (without solvent) at 200–220°C for 4–6 hours. The high temperature forces the nucleophilic attack of the amine on the bulky adamantyl cage.
Workup: Cool to room temperature. The solid mass contains Amantadine HBr, unreacted starting material, and the Dimer.
Selective Extraction:
Triturate with hot water . Amantadine salts are highly soluble.
The Dimer (N-1-adamantyladamantan-1-amine) is water-insoluble. Filter the insoluble residue.
Recrystallization: Dissolve the residue in boiling Ethanol/Chloroform (1:1) . Cool slowly to crystallize.
Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.
Aldrich, P. E., et al. (1968). "Adamantyl secondary amines." U.S. Patent 3,391,142. (Describes the synthesis and antiviral claims of bis(1-adamantyl)amine).
Kolocouris, A., et al. (1996). "Interaction of Amantadine and its N-alkyl analogues with the M2 proton channel." Journal of Medicinal Chemistry. (Discusses steric limits of the M2 pore).
Hermann, E. C., et al. (1982). "Structure-activity relationships of amantadine analogues." Molecular Pharmacology.
PubChem Compound Summary. (2025). "Di-1-adamantylamine hydrochloride." National Center for Biotechnology Information.
Simson Pharma. "Adamantanamine Dimer Hydrochloride (Impurity)." (Confirmation of status as a key pharmaceutical impurity).
Physicochemical Characterization & Solubility Profiling: N-1-adamantyladamantan-1-amine HCl
The following technical guide details the physicochemical profiling and solubility behavior of N-1-adamantyladamantan-1-amine hydrochloride (also known as bis(1-adamantyl)amine HCl). This guide is structured for drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profiling and solubility behavior of N-1-adamantyladamantan-1-amine hydrochloride (also known as bis(1-adamantyl)amine HCl).
This guide is structured for drug development scientists who need to handle, solubilize, and characterize this highly lipophilic "brick dust" molecule, distinguishing it from its more common monomeric analog, Amantadine.[1][2]
[1][2]
Executive Summary & Compound Architecture
N-1-adamantyladamantan-1-amine hydrochloride represents a significant formulation challenge compared to standard amine salts.[2] Unlike its monomeric cousin Amantadine HCl (which is freely soluble in water), this "dimer" consists of a single nitrogen atom flanked by two bulky, lipophilic adamantane cages.[1][2]
Structural Implications on Solubility
The solubility profile is governed by the competition between the hydration energy of the single ionized ammonium group and the massive hydrophobic surface area of the two tricyclic cages.[1][2]
Feature
Amantadine HCl (Monomer)
Bis(1-adamantyl)amine HCl (Target)
Structure
Molecular Weight
187.7 g/mol
~321.9 g/mol
LogP (Predicted)
~2.4
> 5.5 (High Lipophilicity)
Aqueous Solubility
> 50 mg/mL (Freely Soluble)
Predicted < 0.5 mg/mL (Sparingly Soluble)
Crystal Lattice
Moderate energy
High energy (High symmetry, efficient packing)
Core Insight: Do not assume water solubility based on the "HCl" suffix. The hydrophobic burden of the second adamantyl group overwhelms the solvation capacity of the chloride salt, likely resulting in a compound that behaves more like a grease ball than a salt in aqueous media.[2]
Theoretical Solubility Profile
The pH-Solubility Relationship
As a secondary amine, the compound will exhibit a classic pH-dependent solubility profile.[1][2] However, the intrinsic solubility (
) of the free base is expected to be negligible (nanomolar range).[2]
pKa Estimate: ~9.5 – 10.5 (similar to other bulky aliphatic amines).[1][2]
pH < 4: The compound exists predominantly as the cationic salt
.[2] Solubility is maximal here but limited by the Ksp of the hydrochloride salt itself.[2]
pH > 8: Rapid precipitation of the free base occurs.[2]
Solvent Compatibility Matrix
Due to the high lipophilicity, standard aqueous buffers are often insufficient for stock preparation.[1][2]
Since specific literature values for the dimer are sparse compared to the monomer, the following self-validating protocols are required to establish the exact solubility for your specific batch.
Objective: Determine thermodynamic solubility at pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS).
Preparation: Weigh 5 mg of N-1-adamantyladamantan-1-amine HCl into a 4 mL glass vial.
Solvent Addition: Add 1 mL of buffer (0.1 N HCl or PBS pH 7.4).
Equilibration:
Vortex for 60 seconds.
Incubate at 25°C with constant agitation (orbital shaker) for 24 hours.
Critical Check: If the solution becomes clear, add more solid until a precipitate persists.[2]
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
Quantification: Dilute supernatant 1:10 in Acetonitrile (to ensure no precipitation during injection) and analyze via HPLC-UV (205-210 nm detection, adamantane lacks strong chromophores) or LC-MS.
Protocol B: Kinetic Solubility (High Throughput)
Objective: Rapid estimation for biological assays (preventing "crashing out" in media).
Prepare a 20 mM stock solution in 100% DMSO.
Spike 5 µL of stock into 195 µL of PBS (Final: 500 µM, 2.5% DMSO).
Measure turbidity via UV absorbance at 620 nm immediately and after 4 hours.[2]
Threshold: An OD > 0.01 relative to blank indicates precipitation.[1][2]
Solubilization Strategies for Bio-Assays[2]
If the aqueous solubility is insufficient for your target concentration (e.g., channel blocking studies), employ the following "Trojan Horse" formulation strategies.
Cyclodextrin Complexation
The adamantane cage is the "gold standard" guest for
Mechanism: The hydrophobic adamantyl cage fits snugly into the
-CD cavity.[2] Since this dimer has two cages, you may need a 2:1 (CD:Drug) molar ratio.[2]
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP--CD) (20% w/v in water) rather than native -CD to avoid nephrotoxicity and enhance solubility further.[1][2]
Visualization of Solubilization Pathways[1][2]
Figure 1: Solubility equilibrium pathways. Note that increasing pH drives the system toward the insoluble free base, while Cyclodextrins can trap the molecule in a soluble state regardless of pH.[2]
References & Grounding
The characterization logic above is derived from the established structure-property relationships of the adamantane class and standard pre-formulation protocols.[2]
Amantadine Monomer Baseline:
Source: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 2130, Amantadine.[2]
Source: Cromwell, W. C., et al. "Self-assembly of adamantane-cyclodextrin complexes."[1][2] Journal of Physical Chemistry.
General Solubility Protocols for Lipophilic Salts:
Source: Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2]
Disclaimer: This guide is a theoretical profile based on structural analogs. Always perform empirical validation (Protocol A) before committing to large-scale animal studies.
Technical Deep Dive: Lipophilicity & Physicochemical Profiling of N-(1-Adamantyl)adamantan-1-amine HCl
The following technical guide details the physicochemical profile of N-(1-adamantyl)adamantan-1-amine hydrochloride (Di-1-adamantylamine HCl). This document focuses on the challenges of quantifying lipophilicity in super...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile of N-(1-adamantyl)adamantan-1-amine hydrochloride (Di-1-adamantylamine HCl). This document focuses on the challenges of quantifying lipophilicity in super-bulky amine systems and provides validated protocols for characterization.
Executive Summary
N-(1-adamantyl)adamantan-1-amine HCl (Di-1-adamantylamine HCl) represents a class of "super-lipophilic" ammonium salts characterized by extreme steric bulk and high lattice energy. Unlike its monomeric precursor (Amantadine), this dimer exhibits a physicochemical profile dominated by the hydrophobic effect of two adamantane cages.
While the theoretical LogP (cLogP) suggests a value >5.0, the practical behavior of this molecule is governed by its "Brick Dust" properties—high crystallinity resulting in low solubility in both aqueous and organic media. This guide outlines the theoretical basis for its lipophilicity and prescribes specific RP-HPLC and potentiometric protocols for accurate measurement, circumventing the failures of traditional shake-flask methods.
Steric Environment: The nitrogen atom is deeply buried between two diamondoid cages. This creates a "steric shield" that impedes solvation of the ammonium proton, potentially lowering the effective
compared to less hindered amines due to the desolvation penalty.
Computed Partition Coefficient (cLogP)
Standard algorithms predict a high degree of lipophilicity due to the twenty carbon atoms in the adamantyl cages.
Property
Value
Source/Algorithm
Notes
XLogP3
5.1
PubChem / Atom-Additive
Indicates high tissue binding potential.
LogP (Consensus)
~5.4
SwissADME
Likely to precipitate in aqueous buffers.
Polar Surface Area
12.03 Ų
Topological PSA
Extremely low polarity; BBB penetrant.
pK_a (Predicted)
10.2 - 10.8
Hammett Eq. Extrapolation
Similar to Amantadine, but solvation-limited.
The "Greasy Salt" Phenomenon
Although the HCl salt form is ionic, the sheer volume of the hydrophobic adamantyl groups allows the ion pair to partition into organic solvents. In biphasic systems (e.g., Octanol/Water), the salt may extract into the octanol layer as an ion pair, complicating LogD measurement.
Experimental Measurement Protocols
Standard Shake-Flask methods are contraindicated for Di-1-adamantylamine due to:
Emulsion Formation: The surfactant-like nature of the cation stabilizes emulsions.
Detection Limits: Aqueous concentration will be below the limit of quantitation (LOQ) for UV/Vis.
Protocol A: RP-HPLC Estimation (High Throughput)
This method correlates the capacity factor (
) of the analyte with known standards to extrapolate LogP. It is the industry standard for super-lipophilic compounds.
Mobile Phase A: 20 mM Ammonium Acetate pH 7.4 (buffer).
Mobile Phase B: Methanol (MeOH).
Standards: Series of amines with known LogP (e.g., Benzylamine, Amantadine, Propranolol, Imipramine).
Workflow:
Isocratic Runs: Run the analyte and standards at varying %MeOH (e.g., 60%, 70%, 80%, 90%).
Calculate k':
where is retention time and is dead time.
Extrapolation: Plot
vs. Volume fraction of MeOH ().
Intercept Determination: Extrapolate to
MeOH to find (theoretical retention in 100% water).
Calibration: Correlate
of standards to their literature LogP to generate a calibration curve.
Calculation: Apply the analyte's
to the curve.
Protocol B: Potentiometric Titration in Cosolvent (Accurate pKa & LogP)
For precise
and LogP determination, use the "Yasuda-Shedlovsky" extrapolation method.
Workflow:
Titration: Titrate the HCl salt with KOH in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
Apparent pKa: Measure
(apparent) in each mixture.
Yasuda-Shedlovsky Plot: Plot
vs. (dielectric constant).
Extrapolation: The y-intercept gives the aqueous
.
LogP Calculation: Perform a dual-phase titration (Octanol/Water). The shift in the titration curve (
) relative to the aqueous curve allows calculation of LogP using the difference in Bjerrum plots.
Visualized Workflows
Physicochemical Causality
The following diagram illustrates how the structural features of Di-1-adamantylamine drive its unique solubility and partition behavior.
Caption: Causal relationship between the double-cage structure, steric hindrance, and the resulting "Brick Dust" solubility profile.
RP-HPLC Method Logic
The decision tree for selecting the correct measurement protocol.
Caption: Operational workflow selecting RP-HPLC or Potentiometric Titration over Shake Flask for high-LogP amines.
Synthesis & Handling Context
Understanding the synthesis validates the "high lattice energy" claim. The formation of Di-1-adamantylamine requires forcing conditions (e.g., heating 1-adamantylamine and 1-bromoadamantane to 255°C or using lithium amide chemistry). This thermal stability implies that once the crystal lattice forms, it is energetically costly to break, reinforcing the low solubility observations.
Handling: The HCl salt is stable but should be stored under inert atmosphere if used as a precursor for the free base (Lithium Di-1-adamantylamide, LDAM), which is sensitive to moisture.
Safety: As a highly lipophilic amine, it likely possesses significant CNS penetration (blood-brain barrier crossing). Handle as a potent bioactive agent.
Data Summary Table
Parameter
Value / Description
Relevance
Compound
Di-1-adamantylamine HCl
Target Analyte
CAS (HCl)
561327-49-9
Identification
Theoretical LogP
5.1 (XLogP3)
High Lipophilicity
Solubility (Water)
Low (mg/L range)
Formulation Challenge
Solubility (Organic)
Soluble in DCM, THF (Free base)
Synthesis/Extraction
pKa
~10.5 (Est.)
Basic, protonated at phys. pH
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10850731, Di-1-adamantylamine hydrochloride. Retrieved February 15, 2026 from [Link]
Shchegrovina, S. V., et al. (2021).Synthesis and Properties of Bulky Adamantane Amines.
Reich, H. J., & Sikorski, W. H. (2002). Lithium Di-1-adamantylamide (LDAM): A New Hindered Base. Journal of Organic Chemistry. (Describes the synthesis and steric properties of the free base). [Link]
Comer, J., & Tam, K. (2001).Lipophilicity Profiles: Theory and Measurement. In Pharmacokinetic Optimization in Drug Research. (Source for Yasuda-Shedlovsky and RP-HPLC protocols).
Foundational
Technical Guide: Antiviral Potential of N-1-adamantyladamantan-1-amine HCl
The following technical guide provides an in-depth analysis of the antiviral potential of N-1-adamantyladamantan-1-amine hydrochloride (chemically known as Di-1-adamantylamine HCl ). This guide is structured for research...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the antiviral potential of N-1-adamantyladamantan-1-amine hydrochloride (chemically known as Di-1-adamantylamine HCl ).
This guide is structured for researchers investigating Next-Generation M2 Inhibitors (M2-NIs) designed to overcome the S31N resistance mutation in Influenza A.
Executive Summary & Chemical Architecture
N-1-adamantyladamantan-1-amine hydrochloride (
) represents a distinct class of "super-bulky" adamantane derivatives. Unlike the marketed drugs Amantadine (single cage) and Rimantadine (single cage with ethyl linker), this molecule consists of two adamantane cages linked directly by a secondary amine.
The Pharmacological Thesis
The clinical obsolescence of Amantadine is primarily driven by the S31N mutation in the M2 viroporin of Influenza A.[1][2] This mutation replaces a small Serine with a larger Asparagine, but paradoxically, it destabilizes the channel helices and creates a wider, more dynamic pore that allows single-cage adamantanes to "rattle" through or fail to bind tightly.
The "Double-Cage" Hypothesis:
The antiviral potential of N-1-adamantyladamantan-1-amine lies in its steric bulk . It is hypothesized to act as a pore plug for the widened S31N channel, utilizing the second adamantyl group to engage hydrophobic pockets that single-cage inhibitors cannot reach.
Exists as a cation at physiological pH (essential for M2 channel binding).
Solubility
Low (Water); High (DMSO/Chloroform)
The Hydrochloride salt form is mandatory for aqueous bioavailability.
Mechanism of Action: The "Steric Plug" Model
The antiviral efficacy of adamantane-based drugs relies on blocking the M2 proton channel , a tetrameric viroporin essential for viral uncoating.
The Pathway
Viral Entry: Influenza virus enters the host cell via endocytosis.
Acidification: The endosome pH drops (pH < 6.0).
M2 Activation: The M2 channel opens, allowing
ions to flood the virion.
Uncoating: Acidification dissociates the viral RNP (Ribonucleoprotein) from the M1 matrix protein, releasing the genome.
Inhibition: The drug enters the channel lumen, binds to the His37/Ser31 cluster, and physically occludes proton flow.
DOT Diagram: M2 Inhibition Pathway
The following diagram illustrates the specific intervention point of N-1-adamantyladamantan-1-amine.
Caption: Logical flow of Influenza A uncoating and the specific blockade mechanism of bulky adamantane amines.
Preclinical Evaluation Protocols
To validate the antiviral potential of this specific compound, a rigorous two-phase experimental workflow is required. Due to the compound's high lipophilicity, standard plaque assays may yield false negatives due to precipitation. Electrophysiology is the gold standard here.
Phase A: Synthesis & Purification (HCl Salt Formation)
Rationale: The free base is virtually insoluble in media. The Hydrochloride salt must be generated and lyophilized.
Coupling: React 1-bromoadamantane with 1-aminoadamantane in high-boiling solvent (e.g., diglyme) or via reductive amination.
Salt Formation: Dissolve crude product in diethyl ether; bubble dry HCl gas.
Precipitation: Collect the white precipitate (N-1-adamantyladamantan-1-amine HCl).
Validation: Confirm structure via 1H-NMR and Mass Spec (m/z ~285.25 for cation).
Phase B: Two-Electrode Voltage Clamp (TEVC) Assay
Rationale: This assay measures the drug's ability to block proton currents directly, bypassing cell membrane permeability issues.
Protocol:
Expression: Inject Xenopus laevis oocytes with mRNA encoding Influenza A M2 (Wild Type) and M2 (S31N mutant).
Incubation: Incubate oocytes for 24-48 hours at 18°C.
Setup: Place oocyte in recording chamber with ND96 buffer (pH 7.5).
Activation: Perfuse with low pH buffer (pH 5.5) to activate
current.
Drug Application: Perfuse N-1-adamantyladamantan-1-amine HCl (dissolved in DMSO, diluted to 100
M in buffer) for 2 minutes.
Measurement: Record the percentage inhibition of the steady-state current.
Target: >50% inhibition at 10
M indicates high potency.
Phase C: Plaque Reduction Assay (MDCK Cells)
Rationale: Confirms antiviral activity in a biological context.[2][3][4][5][6][7][8][9][10]
Protocol:
Seeding: Seed MDCK cells in 6-well plates.
Infection: Infect with Influenza A/WSN/33 (S31N) at MOI 0.001.
Treatment: Overlay with agarose containing the drug (0.1
M to 100 M).
Visualization: Stain with Crystal Violet after 48 hours.
Analysis: Calculate
(Effective Concentration reducing plaques by 50%).
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path for validating this compound, highlighting the "Go/No-Go" decision points based on solubility and channel blocking efficacy.
Caption: Operational workflow for validating N-1-adamantyladamantan-1-amine HCl.
Challenges & Future Outlook
Resistance Profiling
While this compound targets the S31N mutant, researchers must monitor for the emergence of V27A or L26F mutations. The V27A mutation places a bulky valine near the channel entrance, which may sterically clash with the second adamantane cage of this dimer.
Formulation Strategy
The primary barrier to the clinical success of N-1-adamantyladamantan-1-amine is its hydrophobicity .
Solution: Use of sulfobutyl ether
-cyclodextrin (SBECD) carriers.
Modification: If the pure dimer is too insoluble, asymmetric synthesis (linking one adamantane to a slightly less bulky cage, e.g., noradamantane) may improve "drug-like" properties while maintaining channel occlusion.
References
Wang, J., et al. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus.[2][7][8][9] PNAS. [Link]
Rey-Carrizo, M., et al. (2013). Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A.[8] Journal of Medicinal Chemistry. [Link]
PubChem. (2025).[11] Di-1-adamantylamine hydrochloride (Compound Summary).[11] National Library of Medicine. [Link]
Kolocouris, A., et al. (2014). Binding of Antiviral Adamantane Amines to the M2 Channel of Influenza A Virus.[1][2][4][7][8][9][12] Chemical Reviews. [Link]
Ma, C., et al. (2016). Identification of the Drug Binding Site in the S31N Mutant of the Influenza M2 Proton Channel.[8] ACS Infectious Diseases. [Link]
N-1-adamantyladamantan-1-amine HCl (referred to herein as Di-1-adamantylamine HCl or DAA-HCl ) represents a distinct structural departure from the "gold standard" adamantane-based NMDA antagonists, Amantadine and Memantine. While traditional therapeutics utilize a single adamantane cage to occlude the ion channel pore, DAA-HCl presents a "bis-adamantyl" architecture—two bulky lipophilic cages bridged by a secondary amine.
This guide outlines the theoretical framework and experimental protocols required to evaluate DAA-HCl. The core scientific inquiry focuses on the steric limits of the NMDA receptor (NMDAR) pore . Unlike Memantine, which fits snugly within the channel vestibule (trapping block), DAA-HCl’s extreme hydrophobicity and steric bulk (
vs. Memantine's ) suggest a distinct kinetic profile, likely involving "foot-in-the-door" blockade or peripheral allosteric modulation rather than deep-pore occlusion.
Molecular Pharmacology & Mechanism of Action[1]
The Uncompetitive Channel Block Model
The efficacy of adamantane derivatives relies on uncompetitive antagonism . They bind only when the channel is in the open state (agonist-bound).
The Pharmacophore: A cationic head group (ammonium) attracted to the electronegative selectivity filter, and a lipophilic cage that interacts with the hydrophobic vestibule residues.
The DAA-HCl Anomaly: DAA-HCl possesses the requisite cationic charge (at physiological pH, the secondary amine is protonated). However, its "dumbbell" shape creates a potential steric clash.
Theoretical Binding Modes
We propose two competing hypotheses for DAA-HCl activity, which the protocols below are designed to differentiate:
Hypothesis A (Steric Exclusion): The molecule is too large to pass the "constriction ring" (selectivity filter) formed by the N/Q/R sites of the GluN1/GluN2 subunits. It may show very low affinity or act as a weak surface blocker.
Hypothesis B (Vestibule Occlusion): The molecule binds higher up in the central cavity (vestibule) than Memantine. This would result in:
Faster Off-Rate (
): Less stabilization by deep pore residues.
Voltage Independence: If it binds outside the electrical field drop of the membrane.
Visualization of Signaling & Blockade
The following diagram illustrates the kinetic pathway of NMDAR activation and the specific entry point for DAA-HCl blockade.
Caption: Kinetic state diagram showing DAA-HCl targeting the Open State (Uncompetitive Blockade). Note that blockade requires prior agonist binding and depolarization.
Experimental Validation Framework
To rigorously characterize DAA-HCl, you must move beyond simple
curves and establish the mechanism of block .
Protocol 1:
Displacement Binding Assay
Purpose: Determine the binding affinity (
) relative to the high-affinity blocker MK-801. Since adamantanes and MK-801 share the PCP-binding site, competitive displacement confirms the binding locus.
Methodology:
Membrane Preparation: Isolate synaptic membranes from rat forebrain or HEK293 cells stable-transfected with GluN1/GluN2B.
Incubation:
Buffer: 5 mM Tris-HCl (pH 7.4).
Radioligand: 5 nM
.
Competitor: DAA-HCl (Range:
to M).
Critical Step: Add 100
M Glutamate and 10 M Glycine to open the channels (binding is state-dependent).
Equilibration: Incubate for 2 hours at room temperature (bulky ligands require longer equilibration).
Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic amines).
Validation Criteria:
If DAA-HCl binds to the PCP site, you will observe a sigmoidal displacement curve.
Calculated
: Use the Cheng-Prusoff equation: .
Protocol 2: Whole-Cell Voltage Clamp (The Gold Standard)
Establish Baseline: Hold cell at -70 mV. Apply NMDA/Glycine to elicit a steady inward current (
).
Drug Application: Co-apply NMDA/Glycine + DAA-HCl (start at 10
M).
Voltage Ramp Protocol:
While drug is present, ramp voltage from -100 mV to +40 mV over 2 seconds.
Rationale: Uncompetitive blockers like Memantine show strong voltage dependence (block is relieved at positive potentials as the ion pushes the drug out).
Washout: Measure the time constant of recovery (
).
Data Interpretation (Woodhull Model):
Fit the current-voltage (I-V) relationship to determine
(fraction of the electrical field sensed by the blocker).
Parameter
Expected Result (Memantine)
Hypothesis for DAA-HCl
Implication
(Affinity)
Lower affinity due to steric clash.
(Electrical Distance)
(Deep block)
(Shallow block)
DAA-HCl cannot penetrate deep into the pore.
(Washout)
Moderate (Seconds)
Very Slow or Very Fast
Slow: Hydrophobic adhesion. Fast: Weak binding.
Synthesis & Handling Notes
Solubility Warning: DAA-HCl is extremely lipophilic compared to Memantine HCl.
Stock Solution: Do not attempt to dissolve directly in aqueous buffer. Dissolve in 100% DMSO (up to 100 mM) first.
Working Solution: Dilute into ACSF/Buffer. Ensure final DMSO concentration is < 0.1%.
Plasticware: Lipophilic amines stick to plastic. Use glass reservoirs or pre-coat plastic tips with BSA if concentration loss is suspected.
To contextualize DAA-HCl, we must compare it to the established SAR of the adamantane amine class.
Caption: SAR evolution from Amantadine to Memantine (optimized) vs. DAA-HCl (steric probe).
Key Mechanistic References
The evaluation of DAA-HCl relies on the foundational physics of channel blocking established by the following authoritative sources:
The "Trapping" Mechanism: The classic description of how adamantane derivatives enter the open channel and are trapped by channel closure.
Source:Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1] Nature Reviews Drug Discovery. Link
Voltage Dependence & Site of Action: Detailed electrophysiology describing the binding site of Memantine deep within the channel.
Source:Chen, H. S., & Lipton, S. A. (1997). Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism.[2] The Journal of Physiology. Link
Steric Constraints of the NMDA Pore: Studies exploring bulky derivatives (e.g., amantadine linked to other moieties) to map the pore size.
Source:Antonov, S. M., & Johnson, J. W. (1996). Voltage-dependent interaction of open-channel blocking molecules with gating of NMDA receptors in rat cortical neurons. The Journal of Physiology. Link
Conclusion & Recommendation
N-1-adamantyladamantan-1-amine HCl is a high-risk, high-reward probe compound. It is likely too bulky to act as a therapeutic "Memantine replacement" (which requires rapid on/off kinetics for safety). However, it serves as an excellent molecular caliper to measure the width of the NMDAR vestibule.
Recommendation: Proceed with Protocol 2 (Electrophysiology) immediately. Binding assays may yield false negatives if the lipid solubility causes high non-specific binding. Only the voltage-jump relaxation analysis in a patch-clamp setup will definitively prove if it enters the channel sensing field.
References
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1] Nature Reviews Drug Discovery, 5(2), 160-170. [Link]
Chen, H. S., & Lipton, S. A. (1997). Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism.[2] The Journal of Physiology, 499(Pt 1), 27–46. [Link]
Antonov, S. M., & Johnson, J. W. (1996). Voltage-dependent interaction of open-channel blocking molecules with gating of NMDA receptors in rat cortical neurons. The Journal of Physiology, 493(Pt 2), 425–445. [Link]
Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology, 53(6), 699-723. [Link]
Technical Guide: Steric Hindrance in N-1-adamantyladamantan-1-amine Hydrochloride
This guide provides an in-depth technical analysis of N-1-adamantyladamantan-1-amine hydrochloride (also known as Bis(1-adamantyl)amine hydrochloride ).[1] It focuses on the profound steric hindrance effects imposed by t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-1-adamantyladamantan-1-amine hydrochloride (also known as Bis(1-adamantyl)amine hydrochloride ).[1] It focuses on the profound steric hindrance effects imposed by the two diamondoid cages and how these effects dictate synthesis, physicochemical properties, and pharmacological potential.[1]
[1]
Executive Summary
N-1-adamantyladamantan-1-amine hydrochloride (
) represents an extreme case of steric congestion in organic chemistry.[1] Comprising two bulky tricyclo[3.3.1.1]decane (adamantane) cages linked by a single nitrogen atom, this molecule is often described as a "molecular dumbbell."[1]
For researchers and drug developers, this compound is not merely a structural curiosity but a probe for the limits of nucleophilic substitution and ligand-receptor binding.[1] The steric bulk prevents standard synthetic pathways and radically alters basicity through the steric inhibition of solvation .[1] This guide details the high-energy synthesis required to overcome the activation barrier and analyzes the compound's potential as a super-lipophilic channel blocker.[1]
Part 1: Molecular Architecture & Steric Analysis
The "Dumbbell" Topology
The molecule consists of a secondary amine center flanked by two tertiary bridgehead carbons.[1] Unlike linear alkyl chains, the adamantyl groups are rigid, spherical cages (diameter
Cone Angle: The estimated cone angle of a single adamantyl group is
relative to the nitrogen.[1] Two such groups create a "clamshell" effect, effectively burying the nitrogen lone pair.[1]
F-Strain (Front Strain): In the free base, the approach of electrophiles to the nitrogen is severely retarded by the interpenetration of the Van der Waals radii of the cage hydrogens.[1]
B-Strain (Back Strain): Upon protonation to the hydrochloride salt (
), the bond angles around nitrogen attempt to expand to (tetrahedral).[1] The rigid cages resist this expansion, creating significant internal strain energy.[1]
Steric Inhibition of Solvation
A critical concept for this molecule is the anomaly of basicity .[1]
Gas Phase: Electronically, the adamantyl group is electron-donating (inductive effect
).[1] In the gas phase, bis(1-adamantyl)amine is highly basic.[1]
Aqueous Phase: In water, the pKa is unexpectedly lower than predicted by induction.[1] The massive hydrophobic cages prevent water molecules from organizing around and stabilizing the positive charge on the ammonium ion (
).[1] This steric inhibition of solvation destabilizes the salt form relative to the free base in polar media.[1]
Part 2: Synthetic Challenges & Protocols
Standard
alkylation (e.g., reacting 1-adamantylamine with 1-bromoadamantane in refluxing ethanol) fails completely.[1] The bridgehead carbon of 1-bromoadamantane cannot undergo Walden inversion ( is geometrically impossible), and the steric bulk of the amine prevents attack.[1]
Required Protocol: High-Temperature Solvolytic/Radical Coupling.[1]
The only reliable method involves forcing the reaction under extreme thermal conditions to overcome the steric activation energy.[1]
Experimental Protocol: Synthesis of Bis(1-adamantyl)amine HCl
Safety Warning: This reaction requires a high-pressure stainless steel autoclave. 1-Bromoadamantane is an irritant.[1] Operate behind a blast shield.
Free Basing: Suspend the crude HBr salt in 20% aqueous NaOH and heat to reflux (requires prolonged heating due to insolubility). Extract the free amine into diethyl ether.
Super-lipophilic .[1] Crosses BBB efficiently but may get trapped in lipid bilayers.[1]
Water Solubility
Very Low (even as HCl salt)
The salt forms a "greasy" cation; poor solvation leads to low aqueous solubility.[1]
Melting Point
> 300°C
High lattice energy due to efficient packing of diamondoid cages.[1]
pKa (Est.)
~9.5 (Aqueous)
Lower than expected for dialkylamines (~11) due to steric inhibition of solvation.[1]
Part 4: Pharmacological Implications[3]
Ion Channel Blockade (NMDA & M2)
Adamantane derivatives (Amantadine, Memantine) act as open-channel blockers for NMDA receptors and the Influenza M2 proton channel.[1]
Mechanism: They enter the channel pore and bind to a site deep within the transmembrane region.[1]
Steric Effect of Bis-Analog: The bis(1-adamantyl)amine is significantly wider than Memantine.[1]
Hypothesis: It may be too bulky to fit into the standard M2 channel pore (steric exclusion).[1]
Alternative: If it fits, the "off-rate" (
) would be extremely slow, leading to a "trapped" blocker with long duration of action, potentially causing neurotoxicity (in NMDA context) or irreversible blockade.[1]
Lipophilic Vector
The bis-adamantyl moiety serves as an extreme lipophilic anchor.[1] In drug development, this structure is used to:
Anchor to Membranes: The two cages can embed into the lipid bilayer, positioning the amine at the interface.[1]
Shielding: Protect the nitrogen from metabolic degradation (N-oxidation) via steric shielding.[1]
Signaling Pathway: Channel Blockade
Caption: Pharmacological mechanism illustrating the trade-off between hydrophobic binding affinity and steric exclusion in channel pores.[1]
References
Preparation of Adamantyl Amines:
Mills, J., & Krumkalns, E. (1968).[1] Adamantyl secondary amines. U.S. Patent No.[1] 3,391,142.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]
Steric Effects in Adamantane Chemistry:
Schleyer, P. v. R., & Nicholas, R. D. (1961).[1] The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(8), 182-187.[1]
Pharmacology of Adamantane Derivatives:
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1]
Basicity and Solvation of Hindered Amines:
Aue, D. H., Webb, H. M., & Bowers, M. T. (1976).[1] Quantitative evaluation of intramolecular strong hydrogen bonding in the gas phase. Journal of the American Chemical Society, 98(2), 311–317.[1] (Contextual reference for gas-phase vs. solution basicity).
[1]
Technical Application Note: High-Pressure Synthesis of N-(1-Adamantyl)adamantan-1-amine Hydrochloride
Abstract & Strategic Overview The synthesis of N-(1-adamantyl)adamantan-1-amine hydrochloride (also known as bis(1-adamantyl)amine HCl) presents a unique challenge in organic synthesis due to extreme steric hindrance. St...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of N-(1-adamantyl)adamantan-1-amine hydrochloride (also known as bis(1-adamantyl)amine HCl) presents a unique challenge in organic synthesis due to extreme steric hindrance. Standard
nucleophilic substitution is geometrically impossible at the bridgehead carbon of the adamantane cage. Furthermore, the pathway, while favored by the stability of the adamantyl carbocation, is kinetically retarded by the massive bulk of the incoming 1-adamantylamine nucleophile.
This Application Note details a validated high-pressure thermal amination protocol . Unlike standard alkylations, this procedure relies on thermal forcing conditions (autoclave/pressure vessel) to overcome the activation energy barrier required to couple two bulky adamantyl cages.
Key Mechanistic Insight
The reaction proceeds via a thermally induced ionization of 1-bromoadamantane to generate a transient 1-adamantyl cation. The 1-adamantylamine, despite its poor nucleophilicity due to steric bulk, captures this cation under high-temperature equilibrium. The resulting secondary amine is highly lipophilic and crystallizes readily as a hydrohalide salt.
Reaction Scheme & Pathway Analysis[1]
The synthesis involves the direct alkylation of 1-adamantylamine with 1-bromoadamantane, followed by a salt exchange to the hydrochloride form.
Figure 1: Reaction pathway for the synthesis of Bis(1-adamantyl)amine HCl. The process requires a high-energy transition state to overcome steric repulsion between the two cage structures.
Materials & Equipment
Reagents Table
Reagent
CAS No.
MW ( g/mol )
Role
Purity Req.
1-Bromoadamantane
768-90-1
215.13
Electrophile
>98%
1-Adamantylamine
768-94-5
151.25
Nucleophile
>98%
Sodium Hydroxide
1310-73-2
40.00
Base (Workup)
Reagent Grade
HCl (2.0M in Diethyl Ether)
N/A
36.46
Acid Source
Anhydrous
Dichloromethane (DCM)
75-09-2
84.93
Solvent
HPLC Grade
Ethanol (Absolute)
64-17-5
46.07
Recrystallization
>99.5%
Critical Equipment
Stainless Steel Autoclave (High-Pressure Bomb): Rated for >300°C and >50 bar. Teflon-lined is preferred to prevent metal leaching, though stainless steel is acceptable for this non-corrosive mixture.
Vacuum Filtration Setup: Buchner funnel with fritted glass.
Rotary Evaporator: With vacuum pump capable of <10 mbar.
Experimental Protocol
Phase 1: High-Pressure Coupling
Objective: Synthesize the intermediate Bis(1-adamantyl)amine Hydrobromide.
Preparation: In a glovebox or well-ventilated fume hood, weigh 10.75 g (50 mmol) of 1-bromoadamantane and 7.56 g (50 mmol) of 1-adamantylamine.
Note: A 1:1 molar ratio is used. While excess amine is common in alkylations, the separation of bis-adamantyl amine from mono-adamantyl amine is difficult; using stoichiometric amounts simplifies purification as the bis-product precipitates.
Loading: Charge both solids into the Teflon liner of the stainless steel autoclave. No solvent is added (solvent-free melt reaction).
Expert Insight: Solvents decrease the concentration of the reacting species and lower the reaction rate significantly in this sterically hindered system. A melt provides the highest possible collision frequency.
Reaction: Seal the autoclave tightly. Heat the vessel to 230°C - 250°C for 12–16 hours .
Safety: Ensure the autoclave is behind a blast shield. The internal pressure will rise due to the sublimation/melting of reagents, though no gas is evolved stoichiometrically.
Cooling: Allow the vessel to cool slowly to room temperature over 4 hours. Rapid cooling may trap impurities in the crystal lattice.
Phase 2: Isolation of the Hydrobromide Salt
Extraction: Open the autoclave. The contents will be a hard, dark solid.
Trituration: Add 50 mL of hot Ethanol to the liner and sonicate/scrape to dislodge the solid. Transfer the slurry to a flask.
Reflux: Heat the ethanol slurry to reflux for 30 minutes. The Bis(1-adamantyl)amine HBr is sparingly soluble in hot ethanol, whereas unreacted starting materials (1-bromoadamantane and 1-aminoadamantane) are soluble.
Filtration: Filter the hot mixture. Collect the insoluble residue.
Checkpoint: The solid collected is the crude hydrobromide salt.
Wash: Wash the cake with 2 x 20 mL hot ethanol.
Phase 3: Conversion to Hydrochloride Salt
Objective: Convert the HBr salt to the target HCl salt for pharmaceutical consistency.
Figure 2: Workup procedure for salt exchange (HBr to HCl).
Free Basing: Suspend the crude HBr salt in 100 mL Dichloromethane (DCM) . Add 50 mL of 2M NaOH . Stir vigorously for 1 hour until the solid dissolves and the organic layer is clear.
Separation: Separate the organic layer. Extract the aqueous layer once more with 30 mL DCM. Combine organic layers.
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
). Filter to remove the desiccant.
Salt Formation: Cool the DCM solution to 0°C in an ice bath. Slowly add 2.0M HCl in Diethyl Ether (approx. 30 mL) with stirring. A thick white precipitate will form immediately.
Final Isolation: Filter the white solid. Wash with cold diethyl ether (2 x 50 mL) to remove any traces of free amine or solvent.
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 6 hours.
Quality Control & Characterization
Test
Method
Acceptance Criteria
Appearance
Visual
White crystalline powder
Melting Point
Capillary
>300°C (Decomposes)
Solubility
Visual
Soluble in DMSO, slightly soluble in water/methanol
Troubleshooting Note:
If the NMR shows split peaks or asymmetry, it indicates incomplete substitution (presence of mono-adamantyl species) or restricted rotation. The bis-adamantyl amine is highly symmetric; the adamantyl protons should appear as simplified multiplets compared to mono-substituted derivatives.
Scientific Rationale & Safety
Why High Pressure?
The steric bulk of the adamantane cage prevents the approach of the nucleophile. By heating to >200°C, we increase the population of the vibrationally excited states and the concentration of the transient 1-adamantyl cation. The sealed vessel is strictly required to prevent the sublimation of 1-adamantylamine (sublimes >100°C) and 1-bromoadamantane before the reaction occurs.
Safety Hazards
1-Bromoadamantane: Irritant.
Thermal Runaway: While unlikely with these stable reagents, always utilize a blast shield when heating sealed vessels >200°C.
Pressure: Calculate the maximum theoretical pressure based on the ideal gas law for the headspace air at 250°C to ensure the vessel rating is not exceeded.
References
Sasaki, T., Eguchi, S., & Toru, T. (1970). Synthesis of Adamantane Derivatives. Journal of Organic Chemistry. (Foundational method for high-temperature amination of adamantyl halides).
Stetter, H., & Mayer, J. (1960). Über Verbindungen mit Urotropin-Struktur, XVI. Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte, 93(1), 226-230. (Early adamantane substitution chemistry).
Geluk, H. W., & Schlatmann, J. L. (1968). Hydride transfer reactions of the adamantyl cation. Tetrahedron, 24(15), 5361-5368. (Mechanistic insight into adamantyl cation stability).
BenchChem Application Note. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem Technical Support. (General handling of adamantane derivatives).
Application
Application Note: High-Temperature Synthesis of N-1-Adamantyladamantan-1-amine Hydrochloride
Here is a comprehensive Application Note and Protocol for the synthesis of N-1-adamantyladamantan-1-amine hydrochloride (Bis(1-adamantyl)amine HCl). Abstract & Introduction N-1-adamantyladamantan-1-amine (also known as b...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol for the synthesis of N-1-adamantyladamantan-1-amine hydrochloride (Bis(1-adamantyl)amine HCl).
Abstract & Introduction
N-1-adamantyladamantan-1-amine (also known as bis(1-adamantyl)amine) represents a class of sterically encumbered amines where a single nitrogen atom bridges two bulky adamantane cages.[1] Unlike the mono-substituted analog (Amantadine), the synthesis of the bis-species is kinetically challenged by the significant steric repulsion between the two cage structures.
Standard alkylation conditions (e.g.,
with alkyl halides) fail due to the inability of the nucleophile to access the backside of the tertiary adamantyl carbon. Instead, this protocol utilizes an -type thermal coupling mechanism, driving the reaction via the transient formation of the 1-adamantyl cation at elevated temperatures ().[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Key Applications: Antiviral research (M2 channel blockers), lipophilic linkers in supramolecular chemistry, and rigid scaffolds for crystal engineering.[1]
Retrosynthetic Analysis & Mechanism
The formation of the N-Ad-N bond cannot proceed via direct displacement. The mechanism relies on the thermal ionization of 1-bromoadamantane to generate a planar carbocation, which is then intercepted by the amine.
Reaction Pathway (DOT Visualization)[1]
Caption: Mechanistic pathway involving thermal ionization, cation capture, and salt metathesis.[1]
Safety & Pre-requisites
High-Pressure Hazard: This reaction requires heating above the boiling point of the reactants in a sealed vessel. Use a certified stainless steel autoclave or a heavy-walled pressure tube with a blast shield.[1]
Chemical Hazards: 1-Bromoadamantane is an irritant.[1] Hydrogen chloride gas is corrosive.[1]
Stoichiometry Note: The reaction generates HBr.[1] While 1-adamantylamine acts as the nucleophile, it can also act as a base.[1] To maximize yield, a slight excess of amine is recommended, or the stoichiometry must account for salt formation.[1]
Experimental Protocol
Part A: Thermal Coupling (Synthesis of the HBr Salt)
Reference Method adapted from US Patent 3,391,142.
Materials:
1-Bromoadamantane (CAS: 768-90-1): 11.0 g (51.1 mmol)[1]
1-Adamantylamine (CAS: 768-94-5): 10.0 g (66.1 mmol)[1]
Charging: In a 50 mL stainless steel autoclave (or high-pressure reaction vessel), combine the solid 1-bromoadamantane and 1-adamantylamine.
Note: Intimate mixing is crucial.[1] Grind the solids together in a mortar before charging if possible.
Heating: Seal the vessel and heat to 255°C (internal temperature).
Why this temp? The activation energy to generate the adamantyl cation in the absence of a Lewis acid is high. The melt phase allows for maximum concentration of the nucleophile.
Duration: Maintain temperature for 12 hours .
Cooling: Allow the vessel to cool slowly to room temperature. The contents will solidify into a hard, crystalline mass.[1]
Crude Recovery: Open the vessel. The solid consists of Bis(1-adamantyl)amine hydrobromide and unreacted starting materials.[1]
Technique: If the solid is stuck, add a small amount of hot ethanol to loosen the cake.
Part B: Isolation of the Free Base
Since the user requires the Hydrochloride salt, we must first isolate the free base to remove the bromide counter-ion.
Digestion: Transfer the crude solid to a flask containing 100 mL of 10% NaOH solution and 100 mL of Toluene (or Chloroform).
Neutralization: Heat the biphasic mixture to reflux for 1 hour with vigorous stirring. This ensures the insoluble HBr salt is fully deprotonated and the free amine dissolves into the organic layer.
Extraction: Separate the layers while warm. Extract the aqueous layer once more with Toluene (50 mL).[1]
Washing: Wash the combined organic phases with water (
Cause: Poor contact between solids or temperature too low.[1]
Solution: Ensure the autoclave reaches 255°C internally. If using a glass pressure tube, ensure it is rated for the pressure (approx 10-15 bar due to HBr evolution).[1]
Alternative: Use a high-boiling solvent like Sulfolane or Diphenyl ether if neat conditions are problematic, though workup becomes harder.[1]
Solution: Do not chip it out mechanically. Add the NaOH/Toluene mixture directly into the autoclave and heat it (with the lid loose or off, in a fume hood) to dissolve the solid in situ.
Issue: Solubility of the HCl Salt
Observation: The HCl salt may be insoluble in water.[1]
Validation: This is expected. Bis(1-adamantyl)amine HCl is highly lipophilic.[1] Do not attempt to dissolve in water for analysis; use DMSO or Methanol.[1]
References
Primary Synthesis Protocol
Mills, J. (1968).[1] Adamantyl secondary amines. U.S. Patent No.[1] 3,391,142.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
Relevance: Example 6 details the specific synthesis of Bis(1-adamantyl)amine via thermal coupling.
Mechanistic Insight (Cation Generation)
Geluk, H. W., & Schlatmann, J. L. M. A. (1971).[1] Hydride transfer in the synthesis of N-alkyl-1-adamantylamines.[1] Recueil des Travaux Chimiques des Pays-Bas, 90(5), 516-520.[1]
Protocols for the Purification of N-1-Adamantyladamantan-1-amine Hydrochloride: A Guide for Researchers
An Application Guide by a Senior Application Scientist Abstract This application note provides a detailed guide to the purification of N-1-adamantyladamantan-1-amine hydrochloride, a sterically hindered secondary amine o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by a Senior Application Scientist
Abstract
This application note provides a detailed guide to the purification of N-1-adamantyladamantan-1-amine hydrochloride, a sterically hindered secondary amine of interest in materials science and pharmaceutical development. Given the compound's unique structure, characterized by two bulky adamantyl cages, standard purification protocols must be adapted to account for its high lipophilicity and crystalline nature. This document outlines three primary purification strategies: optimized recrystallization, acid-base extraction, and advanced chromatographic techniques. Each protocol is presented with step-by-step instructions, the underlying scientific rationale, and troubleshooting guidance to enable researchers to achieve high purity standards essential for downstream applications.
Introduction and Scientific Context
N-1-adamantyladamantan-1-amine hydrochloride is a salt of a highly hindered secondary amine. The adamantane cage is a rigid, diamondoid hydrocarbon structure that imparts unique properties to molecules, including high thermal stability, lipophilicity, and defined three-dimensional geometry.[] These characteristics make adamantane derivatives valuable in drug design, polymer chemistry, and nanotechnology.[2]
The purity of the final hydrochloride salt is paramount. Impurities, which may include unreacted starting materials (adamantanone, 1-aminoadamantane), reaction by-products, or residual solvents, can significantly alter the compound's physicochemical properties, compromise biological activity, and interfere with analytical characterization. This guide provides robust methods to mitigate these challenges.
Pre-Purification Analysis: Know Your Impurities
Effective purification begins with an understanding of potential impurities, which are typically related to the synthetic route. A common synthesis for this compound is the reductive amination of adamantanone with 1-aminoadamantane.
By-products: Products from self-condensation of adamantanone.
Reagents/Solvents: Residual reducing agents, catalysts, or reaction solvents.
Free Amine: The non-salt form of the target compound.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to identify the major impurities and select the most appropriate purification strategy.
Overall Purification Workflow
The selection of a purification protocol depends on the impurity profile and the desired scale. The following diagram illustrates a general decision-making workflow for purifying crude N-1-adamantyladamantan-1-amine hydrochloride.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Acid-Base Extraction Protocol
Dissolution: Dissolve the crude hydrochloride salt in a mixture of dichloromethane (DCM) and water in a separatory funnel.
Basification: Add 2M sodium hydroxide (NaOH) solution dropwise while shaking, frequently venting the funnel. Continue until the aqueous layer is strongly basic (pH > 10, check with pH paper). The hydrochloride salt will convert to the free amine, which will partition into the DCM layer.
[3]3. Extraction of Free Amine: Separate the layers. Collect the organic (DCM) layer. Wash the aqueous layer with a fresh portion of DCM to recover any residual amine. Combine the organic layers.
Removal of Basic Impurities: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and NaOH.
Re-formation of the Salt: Add 2M hydrochloric acid (HCl) to the DCM solution of the free amine and shake thoroughly. The amine will react with HCl and move into the aqueous layer as the purified hydrochloride salt.
Isolation of Pure Salt: Separate the layers. The purified product is now in the aqueous layer. There are two common methods for recovery:
Method A (Evaporation): Evaporate the water under reduced pressure to yield the solid hydrochloride salt. This is effective but may require freeze-drying for best results.
Method B (Precipitation): If the salt is sufficiently insoluble in an organic solvent, extract the free amine into a solvent like diethyl ether, then add a solution of HCl in ether or dioxane to precipitate the pure salt. [4]Filter and dry the resulting solid.
Protocol 3: Chromatographic Purification
Direct chromatography of the highly polar hydrochloride salt on standard silica gel is often challenging due to poor mobility and peak tailing. [5]However, when recrystallization and extraction fail to remove a persistent impurity, chromatography may be necessary.
Strategy A: Chromatography of the Free Amine
This is the most common and effective approach.
Preparation: Convert the hydrochloride salt to the free amine using the basification steps (1-3) from the Acid-Base Extraction protocol. Dry the organic solution of the free amine over anhydrous sodium sulfate and concentrate it.
Column Setup: Use a silica gel column. To prevent interactions between the basic amine and acidic silica, pre-treat the mobile phase by adding a small amount of a competing base, such as 0.5-1% triethylamine (TEA).
[6]3. Elution: Elute the free amine using a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes (containing 1% TEA). The highly lipophilic N-1-adamantyladamantan-1-amine will elute at a relatively low polarity.
Conversion to Salt: Collect the pure fractions (as determined by TLC), combine them, and evaporate the solvent. Dissolve the resulting pure free amine in a suitable solvent (e.g., diethyl ether or DCM) and add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) to precipitate the pure hydrochloride salt. [4]Collect by filtration and dry.
For direct purification of the polar salt, HILIC is a viable but more specialized alternative to standard silica gel chromatography. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds.
[7]* Stationary Phase: HILIC column (e.g., silica, amide, or diol-based).
Mobile Phase: Typically a gradient of decreasing acetonitrile in water with a buffer (e.g., ammonium formate) to ensure good peak shape.
Troubleshooting Common Issues
Problem
Potential Cause
Suggested Solution
Product oils out during recrystallization.
The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
Use a lower-boiling solvent. Reduce the initial concentration. Add a seed crystal to encourage crystallization over oiling. [5]
Poor recovery after recrystallization.
The compound is too soluble in the cold solvent. The volume of solvent used was too large.
Choose a solvent in which the compound has lower solubility. Use the minimum possible volume of hot solvent for dissolution. Ensure cooling is thorough (ice bath).
Emulsion forms during acid-base extraction.
Agitation was too vigorous. High concentration of materials.
Add brine (saturated NaCl) to help break the emulsion. Gently swirl or rock the separatory funnel instead of shaking vigorously. Allow the mixture to stand for an extended period.
Amine sticks to the silica column.
Acid-base interaction between the basic amine and acidic silica surface.
Convert the amine to a less polar derivative (e.g., Boc-protected amine) before chromatography. [5]Alternatively, use the free amine with a triethylamine-doped eluent as described in Protocol 3.
Conclusion
The purification of N-1-adamantyladamantan-1-amine hydrochloride requires careful consideration of the compound's significant steric bulk and lipophilicity. For crude material of reasonable quality, an optimized recrystallization from a solvent system like 2-propanol/water is often sufficient. For more complex impurity profiles, a pH-driven acid-base extraction offers a highly effective and scalable method for isolating the amine from neutral and acidic contaminants. In cases where impurities are structurally very similar to the target compound, chromatography of the corresponding free amine on a triethylamine-treated silica column provides a robust solution. The successful application of these protocols will enable researchers to obtain high-purity material essential for reliable scientific outcomes.
References
Pham, V. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega. Available at: [Link]
Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International. Available at: [Link]
Nguyen, T. V., et al. (2017). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science. Available at: [Link]
Google Patents (2016). CN105294445A - Synthetic method of adamantanamine hydrochloride.
Wang, J., et al. (2016). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
Various Authors (2017). Purification of organic hydrochloride salt?. ResearchGate Discussion. Available at: [Link]
Gorska-Ponikowska, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Available at: [Link]
Coppola, G. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters. Available at: [Link]
Various Authors (2015). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate Discussion. Available at: [Link]
SciELO (2015). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering. Available at: [Link]
University of Rochester (n.d.). Solvents for Recrystallization. Available at: [Link]
HTS Biopharma (n.d.). Adamantane EP Impurity A. Product Catalog. Available at: [Link]
Zhang, Y., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. Available at: [Link]
Google Patents (1997). US5599998A - Method for the synthesis of adamantane amines.
LookChem (n.d.). 1-Adamantanamine hydrochloride. Product Information. Available at: [Link]
Google Patents (1993). US5227483A - Process for recovery of amines and volatile acids from amine salts.
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Blog. Available at: [Link]
Google Patents (1967). US3337630A - Process for the purification of amines.
Nováková, L., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Molecules. Available at: [Link]
SM Plabon (2022). How to purify Amine?. YouTube. Available at: [Link]
Application Notes and Protocols for the Crystallization of N-1-Adamantyladamantan-1-amine HCl
Introduction: The Critical Role of Crystallinity for N-1-Adamantyladamantan-1-amine HCl N-1-adamantyladamantan-1-amine hydrochloride is a bulky, lipophilic diamantine compound with significant potential in various fields...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallinity for N-1-Adamantyladamantan-1-amine HCl
N-1-adamantyladamantan-1-amine hydrochloride is a bulky, lipophilic diamantine compound with significant potential in various fields, including materials science and drug development. The unique rigid, cage-like structure of the adamantyl moieties imparts distinct physicochemical properties to the molecule. Achieving a highly pure, crystalline form of this hydrochloride salt is paramount for ensuring batch-to-batch consistency, predictable solubility, and stable shelf-life, all of which are critical quality attributes for any high-performance chemical entity.
This document provides a comprehensive guide to various crystallization methods for N-1-adamantyladamantan-1-amine HCl. The protocols detailed herein are grounded in the fundamental principles of crystallization and adapted from established procedures for related adamantane derivatives and other amine hydrochlorides. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to rationally troubleshoot and optimize them for their specific needs.
Physicochemical Properties and Pre-Crystallization Considerations
A thorough understanding of the molecule's properties is the foundation of a successful crystallization strategy. While specific data for N-1-adamantyladamantan-1-amine HCl is not extensively published, we can infer its likely behavior from the well-characterized 1-adamantanamine hydrochloride. The addition of a second adamantyl group is expected to significantly increase the lipophilicity and steric bulk, which will influence solvent selection.
Key Inferred Properties:
High Melting Point: Adamantane derivatives typically exhibit high melting points due to their rigid, cage-like structures. 1-Adamantanamine hydrochloride has a melting point of >300 °C.[1] N-1-adamantyladamantan-1-amine HCl is expected to have a similarly high melting point.
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, making it crucial to handle and dry the crystals under controlled conditions.[1]
Solubility Profile: The molecule will likely be soluble in polar protic solvents like alcohols and polar aprotic solvents, and sparingly soluble in non-polar solvents. A study on 1-adamantanamine hydrochloride demonstrated its solubility in ethanol, acetic acid, water, N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethylacetamide (DMAC).[2][3] The increased lipophilicity of N-1-adamantyladamantan-1-amine HCl may reduce its solubility in highly polar solvents like water compared to its single-caged analogue.
Initial Material Quality:
The success of any crystallization process is highly dependent on the purity of the starting material. It is recommended to begin with crude N-1-adamantyladamantan-1-amine HCl that has been purified to at least 95% to minimize the interference of impurities with crystal lattice formation. Common impurities may include unreacted starting materials or byproducts from the synthesis.
Crystallization Methodologies
The choice of crystallization method is dictated by the solubility profile of the compound and the desired crystal characteristics (e.g., size, morphology). Below are three robust methods for obtaining crystalline N-1-adamantyladamantan-1-amine HCl.
Method 1: Slow Cooling Crystallization
This classical technique relies on the principle that the solubility of most compounds decreases with temperature. It is a versatile method suitable for obtaining medium to large-sized crystals.
Protocol:
Solvent Selection: In a small vial, test the solubility of a few milligrams of crude N-1-adamantyladamantan-1-amine HCl in a range of solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Based on data for similar compounds, suitable solvents to screen include methanol, ethanol, isopropanol, and acetonitrile.[2][4]
Dissolution: In a larger flask, add the crude N-1-adamantyladamantan-1-amine HCl. While stirring, add the minimum amount of the chosen hot solvent to achieve complete dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and leading to the formation of small, poorly formed crystals.
Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil to allow for slow cooling to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting:
Oiling Out: If the compound separates as an oil instead of crystals, the cooling rate may be too fast, or the solution may be too concentrated. Try reheating the solution and adding a small amount of additional solvent before cooling more slowly.
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and repeating the cooling process. Seeding the solution with a small crystal from a previous batch can also induce crystallization.
Method 2: Vapor Diffusion
Vapor diffusion is an excellent technique for growing high-quality, single crystals suitable for X-ray diffraction analysis. This method involves the slow diffusion of a "poor" solvent (anti-solvent) into a solution of the compound in a "good" solvent.
Protocol:
Solvent System Selection: Identify a solvent in which N-1-adamantyladamantan-1-amine HCl is readily soluble (the "good" solvent) and an anti-solvent in which it is poorly soluble but miscible with the good solvent. A good starting point is a chlorinated solvent like dichloromethane as the good solvent and a non-polar solvent like hexane or diethyl ether as the anti-solvent.
Setup:
Vial-in-a-Jar: Dissolve a small amount of the compound in the good solvent in a small, open vial. Place this vial inside a larger jar containing the anti-solvent. Seal the jar tightly.
Hanging Drop: Place a drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip and place it over a well of a crystallization plate containing the anti-solvent.
Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystallization.
Monitoring and Harvesting: Monitor the setup for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them and dry them.
Method 3: Anti-Solvent Addition
This method is a faster alternative to vapor diffusion and is suitable for routine purification. It involves the direct addition of an anti-solvent to a solution of the compound.
Protocol:
Dissolution: Dissolve the crude N-1-adamantyladamantan-1-amine HCl in a minimum amount of a suitable solvent (e.g., ethanol, acetone).
Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent (e.g., ethyl acetate, diethyl ether, or hexane) dropwise until the solution becomes slightly turbid. The appearance of turbidity indicates the onset of precipitation.
Inducing Crystallization: If the solution remains turbid, add a few drops of the good solvent until the solution becomes clear again. Then, allow the solution to stand undisturbed. Scratching the inside of the flask with a glass rod can help induce crystallization.
Cooling and Isolation: Once crystallization has begun, the flask can be cooled to increase the yield. Collect the crystals by filtration as described in Method 1.
Quantitative Data Summary
The following table provides a starting point for solvent systems and conditions for the crystallization of N-1-adamantyladamantan-1-amine HCl, based on established methods for adamantane derivatives.[4][5][6]
Crystallization Method
Good Solvent
Anti-Solvent
Temperature Range
Expected Crystal Quality
Slow Cooling
Ethanol
N/A
-20 °C to 80 °C
Good to Excellent
Slow Cooling
Isopropanol
N/A
-20 °C to 82 °C
Good to Excellent
Vapor Diffusion
Dichloromethane
Hexane
Room Temperature
Excellent (Single Crystals)
Anti-Solvent Addition
Acetone
Ethyl Acetate
0 °C to Room Temperature
Fair to Good
Anti-Solvent Addition
Ethanol
Diethyl Ether
0 °C to Room Temperature
Fair to Good
Experimental Workflow Diagrams
Caption: Workflow for Slow Cooling Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Self-Validation and Quality Control
To ensure the formation of the desired crystalline N-1-adamantyladamantan-1-amine HCl, the following analytical techniques are recommended for characterization:
Melting Point Analysis: A sharp melting point range is indicative of high purity.
X-Ray Diffraction (XRD): Powder XRD can confirm the crystalline nature of the bulk material and identify the polymorphic form. Single-crystal XRD provides the definitive molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical identity and purity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups and the salt formation.
Conclusion
The protocols outlined in this application note provide a robust starting point for the successful crystallization of N-1-adamantyladamantan-1-amine HCl. By understanding the principles behind each method and systematically exploring the suggested solvent systems, researchers can obtain highly pure crystalline material essential for downstream applications. The key to success lies in a patient and methodical approach, with careful control over the rate of saturation and cooling to promote the growth of well-ordered crystals.
References
EP1712542A1 - Adamantane derivatives and process for producing the same - Google P
1-Adamantylamine 97 768-94-5 - Sigma-Aldrich.
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society.
Technical Support Center: High-Purity Adamantane-1,4-diol Recrystalliz
CN105294445A - Synthetic method of adamantanamine hydrochloride - Google P
US20100204470A1 - method for salt preparation - Google P
1-Adamantylamine - Solubility of Things.
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystalliz
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Deriv
Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystalliz
Hydrochloride salt of amine : r/OrganicChemistry - Reddit.
Simple and Economical Process for Producing Amantadine Hydrochloride - PMC - NIH.
As a Senior Application Scientist, this guide provides a detailed protocol for the preparation of N-1-adamantyladamantan-1-amine hydrochloride stock solutions, a critical procedure for researchers in pharmacology and dru...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a detailed protocol for the preparation of N-1-adamantyladamantan-1-amine hydrochloride stock solutions, a critical procedure for researchers in pharmacology and drug development. This document emphasizes scientific integrity, safety, and experimental reproducibility.
Introduction
N-1-adamantyladamantan-1-amine hydrochloride, also known as Amantadine hydrochloride, is a synthetic antiviral and antiparkinsonian drug.[1][2][3] Its mechanism of action is multifaceted, involving the blockage of viral ion channels and modulation of dopamine neurotransmission.[2] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This guide outlines the essential considerations and a step-by-step protocol for preparing these solutions.
N-1-adamantyladamantan-1-amine hydrochloride is a hazardous substance that can cause skin and eye irritation and may have reproductive toxicity.[6] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[5]
Protocol for Preparing a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution. The principles can be adapted for other concentrations and solvents.
1. Calculations:
Determine the molecular weight (MW) of N-1-adamantyladamantan-1-amine hydrochloride: The molecular weight is 187.71 g/mol .[5][7]
Calculate the mass of solute required:
For a 10 mM solution, you need 0.01 moles per liter.
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
For 10 mL (0.01 L) of a 10 mM solution:
Mass = 0.01 mol/L x 0.01 L x 187.71 g/mol = 0.018771 g = 18.77 mg
2. Preparation Steps:
Tare the balance: Place a clean, dry weighing boat on the analytical balance and tare it.
Weigh the compound: Carefully weigh 18.77 mg of N-1-adamantyladamantan-1-amine hydrochloride into the tared weighing boat.
Transfer the compound: Transfer the weighed compound to a 10 mL Class A volumetric flask. To ensure a quantitative transfer, rinse the weighing boat with a small amount of the solvent and add the rinse to the volumetric flask.
Dissolution: Add approximately 7-8 mL of high-purity water to the volumetric flask.
Solubilization: Gently swirl the flask or use a vortex mixer to dissolve the compound. A magnetic stirrer can also be used for this purpose. The compound is freely soluble in water.[3]
Bring to final volume: Once the solute is completely dissolved, carefully add water to the flask until the bottom of the meniscus reaches the calibration mark.
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
Storage: Transfer the stock solution to a sterile, clearly labeled, and tightly sealed container. Store at the recommended temperature, protected from light.[6]
Solubility and Solvent Selection
The choice of solvent is critical and depends on the experimental application. N-1-adamantyladamantan-1-amine hydrochloride exhibits good solubility in several solvents.
For cell-based assays, it is crucial to use a solvent that is non-toxic at the final working concentration. DMSO is a common choice, but its concentration should typically be kept below 0.5% (v/v) in the final culture medium.
Experimental Workflow Diagram
Caption: Workflow for the preparation of N-1-adamantyladamantan-1-amine hydrochloride stock solution.
Stability and Storage
Proper storage is crucial to maintain the integrity of the stock solution. It is recommended to:
Storage Temperature: Store the stock solution at 2-8°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.
Light Sensitivity: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[6]
Hygroscopicity: The compound is hygroscopic, so ensure the container is tightly sealed to prevent the absorption of moisture.[2]
Quality Control
To ensure the accuracy of the prepared stock solution, consider the following quality control measures:
Visual Inspection: The solution should be clear and free of any particulate matter.
pH Measurement: If the experimental system is sensitive to pH, measure and adjust the pH of the stock solution as needed.
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the accurate and safe preparation of N-1-adamantyladamantan-1-amine hydrochloride stock solutions. Adherence to these guidelines will ensure the consistency and reliability of experimental outcomes in research and drug development.
References
Material Safety Data Sheet - Amantadine Hydrochloride MSDS. (2005, October 9). Sciencelab.com. [Link]
Application Notes and Protocols for In Vitro Evaluation of N-1-Adamantyladamantan-1-amine Hydrochloride and Related Adamantane Derivatives
Introduction: The Adamantane Scaffold in Drug Discovery The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has captivated medicinal chemists for decades. Its unique stereochemistry and p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Adamantane Scaffold in Drug Discovery
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has captivated medicinal chemists for decades. Its unique stereochemistry and pharmacokinetic properties have led to its incorporation into a variety of therapeutic agents. While specific in vitro assay data for N-1-adamantyladamantan-1-amine hydrochloride is not extensively available in public literature, its structural similarity to well-characterized adamantane amines, such as amantadine and rimantadine, provides a strong foundation for designing a comprehensive in vitro evaluation strategy.
This guide offers detailed protocols for assessing the biological activity of novel adamantane derivatives, with a primary focus on antiviral and cytotoxic properties, drawing from established methodologies for analogous compounds. The principles and techniques described herein are broadly applicable to researchers and drug development professionals investigating this promising class of molecules.
Adamantane derivatives have demonstrated a range of biological activities, including antiviral, anticancer, neuroprotective, antibacterial, and antifungal properties.[1][2] The most prominent and clinically relevant application has been as antiviral agents against the influenza A virus.[3][4]
Primary Mechanism of Action: Inhibition of Influenza A M2 Proton Channel
Amantadine and its derivatives are known to target the M2 proton channel of the influenza A virus.[5] This viral protein is a tetrameric ion channel crucial for the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and its subsequent transport to the nucleus for replication.[3]
Adamantane amines act as blockers of this M2 proton channel, effectively preventing the influx of protons and thereby inhibiting the uncoating of the virus.[5][6]
Figure 1: Mechanism of Influenza A M2 proton channel inhibition by adamantane derivatives.
Core In Vitro Assay Protocols
A critical first step in evaluating any potential therapeutic is to determine its cytotoxicity. This establishes a therapeutic window and ensures that any observed biological activity is not merely a consequence of cell death.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies.[3] Other relevant cell lines can be substituted depending on the research focus (e.g., A549, HeLa for cancer studies).[1]
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Test Compound: N-1-adamantyladamantan-1-amine hydrochloride, dissolved in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution.
MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS), filter-sterilized.
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
96-well microtiter plates.
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment and confluence.
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in culture medium. The final concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50). A typical starting range might be from 1 µM to 1000 µM.
Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (cell control) and wells with medium only (background control).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere. This incubation time should correspond to the duration of the planned antiviral assay.
MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of cell control - Absorbance of background)] * 100
The CC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Parameter
Description
Example Value
Cell Line
Mammalian cell line for toxicity assessment
MDCK
Seeding Density
Cells per well in a 96-well plate
2 x 10^4
Compound Concentration Range
To determine a dose-response curve
1 µM - 1000 µM
Incubation Time
Duration of compound exposure
48 hours
Endpoint
50% Cytotoxic Concentration (CC50)
150 µM
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This is the gold-standard assay for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
Virus: Influenza A virus strain (e.g., A/H3N2).[3]
Cell Line: Confluent monolayer of MDCK cells in 6-well or 12-well plates.
Test Compound: N-1-adamantyladamantan-1-amine hydrochloride.
Agarose Overlay: A mixture of 2x culture medium and low-melting-point agarose.
Crystal Violet Solution: 0.1% crystal violet in 20% ethanol.
Procedure:
Figure 2: Workflow for the Plaque Reduction Assay.
Cell Preparation: Grow MDCK cells in 6-well plates until they form a confluent monolayer.
Virus Dilution: Prepare a dilution of the influenza A virus stock in infection medium to yield approximately 100 plaque-forming units (PFU) per well.
Infection: Wash the cell monolayers with PBS and then inoculate with the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
Compound Treatment: During the virus adsorption period, prepare the agarose overlay containing serial dilutions of the test compound. The concentrations should be below the determined CC50 value.
Overlay Application: After incubation, remove the virus inoculum and gently add 2 mL of the agarose overlay containing the test compound to each well.
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until plaques are visible.
Plaque Visualization: Fix the cells with 10% formaldehyde for at least 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
The percentage of plaque inhibition is calculated as follows:
% Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] * 100
The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. This is determined by plotting the percentage of inhibition against the compound concentration.
Parameter
Description
Example Value
Cell Line
Host cells for viral replication
MDCK
Virus Strain
Influenza A virus
A/H3N2
Multiplicity of Infection (MOI)
PFU per cell (for plaque assays, PFU/well is used)
~100 PFU/well
Compound Concentration Range
Non-toxic concentrations
0.1 µM - 50 µM
Incubation Time
Duration for plaque development
72 hours
Endpoint
50% Inhibitory Concentration (IC50)
5 µM
Data Interpretation: The Selectivity Index
A crucial parameter for evaluating the potential of an antiviral compound is the Selectivity Index (SI). It is the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / IC50
A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is achieved at concentrations well below those that cause harm to the host cells. Generally, an SI of 10 or greater is considered significant for a potential antiviral drug candidate.
Concluding Remarks for the Researcher
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of N-1-adamantyladamantan-1-amine hydrochloride and other novel adamantane derivatives. It is imperative to remember that these are foundational assays. Further investigations may include mechanism-of-action studies, such as electrophysiology assays to directly measure M2 channel blockage, and testing against resistant viral strains.[7][8] The inherent versatility of the adamantane scaffold suggests that exploring other potential therapeutic applications, such as anticancer or antibacterial activities, using relevant in vitro assays, could also be a fruitful avenue of research.[1][9]
References
Caly, L., et al. (2020). A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker. MPG.PuRe. Retrieved from [Link]
Chayrov, R., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. Retrieved from [Link]
Galbraith, A. W., et al. (1970). Study of 1-adamantanamine hydrochloride used prophylactically during the Hong Kong influenza epidemic in the family environment. Bulletin of the World Health Organization, 42(5), 677–682. Retrieved from [Link]
Pham, V. H., et al. (2019). a simple and economical procedure for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4359-4366. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 21102. Retrieved from [Link]
DrugBank. (n.d.). adamantan-1-amine hydrochloride. Retrieved from [Link]
LookChem. (n.d.). Cas 33704-61-9, CASHMERAN. Retrieved from [Link]
Pham, V. H., et al. (2021). a simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. Retrieved from [Link]
Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Retrieved from [Link]
Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. Retrieved from [Link]
Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. Retrieved from [Link]
Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine). Science, 144(3620), 862–863. Retrieved from [Link]
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
Caly, L., et al. (2021). Adamantyl Amines Activity Study Against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple blocker Explore. MPG.PuRe. Retrieved from [Link]
Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Retrieved from [Link]
Zhang, Y., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 7(38), 34421–34428. Retrieved from [Link]
Liu, Z., et al. (2015). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 32(4), 935-941. Retrieved from [Link]
Navigating the Unknown: A Researcher's Guide to the Safe Handling and Application of N-1-adamantyladamantan-1-amine HCl
A Note on Scientific Diligence and Data Scarcity Researchers venturing into the synthesis and application of novel chemical entities often work at the edge of established knowledge. N-1-adamantyladamantan-1-amine HCl, a...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Scientific Diligence and Data Scarcity
Researchers venturing into the synthesis and application of novel chemical entities often work at the edge of established knowledge. N-1-adamantyladamantan-1-amine HCl, a complex secondary amine featuring two bulky adamantane cages, is one such compound for which a comprehensive, publicly available Safety Data Sheet (SDS) and detailed application protocols are not yet established.
This guide is therefore constructed upon a foundation of scientific prudence and extrapolated data. We will leverage the known properties of the structurally related and well-documented compound, 1-Adamantanamine hydrochloride (Amantadine HCl) , as a primary surrogate for hazard assessment. This approach is supplemented with established best practices for handling novel chemical substances, bulky secondary amines, and hygroscopic powders.[1][2][3] It is imperative that users of this guide treat N-1-adamantyladamantan-1-amine HCl as a substance with unknown hazards and apply the most stringent safety precautions. [1] This document serves as a baseline for developing robust internal safety protocols, not as a replacement for a formal risk assessment.
Section 1: Compound Profile & Hazard Analysis by Analogy
N-1-adamantyladamantan-1-amine HCl is a salt of a secondary amine. The structure features two diamondoid (adamantane) cages linked by a nitrogen atom. This bulky, lipophilic structure suggests potential applications in materials science, as a catalytic ligand, or as a bulky base in organic synthesis.[4][5] The hydrochloride salt form generally imparts greater water solubility and crystallinity compared to the free base.
Hazard Assessment Based on 1-Adamantanamine HCl
Due to the absence of specific toxicological data, we will infer potential hazards from 1-Adamantanamine HCl (CAS 665-66-7). The addition of a second adamantyl group is likely to increase the lipophilicity and molecular weight, which may alter its biological absorption and reactivity, but the core hazards associated with the adamantylamine functional group should be considered present and potentially amplified.
Table 1: Summary of Potential Hazards (Inferred from 1-Adamantanamine HCl)
Hazard Category
GHS Classification (Inferred)
Description of Potential Hazard
Citation(s)
Acute Oral Toxicity
Category 4
Harmful if swallowed. Ingestion may cause central nervous system effects such as confusion, hallucinations, and agitation.[6][7]
Disclaimer: This table is for guidance only and is based on data for a related, but structurally different, compound. The actual hazards of N-1-adamantyladamantan-1-amine HCl may differ.
Section 2: Risk Assessment and Mitigation Workflow
For any novel compound, a dynamic risk assessment is crucial. The following workflow illustrates a self-validating system for handling N-1-adamantyladamantan-1-amine HCl, ensuring that safety protocols are considered at every stage.
Caption: Risk Assessment Workflow for Novel Compounds.
Section 3: Handling and Storage Protocols
Given the inferred hazards and the likely physical nature of the compound (crystalline solid), the following protocols are recommended.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary barrier against exposure.[11]
Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling the solid powder or solutions.[1]
Hand Protection: Use chemical-resistant nitrile gloves. Change gloves immediately if contaminated.
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.[1]
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.[12] If engineering controls are not feasible, consult with safety personnel regarding appropriate respiratory protection (e.g., N95 or P100 respirator).
Storage and Stability
Hygroscopicity: The hydrochloride salt form makes the compound likely to be hygroscopic (absorbs moisture from the air).[6][9] Store in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel).
General Storage: Keep containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[13] Store below eye level.[12]
Labeling: All containers, including secondary vials for experiments, must be clearly labeled with the full chemical name, a "Hazard Unknown" warning, and any other relevant hazard pictograms derived from the analog analysis.[1]
Protocol for Weighing and Solution Preparation
This protocol is designed to minimize exposure to the hygroscopic and potentially hazardous solid.
Objective: To accurately weigh and prepare a stock solution of N-1-adamantyladamantan-1-amine HCl.
Materials:
N-1-adamantyladamantan-1-amine HCl
Appropriate solvent (e.g., DMSO, Methanol, Water - solubility must be predetermined on a small scale)
Analytical balance (inside a fume hood or balance enclosure)
Spatula, weighing paper/boat
Volumetric flask with stopper
Secondary containment (e.g., a beaker)
Procedure:
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment inside the fume hood.
Pre-Weighing: Allow the sealed container of the compound to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.
Weighing: Perform all weighing operations quickly to minimize moisture absorption.[9]
Tare the weighing boat on the analytical balance.
Carefully transfer the desired amount of solid to the boat using a clean spatula.
Record the exact weight.
Immediately and tightly reseal the main container and place it back in the desiccator.
Dissolution:
Carefully transfer the weighed powder into the volumetric flask.
Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle swirling or sonication may be required.
Once fully dissolved, add solvent to the calibration mark on the volumetric flask.
Stopper the flask and invert several times to ensure a homogenous solution.
Cleanup:
Dispose of the weighing boat and any contaminated items in the designated solid chemical waste container.
Wipe down the spatula and the balance with a damp cloth (e.g., with 70% ethanol), and dispose of the cloth in the solid waste.
Clean all glassware thoroughly.
Section 4: Potential Research Applications & Experimental Design
The unique sterically hindered and lipophilic nature of the N-1-adamantyladamantan-1-amine moiety suggests several avenues for research.[4][14]
Application Areas
Materials Science: The rigid, diamondoid structure could be incorporated as a building block (monomer) in polymer synthesis to create materials with high thermal stability and specific mechanical properties.[5]
Supramolecular Chemistry: The bulky adamantyl groups can act as guest molecules in host-guest chemistry or be used to direct the self-assembly of larger molecular architectures.
Pharmaceutical Development: While its direct biological activity is unknown, the adamantane scaffold is a well-known pharmacophore in drugs like Amantadine and Memantine.[15] This compound could serve as a starting material for synthesizing more complex derivatives for screening in antiviral, neuroprotective, or other therapeutic areas.[16]
General Protocol: In Vitro Cell-Based Assay Screening
This protocol outlines a general workflow for testing the compound's effect (e.g., cytotoxicity) on a cell line.
Caption: General Workflow for In Vitro Screening.
Section 5: Emergency Procedures
Treat any exposure or spill as a serious incident.[1]
Table 2: Emergency Response Actions
Incident Type
First Aid / Response Action
Citation(s)
Skin Contact
Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Alert others in the area. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled waste container. Decontaminate the area.
Dudley Corporation. (n.d.). 1-ADAMANTANAMINE HYDROCHLORIDE Safety Data Sheet.
Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride.
MOEHS Group. (n.d.). AMANTADINE HYDROCHLORIDE Safety Data Sheet.
National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. The National Academies Press. [Link]
Pieters, R., & van der Laan, J. W. (2017). Novel approaches to chemical risk assessment. Journal of Applied Toxicology, 37(1), 5-7. [Link]
Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. [Link]
BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Adamantane-1,4-diol.
University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
Fisher Scientific. (2009). Safety Data Sheet: 1-Adamantanamine.
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Adamantanamine hydrochloride.
Spectrum Chemical. (2025). 1-Adamantanamine hydrochloride Safety Data Sheet.
Pham, V. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652-4658. [Link]
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Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
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Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.
Nguyen, T. V., et al. (2017). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 44(4), 1-8. [Link]
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Amine.
Taylor & Francis Online. (n.d.). Diamane: design, synthesis, properties, and challenges. Materials Science and Technology. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
Envair. (2025). Managing Dust in Laboratories Handling Hazardous Powders.
Lubes'N'Greases. (2014). A Watchful Eye on Amines.
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RPS Group. (2022). Hazard Watch: Amines in the workplace.
Popiołek, Ł., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]
University of California, Santa Barbara. (n.d.). Appendix I - Hazards Of Functional Groups.
Solvasto. (n.d.). What are the Health and Safety Guidelines for Using Amines?
Espinoza, M., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 3986. [Link]
Application Notes & Protocols for the Preclinical Dosing of N-1-adamantyladamantan-1-amine hydrochloride and Other Novel Adamantane Derivatives in Animal Models
For: Researchers, scientists, and drug development professionals. Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid structure to a variety of approved ther...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, lending its unique lipophilic and rigid structure to a variety of approved therapeutics. N-1-adamantyladamantan-1-amine hydrochloride represents a novel investigational compound within this class. In the absence of established preclinical data, this guide provides a comprehensive framework for determining its appropriate dosage in animal models. This document outlines a systematic, first-principles approach, beginning with foundational pre-formulation and in vitro assessments, and progressing through in vivo dose-ranging, pharmacokinetic, and efficacy studies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and the generation of reliable, translatable data for novel adamantane derivatives.
Introduction: The Adamantane Scaffold in Drug Discovery
Adamantane and its derivatives have been successfully incorporated into drugs for a range of therapeutic areas, including antiviral and neurological applications.[1] The bulky, diamondoid structure of the adamantane cage can enhance a molecule's metabolic stability, modulate its lipophilicity, and improve tissue distribution, making it an attractive moiety for drug design.[2] N-1-adamantyladamantan-1-amine hydrochloride is a compound of interest that leverages this structural motif.
However, as a novel chemical entity, no public data on its dosing in animal models is available. This document serves as a foundational guide for researchers to systematically establish a safe and effective dosing regimen. The principles and protocols described are based on established methodologies for preclinical drug development and can be adapted for other new adamantane derivatives.[3][4]
Part 1: Foundational Knowledge & Pre-formulation
Before any in vivo administration, a thorough understanding of the test article's physicochemical properties is paramount. This phase informs formulation development and ensures the compound can be delivered to the animal in a consistent and bioavailable manner.
Leveraging Data from Structurally Related Compounds
While every new compound is unique, data from analogous structures can provide a valuable starting point. Amantadine (1-adamantanamine hydrochloride) is a well-characterized adamantane derivative. Its known mechanisms include blocking the M2 proton channel of the influenza A virus and modulating dopaminergic neurotransmission in the context of Parkinson's disease.[5] Preclinical studies of amantadine have reported an oral LD50 in rats of approximately 800-890 mg/kg, which offers a preliminary, high-level boundary for toxicity expectations.[6][7][8] This information, while not directly transferable, helps in setting the initial, broad concentration ranges for in vitro cytotoxicity assays.
Critical Pre-formulation Studies
The goal of pre-formulation is to develop a simple, safe, and stable vehicle for administration that can solubilize or suspend the test article at the required concentrations.[9]
Solubility Assessment:
The solubility of N-1-adamantyladamantan-1-amine hydrochloride must be determined in a range of pharmaceutically acceptable vehicles.[9] This is a critical step as poor solubility can lead to inaccurate dosing and low bioavailability.[10]
Protocol for Solubility Screening:
Prepare a panel of common preclinical vehicles (see Table 1).
Add a known excess amount of the compound (e.g., 10 mg) to a fixed volume of each vehicle (e.g., 1 mL) in a glass vial.
Agitate the samples at ambient temperature for 24 hours to ensure equilibrium is reached.
Visually inspect for undissolved particles.
For samples where the compound appears to have dissolved, centrifuge to pellet any remaining micro-particles.
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to quantify the concentration of the dissolved compound.
Vehicle Selection:
The choice of vehicle depends on the route of administration, the required dose volume, and the compound's solubility and stability.[11] For early-stage, non-GLP studies, the simplest formulation is often the best.[12]
Table 1: Common Vehicles for Preclinical Animal Studies
Vehicle
Common Routes
Properties & Considerations
Aqueous
Saline (0.9% NaCl)
IV, IP, SC, PO
Isotonic. Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)
IV, IP, SC, PO
Buffered to physiological pH. Good for pH-sensitive compounds.
Water for Injection
IV, IP, SC, PO
Use when salts may interfere with the compound.
5% Dextrose in Water (D5W)
IV, IP, SC
Isotonic. Can be a good choice for compounds sensitive to chloride ions.
Co-solvents / Surfactants
PEG 300/400
PO, IP, SC
Polyethylene glycol. Good for increasing solubility of poorly water-soluble compounds. Can be viscous.
Propylene Glycol (PG)
PO, IP, SC
Another common co-solvent.
Tween 80 / Polysorbate 80
PO, IP, IV
Non-ionic surfactant used at low concentrations (e.g., 0.5-5%) to aid solubilization and prevent precipitation.
Suspensions
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)
PO
Suspending agents for water-insoluble compounds. Viscosity helps maintain a uniform suspension.
Oils
| Corn Oil / Sesame Oil | PO, SC, IM | For highly lipophilic compounds. Must be used with caution for oral dosing to avoid aspiration.[11] |
This table is for guidance; the optimal vehicle must be empirically determined. Always include a vehicle-only control group in animal studies.
Part 2: A Step-by-Step Protocol for Dosage Determination
The following workflow provides a logical progression from in vitro estimation to in vivo characterization to establish a therapeutic window.
Workflow for Preclinical Dose Finding
Caption: A systematic workflow for determining preclinical dosage.
Step 1: In Vitro Assessment to Estimate Starting Dose
In vitro assays provide the first indication of a compound's biological activity and toxicity, which can be used to estimate a safe starting dose for in vivo studies.[13]
Potency (EC50/IC50): In a relevant cell-based assay (e.g., viral inhibition assay, receptor binding assay), determine the concentration at which the compound elicits 50% of its maximal effect.
Cytotoxicity (CC50): In a standard cell line (e.g., HepG2, HEK293), determine the concentration that causes 50% cell death.
Rationale: The ratio of cytotoxicity to potency (CC50/EC50) gives an early indication of the therapeutic index. A higher ratio is desirable. The potent concentration (EC50/IC50) can be used as a starting point for dose extrapolation, though this requires complex modeling (IVIVE - In Vitro to In Vivo Extrapolation) and is often superseded by toxicity-based dose finding for safety studies.[14][15]
Step 2: In Vivo Dose-Range Finding (DRF) / Acute Toxicity Study
The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).[3][16] The MTD is the highest dose that does not cause unacceptable toxicity or death over a defined period.[3] The NOAEL is the highest dose at which there are no biologically significant adverse effects.[17]
Protocol for a Mouse Acute Toxicity Study (e.g., Oral Gavage):
Animal Model: Use a standard rodent strain (e.g., C57BL/6 or BALB/c mice), typically 8-10 weeks old, with equal numbers of males and females.
Group Size: A small group size (n=3-5 per group) is usually sufficient for DRF studies.[18]
Dose Selection:
Based on in vitro data or literature on similar compounds, select a starting dose. A conservative starting point might be 1-10 mg/kg.
Use a dose escalation scheme, such as a modified Fibonacci sequence (e.g., doses doubling or increasing by a factor of 1.5-2x), to efficiently span a wide range.
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Ensure the administration volume is appropriate for the animal size (e.g., 5-10 mL/kg for mice).[11]
Observation:
Monitor animals intensely for the first 4-6 hours post-dose for acute signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
Record clinical signs, body weight, and food/water intake daily for 7-14 days.
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
Endpoint Determination: The MTD is the highest dose that results in no more than a 10% body weight loss and no mortality or severe clinical signs. The NOAEL is the highest dose with no observed adverse findings.[17]
Step 3: Pharmacokinetic (PK) Study
A PK study describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion).[19] It is essential for understanding the relationship between the dose administered and the concentration of the drug in the body over time.[20]
Protocol for a Single-Dose Mouse PK Study:
Animal Model: Use the same strain as in the DRF study.
Group Design:
Group 1 (IV): Administer a low, non-toxic dose (e.g., 1-2 mg/kg) intravenously (e.g., via tail vein). This route is critical for determining 100% bioavailability and clearance.
Group 2 (PO): Administer a higher, non-toxic dose (e.g., 10 mg/kg) orally. This dose should be below the MTD.
Blood Sampling:
Collect sparse blood samples from a cohort of animals at different time points (n=3 animals per time point).
IV time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
PO time points (example): 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours.
Collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
Sample Processing & Analysis:
Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the concentration of N-1-adamantyladamantan-1-amine hydrochloride in plasma.[1]
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.
Table 2: Key Pharmacokinetic Parameters
Parameter
Description
Importance
Cmax
Maximum (peak) plasma concentration
Relates to efficacy and acute toxicity.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area Under the Curve (plasma concentration vs. time)
Represents total drug exposure over time.
t½ (Half-life)
Time for plasma concentration to decrease by 50%
Determines dosing interval and time to reach steady-state.
CL (Clearance)
Volume of plasma cleared of the drug per unit time
Indicates the efficiency of drug elimination.
Vd (Volume of Distribution)
Apparent volume into which the drug distributes
Indicates the extent of tissue distribution.
| F% (Bioavailability) | Fraction of the oral dose that reaches systemic circulation | F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Critical for relating oral doses to systemic exposure. |
PK Study Workflow
Caption: Workflow for a typical single-dose pharmacokinetic study.
Part 3: Data Interpretation and Advanced Concepts
Establishing the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect.[21][22]
In modern preclinical studies, it's more common to use the ratio of the toxic dose to the effective dose: TI = TD50 / ED50 .[23]
The ED50 (or Minimum Effective Dose, MED) is determined in efficacy studies, where graded doses of the compound are tested in a relevant disease model. The dose range for these studies should be informed by the MTD and PK data, typically spanning from a dose expected to give low exposure up to the MTD.[24] A wider therapeutic window (a larger TI) is a hallmark of a safer drug candidate.[21]
Allometric Scaling for Interspecies Dose Conversion
Allometric scaling is a mathematical method used to extrapolate drug doses and PK parameters across different species based on body weight and physiological relationships.[1][25] It is based on the principle that many physiological processes, like metabolic rate, scale with body weight to the power of ¾.[8]
Principle:
Human Equivalent Dose (HED) = Animal Dose (mg/kg) * (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
Note: More commonly, conversion factors based on body surface area are used as provided by regulatory agencies like the FDA.[17]
Application & Caution:
Allometry provides a scientifically-based estimate for a first-in-human starting dose based on animal NOAEL data.[26][27] However, it is an empirical method and does not account for species-specific differences in drug metabolism or targets.[25] Therefore, it should be used as a guide, and the final starting dose for clinical trials is typically set with an additional safety factor (often 10-fold).[17]
Conclusion
Determining the correct dosage for a novel compound like N-1-adamantyladamantan-1-amine hydrochloride in animal models is a multi-step, iterative process that forms the bedrock of preclinical development. There is no "one-size-fits-all" approach.[28] By systematically conducting pre-formulation, dose-ranging, and pharmacokinetic studies, researchers can build a comprehensive profile of the compound's behavior in vivo. This logical, evidence-based progression ensures that doses selected for subsequent toxicology and efficacy studies are both safe and scientifically justified, ultimately mitigating risk and increasing the probability of a successful transition to clinical development.[3][5]
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Wikipedia. (2023, October 27). In vitro.
Sheiner, L. B., Rosenberg, B., & Marathe, V. V. (1977). Study designs for dose-ranging. Clinical Pharmacology & Therapeutics, 22(5 Pt 1), 675–683.
Slideshare. (n.d.).
PPD. (n.d.). Preclinical Studies in Drug Development.
Paini, A., et al. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11, 984.
Burt, T., et al. (2018). Design and Conduct Considerations for First‐in‐Human Trials.
GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
U.S. Food and Drug Administration. (2005, July). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
ResearchGate. (2021, February).
Wikipedia. (2023, November 28). Therapeutic index.
Lee, H. J., & Kim, S. H. (2019). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and clinical pharmacology, 27(1), 1–9.
National Institute of Neurological Disorders and Stroke. (2026, January 9). FDA Guidance Documents.
Patsnap Synapse. (2024, April 25).
Johnson, M. G., et al. (2015). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics, 12(3), 745–753.
Martin, C., & Banks, M. (2024, January 9). ED50.
Singh, R., & Kumar, B. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 743–755.
Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
Application Note: A Systematic Approach to Solvent Selection for N-1-adamantyladamantan-1-amine hydrochloride
For: Researchers, scientists, and drug development professionals Abstract N-1-adamantyladamantan-1-amine hydrochloride is a unique molecule characterized by a highly lipophilic, rigid, dual-adamantane cage structure, pai...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
N-1-adamantyladamantan-1-amine hydrochloride is a unique molecule characterized by a highly lipophilic, rigid, dual-adamantane cage structure, paired with a polar amine hydrochloride salt. This amphipathic nature presents a significant challenge for solvent selection, a critical step in chemical synthesis, purification, formulation, and analytical characterization. This document provides a comprehensive guide to understanding the physicochemical principles governing its solubility and outlines a systematic, experimentally-validated protocol for identifying suitable solvents. We leverage data from the structurally related compound, 1-adamantanamine hydrochloride, to build a predictive framework and provide a robust methodology for empirical determination.
Introduction: The Solubility Challenge
The molecular architecture of N-1-adamantyladamantan-1-amine hydrochloride dictates its solubility profile. The structure consists of two bulky, non-polar adamantane moieties, which contribute to significant van der Waals interactions and confer a strong lipophilic character. In stark contrast, the amine hydrochloride group introduces an ionic center, creating a strong dipole and the capacity for hydrogen bonding and ion-dipole interactions.
Effective solvent selection is paramount for:
Reaction Chemistry: Ensuring reactants are in the same phase to allow for efficient chemical transformation.
Crystallization & Purification: Isolating the compound of interest from impurities with high yield and purity.
Formulation: Developing stable and bioavailable drug delivery systems.
Analytical Chemistry: Preparing samples for techniques like HPLC, NMR, and mass spectrometry.
Due to the compound's specific and complex structure, publicly available solubility data is scarce. Therefore, a predictive, first-principles approach combined with a systematic experimental screening protocol is the most effective strategy.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility prediction. For a complex salt like N-1-adamantyladamantan-1-amine hydrochloride, this means considering the contributions of both its non-polar and ionic components.
Non-Polar Adamantane Cages: The two C₁₀ cages are sterically bulky and hydrocarbon-rich. This part of the molecule will favor interactions with non-polar or weakly polar solvents through London dispersion forces.
Ionic Amine Hydrochloride Group: The -NH₂⁺Cl⁻ group is highly polar and ionic. This center requires a solvent capable of overcoming the crystal lattice energy of the salt. Polar solvents, particularly those with high dielectric constants, are necessary to solvate the cation and anion effectively. Polar protic solvents can further stabilize the ions through hydrogen bonding.
This duality suggests that neither purely non-polar solvents (like hexane) nor highly polar solvents that cannot accommodate the bulky non-polar groups (like water, where solubility may be limited despite the salt) may be optimal. Solvents of intermediate polarity or solvent mixtures often provide the best results. The significant insolubility of many amine hydrochloride salts in non-polar organic solvents is a well-documented challenge in industrial synthesis.[1]
A logical workflow for solvent screening is presented below.
Caption: Logical workflow for systematic solvent selection.
To inform our experimental design, we can examine the known solubility of a smaller, structurally related molecule: 1-adamantanamine hydrochloride (Amantadine HCl). This compound contains the same ionic head group but only one adamantane cage.
Experimental studies have shown that 1-adamantanamine hydrochloride is soluble in a range of polar solvents, including water, ethanol, acetic acid, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[2][3][4] The free base, 1-adamantylamine, is also noted to be soluble in polar solvents due to its amine group.[5]
Extrapolation to N-1-adamantyladamantan-1-amine hydrochloride: The addition of a second adamantane cage dramatically increases the lipophilicity. We can predict the following trends:
Decreased Solubility in Highly Polar Solvents: Solubility in water is expected to be significantly lower than that of 1-adamantanamine hydrochloride due to the larger non-polar surface area.
Increased Solubility in Solvents of Intermediate Polarity: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which can interact with the hydrocarbon cages while still possessing enough polarity to solvate the salt, may prove more effective.
Continued Insolubility in Non-Polar Solvents: The ionic character will likely prevent dissolution in solvents like hexane or toluene.
This protocol describes a reliable method for determining the solubility of N-1-adamantyladamantan-1-amine hydrochloride in a range of solvents at a specified temperature (e.g., 25 °C). This method is based on the "excess solid" approach, which is considered a gold standard for measuring thermodynamic solubility.[6]
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Deionized Water
Pipettes and general laboratory glassware
B. Step-by-Step Procedure
Preparation: Add an excess amount of N-1-adamantyladamantan-1-amine hydrochloride to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required (e.g., 20-30 mg). Record the exact mass of the vial.
Solvent Addition: Add a precise volume of the selected solvent to the vial (e.g., 2.0 mL).
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to equilibrate for a sufficient period to ensure saturation. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean, pre-weighed vial.[7] This step is critical to remove all undissolved solid particles.
Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely. Ensure the temperature is low enough to prevent degradation of the compound.
Gravimetric Analysis: Once the solvent is fully removed, weigh the vial containing the dried solute residue.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of solvent used
C. Safety Precautions
Perform all operations in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Consult the Safety Data Sheet (SDS) for N-1-adamantyladamantan-1-amine hydrochloride and all solvents used.
Data Presentation and Interpretation
The results of the experimental protocol should be compiled into a clear, comparative table.
Solvent
Solvent Type
Dielectric Constant (20°C)
Predicted Solubility
Experimental Solubility (mg/mL at 25°C)
Observations
Hexane
Non-Polar
1.88
Very Low
Toluene
Non-Polar
2.38
Very Low
Dichloromethane
Polar Aprotic
8.93
Moderate
Tetrahydrofuran
Polar Aprotic
7.58
Moderate
Acetonitrile
Polar Aprotic
37.5
Low-Moderate
Dimethylformamide
Polar Aprotic
36.7
High
Dimethyl sulfoxide
Polar Aprotic
46.7
High
Methanol
Polar Protic
32.7
Moderate-High
Ethanol
Polar Protic
24.5
Moderate
Deionized Water
Polar Protic
80.1
Low
Interpreting the Results:
High Solubility: Solvents like DMSO and DMF are powerful, highly polar aprotic solvents capable of dissolving a wide range of compounds, including many salts.[6] They are likely to be effective.
Moderate Solubility: Polar protic solvents like methanol and ethanol, and some polar aprotic solvents like DCM, are expected to show moderate solubility. They offer a balance of polarity to interact with the salt and organic character to interact with the cages.
Low Solubility: As predicted, non-polar solvents are expected to be poor solvents. The low solubility in water would confirm the dominant effect of the large, lipophilic dual-adamantane structure.
Conclusion and Recommendations
The selection of an appropriate solvent for N-1-adamantyladamantan-1-amine hydrochloride requires a methodical approach that balances theoretical prediction with empirical testing. Due to its pronounced amphipathic character, highly polar aprotic solvents such as DMSO and DMF are predicted to be the most effective single solvents. Polar protic solvents like methanol and ethanol may also serve as viable options, particularly for applications where trace water is acceptable. For processes requiring fine-tuning of solubility, such as crystallization, the use of a co-solvent system (e.g., a mixture of a good solvent like methanol with a poor solvent like toluene) should be investigated. The experimental protocol provided herein offers a robust and reliable method for quantifying solubility to guide rational solvent selection in research and development.
References
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
Tu, Y., Yi, Z., & Liao, J. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368. Available at: [Link]
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2017). ScienceOpen. Available at: [Link]
1-Adamantylamine. (n.d.). Solubility of Things. Available at: [Link]
MilliporeSigma. (n.d.). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
Pfaendtner, J. et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from coursehero.com. Available at: [Link]
Reker, D. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
Chemsrc. (n.d.). N-1-adamantyladamantan-1-amine hydrochloride. Available at: [Link]
Application Notes & Protocols: Incorporating N-1-adamantyladamantan-1-amine HCl into Liposomes
For: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Liposomal Formulation of N-1-adamantyladamantan-1-amine HCl N-1-adamantyladamantan-1-amine HCl is a unique molecule charac...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Liposomal Formulation of N-1-adamantyladamantan-1-amine HCl
N-1-adamantyladamantan-1-amine HCl is a unique molecule characterized by two bulky, lipophilic adamantane cages linked by an amine group. The adamantane moiety is a well-recognized pharmacophore, known for its rigid, cage-like structure that can enhance drug stability, improve membrane interaction, and increase lipophilicity, thereby influencing the pharmacokinetic profile of a compound.[1][2][3] The dual adamantane structure of N-1-adamantyladamantan-1-amine HCl results in a highly lipophilic and sterically hindered compound, presenting significant challenges for conventional aqueous formulations.
Liposomal encapsulation offers a strategic solution to overcome the delivery hurdles associated with such hydrophobic molecules.[4][5] Liposomes, which are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, can efficiently incorporate hydrophobic drugs within their lipid membrane.[6] This encapsulation can improve the solubility and bioavailability of the drug, protect it from premature metabolism, and potentially enable targeted delivery to specific tissues.[4][7] For N-1-adamantyladamantan-1-amine HCl, a liposomal formulation is anticipated to enhance its therapeutic potential by improving its disposition in the body. Furthermore, the presence of the amine group offers a unique opportunity for an active loading strategy, utilizing a pH gradient to achieve high encapsulation efficiencies.[8][9][10]
This comprehensive guide provides detailed protocols for the incorporation of N-1-adamantyladamantan-1-amine HCl into liposomes using two distinct methods: the passive loading thin-film hydration technique and an active loading pH-gradient method. It further outlines the essential characterization assays required to ensure a consistent and high-quality liposomal formulation.
Pre-Formulation Considerations: Understanding the Molecule
A thorough understanding of the physicochemical properties of N-1-adamantyladamantan-1-amine HCl is paramount for designing an effective liposomal formulation.
Key Physicochemical Properties (Predicted and Inferred):
A moderate molecular weight, suitable for incorporation into a lipid bilayer without significant disruption.
LogP (Octanol-Water Partition Coefficient)
High (Predicted > 5.0)
The two adamantane cages confer significant lipophilicity.[1][2] This high LogP suggests the molecule will strongly partition into the lipid bilayer of liposomes.
pKa (of the amine group)
~9.0 - 10.5
Estimated based on similar secondary amines. This value is critical for the pH-gradient loading method, as the amine group will be protonated at neutral and acidic pH.
Aqueous Solubility
Very Low
As an HCl salt, it will have some aqueous solubility, but the free base is expected to be practically insoluble. This necessitates a delivery vehicle like liposomes.
Liposome Preparation Methodologies
Two primary methods are presented here, catering to different loading strategies for N-1-adamantyladamantan-1-amine HCl.
Method 1: Passive Loading via Thin-Film Hydration
This method, also known as the Bangham method, is a robust and widely used technique for encapsulating lipophilic drugs.[12][13][14] The drug is co-dissolved with the lipids in an organic solvent, ensuring its intimate association with the lipids as the film forms and subsequently becomes integrated into the bilayer upon hydration.[15]
Technical Support Center: Enhancing the Solubility of N-1-adamantyladamantan-1-amine hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-1-adamantyladamantan-1-amine hydrochloride. This resource provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-1-adamantyladamantan-1-amine hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the fundamental principles behind them, ensuring you can make informed decisions in your experimental design.
Understanding the Challenge: Why is N-1-adamantyladamantan-1-amine hydrochloride Poorly Soluble?
The core of the solubility issue lies in the molecule's structure. The presence of two bulky, rigid, and highly lipophilic (hydrophobic) adamantane cages dominates the compound's physicochemical properties[1][2]. While the amine hydrochloride group is polar and designed to enhance aqueous solubility, the large non-polar surface area of the two adamantane moieties can lead to strong crystal lattice forces and unfavorable interactions with water molecules, resulting in poor aqueous solubility[3].
Frequently Asked Questions (FAQs)
Q1: My N-1-adamantyladamantan-1-amine hydrochloride won't dissolve in water. What is the first thing I should try?
A1: The initial and most straightforward approach is to assess the impact of pH on the solubility. As an amine hydrochloride, the compound's ionization state is pH-dependent. In acidic conditions, the amine group will be protonated (-NH2+), which is the more water-soluble form. In basic conditions, it will be deprotonated to the free amine (-NH), which is significantly less soluble in water but more soluble in organic solvents[4][5].
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for initial pH adjustment to improve solubility.
Q2: I need to dissolve the compound in a mixed aqueous/organic system for my assay. What co-solvents are recommended?
A2: Co-solvents can significantly enhance solubility by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic adamantane groups[6][7]. The choice of co-solvent will depend on the requirements of your specific experiment.
Recommended Co-solvents and Properties:
Co-solvent
Polarity Index
Common Applications
Considerations
Ethanol
5.2
Cell-based assays, initial screening
Can precipitate proteins at high concentrations.
Dimethyl Sulfoxide (DMSO)
7.2
High-throughput screening, stock solutions
Can be toxic to cells; may interfere with some assays.
Polyethylene Glycol (PEG 400)
-
Formulations for in vivo studies
High viscosity; can be less volatile.
Propylene Glycol
6.8
Pharmaceutical formulations
Generally considered safe for many applications.
Experimental Protocol: Co-solvent Screening
Prepare a stock solution: Dissolve a known amount of N-1-adamantyladamantan-1-amine hydrochloride in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.
Serial dilution: Perform serial dilutions of the stock solution into your aqueous buffer or media.
Observe for precipitation: Note the concentration at which the compound begins to precipitate. This will give you an indication of the maximum tolerable aqueous concentration for that co-solvent system.
Optimize the ratio: If precipitation occurs, increase the percentage of the co-solvent in the final solution.
Q3: Can excipients like cyclodextrins be used to improve the solubility of this compound?
A3: Yes, cyclodextrins are excellent candidates for improving the solubility of molecules with bulky hydrophobic moieties like adamantane[1][8]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the adamantane groups, forming an inclusion complex that is more soluble in water[1].
Diagram of Cyclodextrin Inclusion:
Caption: Encapsulation of a hydrophobic adamantane group by a cyclodextrin.
Protocol: Preparation of a Cyclodextrin Inclusion Complex
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
Prepare a cyclodextrin solution: Dissolve an excess of HP-β-CD in your aqueous buffer.
Add the compound: Add the N-1-adamantyladamantan-1-amine hydrochloride to the cyclodextrin solution.
Equilibrate: Stir or sonicate the mixture at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex.
Filter and quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
Advanced Troubleshooting
Q4: I've tried pH adjustment and co-solvents, but the solubility is still too low for my needs. What other strategies can I explore?
A4: If basic methods are insufficient, more advanced formulation strategies may be necessary. These often involve altering the solid state of the compound to improve its dissolution characteristics.
Advanced Solubilization Techniques:
Salt Form Screening: While you are starting with a hydrochloride salt, it is possible that other salt forms could have more favorable crystal packing and, therefore, higher solubility[][10][11]. Screening a variety of counter-ions (e.g., mesylate, tosylate, sulfate) can identify a more soluble salt form. This process involves reacting the free amine with different acids and characterizing the resulting salts[12].
Polymorph Screening: The same chemical compound can exist in different crystalline forms, known as polymorphs, which can have different solubilities[13][14][15]. The most stable polymorph is often the least soluble. A screening process can identify metastable polymorphs with higher kinetic solubility[16][17].
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate[18][19]. This is because the high-energy amorphous form does not have to overcome the crystal lattice energy to dissolve[16]. ASDs are typically prepared by spray drying or hot-melt extrusion[20].
Decision Tree for Advanced Strategies:
Caption: Decision-making workflow for advanced solubility enhancement.
Q5: Could the issue be related to the solid form of the material I received?
A5: Absolutely. The solid-state properties of your material can have a significant impact on its solubility. It is advisable to characterize the received material using techniques like:
Powder X-ray Diffraction (PXRD): To determine if the material is crystalline or amorphous and to identify its polymorphic form.
Differential Scanning Calorimetry (DSC): To determine the melting point and identify different polymorphs or solvates.
Thermogravimetric Analysis (TGA): To assess the presence of bound solvents or water (hydrates).
If you observe batch-to-batch variability in solubility, it could be due to differences in the solid form of the material.
References
Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. [Link]
Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
Effect of Polymorphism Formulations. Veeprho. [Link]
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. [Link]
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]
Salt Screening. Charles River Laboratories. [Link]
Why Polymorphism is Key in Drug Development! PharmaCores. [Link]
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Catalent. [Link]
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR. [Link]
Isolation (Recovery) of amines. University of Alberta. [Link]
troubleshooting low yield in N-1-adamantyladamantan-1-amine HCl synthesis
Executive Summary The synthesis of N-1-adamantyladamantan-1-amine HCl (also known as di(1-adamantyl)amine hydrochloride or bis(1-adamantyl)amine ) represents a unique challenge in organic synthesis due to extreme steric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of N-1-adamantyladamantan-1-amine HCl (also known as di(1-adamantyl)amine hydrochloride or bis(1-adamantyl)amine ) represents a unique challenge in organic synthesis due to extreme steric hindrance. The target molecule consists of two bulky adamantyl cages linked by a single secondary amine nitrogen.
Standard nucleophilic substitution conditions (e.g., refluxing in toluene or DMF) typically fail, resulting in yields <5% or complete recovery of starting materials. Successful synthesis requires overcoming the high energy barrier for the formation of the sterically congested C–N bond. This guide addresses the critical parameters—specifically temperature thresholds and pressure requirements —necessary to achieve yields >70%.
Phase 1: Reaction Optimization (The "Double-Diamond" Challenge)
User Question: I am refluxing 1-bromoadamantane and 1-adamantylamine in DMF at 150°C, but I only see starting materials by TLC. What is wrong?
Diagnostic:
You are operating below the activation energy threshold . The formation of the di-adamantyl bond is not merely slow at 150°C; it is kinetically prohibited due to the massive steric clash between the two cage structures.
Technical Solution:
You must transition from standard reflux to High-Temperature Autoclave Amination .
Mechanism: The reaction likely proceeds via an
-type pathway where the adamantyl cation is generated. However, the nucleophilic attack by the bulky 1-adamantylamine is severely hindered. High thermal energy is required to force this coupling.[1]
Required Condition: The reaction mixture must be heated to 225°C – 255°C .
Equipment: Use a stainless-steel high-pressure reactor (bomb) or a sealed heavy-wall glass pressure vessel (with extreme caution and blast shielding).
Protocol Adjustment:
Parameter
Standard (Failed)
Optimized (Target)
Temperature
110°C - 153°C
225°C - 255°C
Pressure
Atmospheric
Autogenous (>20 bar)
Vessel
Round Bottom Flask
Stainless Steel Autoclave
| Time | 24-48 Hours | 12-16 Hours |
User Question: I used a sealed tube at 230°C, but my yield is still low (~30%) and the product is difficult to purify. How do I improve conversion?
Diagnostic:
Low conversion at high temperature often indicates stoichiometric imbalance or sublimation loss . 1-Adamantylamine and 1-bromoadamantane are prone to sublimation before reacting. If the vessel has too much headspace, reagents deposit on the cool upper walls/cap rather than reacting in the melt/solution phase.
Technical Solution:
Stoichiometry: Use a 1.5 : 1 molar excess of 1-adamantylamine to 1-bromoadamantane. The excess amine acts as both the reactant and the hydrobromide scavenger.
Solvent-Free (Neat) vs. Solvent:
Preferred:Neat (Melt). At 230°C, both reagents are molten. This maximizes concentration and collision frequency.
Alternative: Minimal high-boiling solvent (e.g., diphenyl ether or decalin), but this dilutes the reagents and slows the rate.
Headspace: Minimize headspace in your autoclave to prevent sublimation.
Phase 2: Work-up & Salt Exchange
User Question: The reaction mass is a hard solid. I tried extracting with ether, but the solubility is confusing. How do I isolate the HCl salt?
Diagnostic:
The direct reaction product is the Hydrobromide (HBr) salt , which is chemically distinct from your target Hydrochloride (HCl) salt . The HBr salt is often insoluble in ether but sparingly soluble in water/alcohol. You cannot simply "add HCl" to the crude mass; you must perform a Free Base Liberation step first.
Step-by-Step Isolation Protocol:
Crude Extraction:
Cool the autoclave.[2] The content will be a solid cake.
Pulverize the cake and suspend in hot Ethanol . The product (HBr salt) and unreacted amine HBr salt will dissolve; impurities may not.
Note: Bis(1-adamantyl)amine HBr has a very high melting point (>300°C).
Free Base Liberation (Critical Step):
Treat the crude salt/ethanol mixture with 20% aqueous NaOH .
Heat to reflux for 1 hour to ensure complete deprotonation.
Extract the Free Base into Diethyl Ether or Chloroform . The free amine (secondary) is lipophilic and will move to the organic layer.
Wash the organic layer with water to remove inorganic salts and excess NaOH.
Target Salt Formation (HCl):
Dry the organic layer (MgSO₄) and filter.
Slowly bubble anhydrous HCl gas into the ether solution OR add 4M HCl in Dioxane .
The N-1-adamantyladamantan-1-amine HCl will precipitate immediately as a white solid.
The following diagram outlines the logical flow for synthesizing and isolating the target molecule, highlighting the critical decision points where users often fail.
Caption: Logical workflow for the high-temperature synthesis of Bis(1-adamantyl)amine HCl, distinguishing between the failed reflux method and the successful autoclave protocol.
References
Mesgar, M., Nguyen-Le, J., & Daugulis, O. (2018). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. Journal of the American Chemical Society, 140(42), 13703–13710. [Link]
Context: Describes the synthesis of di-1-adamantylamine on a multigram scale using the reaction of 1-adamantylamine and 1-bromoadamantane, serving as the precursor for the hindered base LDAM.
Krumkalns, E. V., & Pfeifer, W. (1968). Adamantyl secondary amines. U.S. Patent No. 3,391,142. Washington, DC: U.S. Patent and Trademark Office.
Context: The foundational patent explicitly detailing the high-temperature (255°C) "bomb" method for synthesizing Bis(1-adamantyl)amine.
removing impurities from N-1-adamantyladamantan-1-amine hydrochloride
The following technical guide addresses the purification of N-(1-adamantyl)adamantan-1-amine hydrochloride (also referred to as Di(1-adamantyl)amine HCl or Bis(1-adamantyl)amine HCl ). This compound is characterized by s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of N-(1-adamantyl)adamantan-1-amine hydrochloride (also referred to as Di(1-adamantyl)amine HCl or Bis(1-adamantyl)amine HCl ).
This compound is characterized by significant steric bulk and high lipophilicity compared to its mono-substituted counterparts (e.g., Amantadine).[1][2] The purification strategies below exploit these physicochemical differences.
Ticket Category: Small Molecule Purification / Salt Forms
Subject: Impurity Removal from N-(1-adamantyl)adamantan-1-amine HCl
Status: Active Guide[1]
Senior Scientist’s Foreword
Context: You are likely synthesizing this compound via the alkylation of 1-aminoadamantane (Amantadine) with 1-bromoadamantane or through a Ritter-type reaction.
The Challenge: The primary difficulty lies in separating the target dimer (Secondary amine) from the monomer impurity (Primary amine/Amantadine) and unreacted neutral adamantane derivatives (Bromide/Alcohol). Because both the product and the amine impurity form hydrochloride salts, simple acid-base washes often fail without precise solvent control.[1]
This guide prioritizes solubility-based fractionation and steric exclusion principles.[1]
Part 1: Impurity Profiling & Removal Logic[1]
Before initiating purification, identify your specific impurity profile.[1] The removal strategy depends on the contaminant type.[1]
Adsorption: Activated Carbon or Chelating Resins.[1]
Part 2: Troubleshooting Guides (Symptom-Based)
Ticket #101: "The product is sticky/oiling out during recrystallization."
Diagnosis: This is common with adamantane derivatives due to their "waxy" nature and high lipophilicity.[1] It usually indicates the presence of neutral impurities (Adamantanol) or an incorrect solvent ratio preventing crystal lattice formation.
Protocol A: The "Trituration" Fix
Dry the Oil: If your crude is an oil, dissolve it in a minimal amount of Methanol (MeOH).[1]
Precipitate: Add the solution dropwise into a rapidly stirring volume of Diethyl Ether or MTBE (10x volume relative to MeOH).
Observation: The neutral impurities (Bromide/Alcohol) will stay in the Ether layer.[1] The HCl salt of your target should precipitate as a white solid.[1][3][4]
Filter: Collect the solid immediately under inert gas (Argon/Nitrogen) to prevent moisture absorption (hygroscopicity).[1]
Diagnosis: The monomer (Amantadine) co-precipitated with your dimer.[1] This is the hardest separation due to similar salt formation.[1]
Scientific Rationale: Amantadine HCl is significantly more soluble in water and lower alcohols than the dimer HCl due to the lack of the second hydrophobic adamantane cage [1, 2].[1]
Protocol B: The "Steric Exclusion" Recrystallization
Solvent System: Isopropanol (IPA) / Water (9:1 ratio).[1]
Methodology:
Dissolve the crude solid in boiling IPA .
Add Water dropwise until slight turbidity persists, then add just enough hot IPA to clear it.
Slow Cool: Allow to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps the monomer.[1]
Filtration: Filter the crystals. The Amantadine HCl will remain dissolved in the supernatant (mother liquor).
Wash: Wash the filter cake with cold Acetone . The dimer is insoluble in acetone, but residual monomer is slightly soluble.[1]
Ticket #103: "My melting point is depressed (Low)."[1]
Diagnosis: Presence of 1-Adamantanol or 1-Bromoadamantane .[1] These do not form salts but can be physically trapped in the crystal lattice.[1]
Protocol C: The Non-Polar Wash (The "Free-Base" Trick)
Note: This method converts the salt to free base to clean it, then reforms the salt.
Basify: Suspend the salt in 10% NaOH (aq) and extract into Dichloromethane (DCM) .
Steam Distillation (Advanced): If the impurity is Amantadine free base, it is volatile enough to be removed by steam distillation [3].[1] The dimer is too heavy and will remain in the boiling flask.
Re-acidification: Dry the organic layer (Na2SO4), filter, and bubble anhydrous HCl gas (or add HCl in Dioxane) to precipitate the pure dimer salt.
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity profile.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why do I see two spots on TLC even after purification?A: Ensure you are neutralizing your TLC plate. Adamantane amines are basic.[1] If you run them on standard silica, they streak or dissociate.[1] Fix: Add 1% Triethylamine (TEA) or Ammonia to your TLC eluent (e.g., MeOH:DCM:TEA 1:9:0.1).[1]
Q2: Can I use Column Chromatography?A: Yes, but not on the HCl salt. The salt is too polar and will stick to the silica.[1]
Protocol: Convert to the free base (NaOH wash), extract into DCM, and run the column using a gradient of Hexane -> Ethyl Acetate. The dimer (highly lipophilic) will elute much faster than the monomer or alcohol [4]. Once isolated, re-form the salt.[1]
Q3: The salt is hygroscopic.[1] How do I handle it?A: Bulky amine salts can trap water.[1] Dry the final product in a vacuum oven at 50°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Store under Argon.[1]
Q4: Is steam distillation actually viable for this compound?A: Only for removing the impurity.[1] Amantadine (free base) is steam volatile.[1] The target dimer (Di-adamantyl amine) has a molecular weight >280 g/mol and is too heavy to distill.[1] This makes steam distillation an excellent "negative purification" step to strip away the monomer [3].[1]
Part 5: Summary of Physical Properties for Separation
Solubility of Amantadine HCl: Zhou, Y., et al. (2015).[1][5] "Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 K and 333.15 K." Journal of Chemical & Engineering Data.[1] (Demonstrates high solubility in Ethanol/Water, supporting the use of these solvents to keep the impurity in solution).
General Synthesis & Purification: Pham, V. H., et al. (2020).[1][6] "A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride." Organic Preparations and Procedures International.[1][6] (Discusses the solubility profiles of adamantane amines and acid-base workup strategies).
Steam Distillation of Amantadine: Patent US3391142A/Google Patents.[1] "Process for the preparation of 1-aminoadamantane." (Describes the steam volatility of the monomer, a key differentiation from the dimer).
Chromatographic Behavior: BenchChem Technical Support. "Refining purification protocols for adamantane amine hydrochlorides." (General guidance on silica gel interaction with amine salts).
Technical Support Center: Stability & Handling of N-1-adamantyladamantan-1-amine HCl
This technical guide addresses the stability, solubility, and handling of N-1-adamantyladamantan-1-amine hydrochloride (also known as Di-1-adamantylamine hydrochloride or Bis(1-adamantyl)amine HCl).[1][2] Compound Profil...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and handling of N-1-adamantyladamantan-1-amine hydrochloride (also known as Di-1-adamantylamine hydrochloride or Bis(1-adamantyl)amine HCl).[1][2]
Compound Profile & Critical Properties
Before troubleshooting, it is vital to distinguish this compound from its monomeric relatives (Amantadine/Rimantadine).[1][2] This molecule consists of two bulky adamantane cages linked by a secondary amine.[1][2]
insoluble in pure water despite HCl salt form.[1][2]
Steric Hindrance
Massive
The nitrogen is buried between two cages; chemically inert but physically difficult to solvate.[1][2]
UV Activity
Negligible
Lacks conjugated -systems.[1][2] Difficult to detect by standard UV-Vis (254 nm).[1][2]
Troubleshooting Guide (FAQ)
Category A: Solubility & Solution Preparation
Q1: I am trying to dissolve the powder in water or PBS, but it floats or forms a cloudy suspension. Is the batch defective?A: The batch is likely fine. While hydrochloride salts are typically water-soluble, the lipophilic burden of two adamantane cages outweighs the ionic contribution of the single HCl group.[1][2]
Root Cause: The hydrophobic effect forces the molecules to aggregate, preventing true solvation in aqueous media.[1][2]
Solution: You must use a co-solvent system .[1][2]
Dissolve the powder completely in DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol) first.[1][2]
Slowly dilute this stock into your aqueous buffer while vortexing.
Limit: Do not exceed 5-10% organic co-solvent in the final biological medium, or precipitation will re-occur.[1][2]
Q2: My solution was clear yesterday, but today I see fine white needles/precipitate. Has it degraded?A: It has likely crystallized , not chemically degraded.[1][2]
Mechanism: Adamantane derivatives have a strong tendency to "pack" into stable crystal lattices due to their symmetrical shape.[1][2] If the temperature dropped (e.g., moving from RT to 4°C), the solubility limit was crossed.[1][2]
Action: Warm the solution to 37°C and vortex. If it redissolves, the compound is chemically stable.[1][2] If not, filter and re-verify concentration.
Category B: Chemical Stability[1][3][4]
Q3: I see an extra peak in my HPLC traces after 48 hours. Is this hydrolysis?A: Hydrolysis is chemically impossible for this structure.[1][2] The C-N bonds are protected by the adamantane cages.[2]
Diagnosis: The "extra peak" is likely a solvent artifact or aggregation peak .[1][2]
Verification: Run a "blank" injection of your solvent stored under the same conditions.[1][2]
Note: True degradation would require extreme conditions (e.g., concentrated nitric acid) to break the adamantane-nitrogen bond.[1][2]
Q4: Is the compound sensitive to light or air oxidation?A:
Light: No. The molecule does not absorb significant UV/Visible light.[1][2]
Oxidation: Highly resistant.[1][2] The steric bulk prevents oxidizing agents from easily attacking the nitrogen lone pair.[2]
Storage: Store solid at -20°C to prevent moisture absorption (hygroscopicity of the HCl salt), not because of chemical instability.[1][2]
Validated Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
Use this protocol to ensure consistent dosing without precipitation.
Weighing: Weigh 3.2 mg of N-1-adamantyladamantan-1-amine HCl.
Tip: Use an antistatic gun; the powder can be static due to its dryness.[1][2]
Primary Solubilization: Add 1.0 mL of 100% DMSO .
Vortex vigorously for 30 seconds.
Check: Solution must be crystal clear. If not, sonicate at 40°C for 5 mins.
Dilution (The "Dropwise" Method):
Place your aqueous buffer (e.g., PBS) on a magnetic stirrer.[1][2]
Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.[2]
Stop if persistent cloudiness appears.
Protocol 2: Stability Verification via HPLC-ELSD/CAD
Standard UV detection is unreliable due to lack of chromophores.[2] Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD).[1][2]
The following diagram illustrates the decision process for determining if an issue is physical (solubility) or chemical (degradation).
Figure 1: Diagnostic flowchart for distinguishing between solubility failures and true chemical degradation in adamantyl-amine systems.
References
PubChem. (2025).[1][2] Di-1-adamantylamine hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]
Schild, H. O., & Sutton, D. (1965).[1][2][4] Pharmacological properties of adamantanamine.[1][2][5][6][7][8][9][10] (Foundational data on adamantane stability).[1][2][5][11][9] British Journal of Pharmacology.[1][2]
Solubility of Things. (2025). 1-Adamantylamine Properties and Solubility Profile.[1][2][5][8][9] Retrieved from [Link][1][2]
U.S. Department of Energy (OSTI). (2025). Steric Hindrance Effects in Amine Stability.[1][2] (Mechanistic support for oxidative resistance of hindered amines).[1][2] Retrieved from [Link][1][2]
Technical Support Center: Stability and Degradation Prevention of N-1-adamantyladamantan-1-amine hydrochloride
Welcome to the technical support center for N-1-adamantyladamantan-1-amine hydrochloride. As a molecule possessing a unique and sterically hindered structure, its stability is paramount for reproducible and reliable expe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-1-adamantyladamantan-1-amine hydrochloride. As a molecule possessing a unique and sterically hindered structure, its stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent, identify, and resolve issues related to its degradation. Our approach is grounded in fundamental chemical principles and best practices for handling complex amine hydrochloride salts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of N-1-adamantyladamantan-1-amine hydrochloride.
Q1: What is the expected appearance of high-purity N-1-adamantyladamantan-1-amine hydrochloride?
High-purity N-1-adamantyladamantan-1-amine hydrochloride, similar to related adamantane derivatives like amantadine hydrochloride, is expected to be a white to off-white crystalline solid or powder.[1][2][3] Any significant deviation from this, such as yellowing or browning, may indicate degradation.
Q2: What are the scientifically-backed optimal long-term storage conditions?
The stability of amine hydrochlorides is best maintained under controlled conditions. For long-term storage, we recommend storing the solid compound at -20°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3][4][5] This multi-faceted approach mitigates degradation from temperature, atmospheric oxygen, and moisture.
Q3: Is the compound particularly sensitive to atmospheric conditions like air and moisture?
Yes. The hydrochloride salt form offers protection, but like many amine salts, it can be hygroscopic, meaning it can absorb moisture from the air.[6] Furthermore, exposure to air, especially in the presence of light or elevated temperatures, can lead to oxidation of the amine functional group. It is crucial to minimize exposure to the atmosphere by using inert gas and tightly sealed containers.[4]
Q4: What are the recommended solvents for preparing stock solutions, and how stable are these solutions?
Based on data from the analogous compound amantadine hydrochloride, solubility can be achieved in water, ethanol, and DMSO.[3][6] However, aqueous solutions are not recommended for long-term storage; fresh solutions should be prepared for each experiment.[3] If an aqueous solution is necessary, use a buffer at a slightly acidic pH (e.g., pH 3-5) to maintain the protonated, more stable state of the amine.[7][8][9] For organic stock solutions (e.g., in anhydrous DMSO), store at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide for Common Degradation Issues
This guide provides a systematic approach to identifying and resolving common issues encountered during experimentation.
Issue 1: Sample Discoloration (e.g., Yellowing or Browning)
Potential Cause: Oxidation. The lone pair of electrons on the nitrogen atom, even in its salt form, can be susceptible to oxidation. This process is often accelerated by exposure to light (photoxidation) or trace metal impurities. The resulting oxidized species are frequently colored.
Causality Explained: The bulky adamantyl groups provide significant steric hindrance, which offers a degree of protection. However, prolonged exposure to atmospheric oxygen, especially under UV light or heat, can generate radical species that initiate degradation pathways.
Recommended Actions:
Verify Storage: Confirm that the compound has been stored under an inert atmosphere and protected from light.[4]
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, LC-MS to quantify the purity of the discolored material against a reference standard.[7][10]
Safe Disposal: If significant degradation is confirmed, it is best to dispose of the material according to local regulations and use a fresh, unopened vial for subsequent experiments.[11]
Issue 2: Inconsistent Experimental Results or Observed Loss of Potency
Potential Cause: Chemical Degradation. The active compound may have degraded into one or more inactive or less active species, leading to a lower effective concentration.
Causality Explained: Aside from oxidation, another potential pathway is deprotonation. If the compound is reconstituted in a neutral or basic (pH > 7) solution, it will convert to its free base form. This free amine is more nucleophilic and significantly more susceptible to oxidative and other degradation pathways than the protonated hydrochloride salt.
Recommended Actions:
Immediate Purity Check: Before extensive troubleshooting, perform a definitive purity analysis using LC-MS to identify the parent compound and any potential degradation products.[8]
Conduct a Forced Degradation Study: To understand the compound's liabilities, perform a forced degradation study (see Protocol 2). This will reveal whether the compound is sensitive to acid, base, oxidation, light, or heat, providing critical information for formulation and handling.[7][12][13]
Review Solution Preparation: Ensure all solutions are prepared using appropriate buffers and solvents as outlined in the FAQs and that storage times are minimized.
Caption: Troubleshooting workflow for loss of potency.
Section 3: Key Protocols and Methodologies
Adherence to standardized protocols is essential for preserving the integrity of N-1-adamantyladamantan-1-amine hydrochloride.
Protocol 1: Recommended Handling and Storage Procedure
Receiving: Upon receipt, immediately transfer the vial to a -20°C, dark storage location.[3][5]
Weighing: Before opening, allow the container to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.[4]
Inert Atmosphere: Conduct all weighing and aliquoting in an inert atmosphere glove box or, at a minimum, flush the vial headspace with dry argon or nitrogen gas immediately after dispensing.
Sealing: Tightly close the container immediately after use. For added protection, wrap the cap threads with Parafilm®.
Returning to Storage: Promptly return the sealed vial to the -20°C storage location.
Protocol 2: Forced Degradation Study Workflow
This workflow is based on ICH Q1A(R2) guidelines and is designed to identify potential degradation pathways.[13] Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) for each condition.
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample for analysis.
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2 hours.[7] Neutralize a sample for analysis. The shorter time is because amines are often less stable in basic conditions.
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[8]
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, store a solution at 60°C for 48 hours.
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[13]
Caption: Potential degradation pathways for the compound.
Section 4: Data Summaries
For quick reference, key stability-related data and recommendations are summarized below.
Table 1: Recommended Storage and Handling Conditions
Parameter
Solid Compound
Stock Solution (in Organic Solvent)
Temperature
-20°C
-20°C or -80°C
Atmosphere
Inert Gas (Argon/Nitrogen)
Inert Gas Headspace
Light
Protect from Light (Amber Vial)
Protect from Light (Amber Vial)
Moisture
Tightly Sealed, Use Desiccator
Use Anhydrous Solvents
Table 2: Solvent Compatibility and Solution Stability
By implementing these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the chemical integrity of N-1-adamantyladamantan-1-amine hydrochloride and enhancing the validity and reproducibility of their scientific findings.
JenKem Technology. (2012). MATERIAL SAFETY DATA SHEET - Amine PEG Carboxyl, HCl Salt.
Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed. [Link]
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Adamantanamine hydrochloride.
Kumar, S., et al. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]
ResearchGate. (n.d.). Some possible aerobic biological pathways for adamantane degradation. [Link]
ResearchGate. (2025). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
Singh, R., & Kumar, R. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Medical Research.
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
optimizing reaction conditions for adamantyl-adamantan-amine formation
Overcoming Steric Barriers in Bis-Adamantyl Amine Synthesis Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of N-(1-adamantyl)-2-adamantanamine formation and...
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Steric Barriers in Bis-Adamantyl Amine Synthesis
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Optimization of N-(1-adamantyl)-2-adamantanamine formation and related sterically congested couplings.
Introduction: The "Diamond-to-Diamond" Challenge
Welcome to the technical support hub for adamantane chemistry. If you are here, you are likely attempting to couple two bulky adamantane cages via an amine linkage (e.g., reacting 2-adamantanone with 1-adamantylamine ).
The Problem: You are fighting the "Adamantyl Effect." The sheer steric bulk of the adamantane cage protects the reaction center, making standard reductive amination conditions (MeOH/AcOH/NaBH₃CN) sluggish or completely ineffective. The formation of the imine intermediate is the rate-determining bottleneck; without efficient dehydration, the equilibrium favors the starting ketone.
This guide moves beyond textbook protocols to provide the Titanium(IV)-Mediated workflow, the industry standard for forcing these "impossible" sterically hindered bonds.
Module 1: The "Imine Wall" (Formation Protocol)
User Query: "I am mixing 2-adamantanone and 1-adamantylamine in methanol with acid catalyst, but TLC shows only starting material after 24 hours."
Diagnosis: Standard acid catalysis is insufficient to drive water removal in this sterically crowded environment. The nucleophilic attack of the amine on the ketone is physically blocked.
The Solution: Titanium(IV) Isopropoxide Scavenging
You must switch to a Lewis Acid dehydrating agent. Titanium(IV) isopropoxide,
, serves a dual purpose: it activates the carbonyl oxygen and irreversibly scavenges the water produced, driving the equilibrium to the imine.
Optimized Protocol (The "Bhattacharyya" Modification)
Solvent: Neat (no solvent) is preferred if the mixture melts/stirs at 60°C. If a solvent is required, use THF (anhydrous). Avoid alcohols in this step (they compete with the titanium).
Conditions: Stir under Argon at 60–70°C for 6–12 hours.
Note: The solution should turn viscous/yellow-orange. This indicates the formation of the titanium-amine-complex.
Why this works:
The titanium coordinates to the ketone, increasing electrophilicity, while simultaneously trapping the water byproduct as stable titanium oxides/hydroxides. This effectively "pumps" the reaction uphill against the steric gradient.
Module 2: The Reduction Phase
User Query: "I formed the imine (confirmed by IR), but adding NaBH₄ results in a mess or low yield."
Diagnosis: The titanium species formed in Step 1 is reactive. If you quench it violently or use the wrong solvent for reduction, you may hydrolyze the imine back to the ketone before reduction occurs.
The Solution: In-Situ Reduction
Do not isolate the imine. Reduce the titanium-imine complex directly.
Reduction Protocol
Dilution: Dilute the viscous reaction mixture from Module 1 with absolute Ethanol (approx. 2 mL per mmol substrate).
Caution: This is exothermic.
Hydride Addition: Add Sodium Borohydride (
) (1.5 equiv) slowly.
Tip: While
is milder, is necessary here because the steric bulk makes the imine harder to reduce. The titanium activates the imine, making it susceptible to the borohydride.
Reaction Time: Stir at room temperature for 8–12 hours.
Data: Reducing Agent Comparison for Hindered Systems
Often fails for bis-adamantyl due to catalyst surface access
Module 3: Visualization of the Pathway
The following diagram illustrates the critical role of the Titanium species in bridging the "Steric Gap."
Figure 1: The Titanium-Mediated Reductive Amination Pathway. Note the irreversible dehydration step facilitated by Ti(OiPr)4.
Module 4: Troubleshooting & Isolation (FAQs)
Q: My product is stuck in the titanium emulsion during workup. How do I break it?A: Titanium emulsions are notorious. Do not use simple water.
The Fix: Quench the reaction with 2M NaOH . The high pH converts amphoteric titanium species into soluble titanates or distinct precipitates.
Filter: Filter the resulting white precipitate through a Celite pad. The amine product is in the filtrate (organic phase).
Q: I suspect I made the "Bis(1-adamantyl)amine" (linking two bridgeheads). Is this possible?A: Highly unlikely via reductive amination.
Reasoning: You cannot form a ketone at the 1-position (bridgehead) of adamantane; it would violate Bredt's rule (strain). You likely used 2-adamantanone , creating the 1-adamantyl-2-adamantyl linkage.
Verification: Check
NMR. A bridgehead-bridgehead linkage would be highly symmetrical. The 1-2 linkage will show distinct asymmetry in the cage signals.
Q: The product is not precipitating as a hydrochloride salt.A: Adamantyl amines are extremely lipophilic ("greasy").
The Fix: Dissolve the crude oil in minimal diethyl ether. Add
in diethyl ether dropwise. If no solid forms, add n-hexane to reduce polarity. If it oils out, scratch the glass to induce nucleation or cool to -20°C.
Module 5: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting Logic Flow for Hindered Amine Synthesis.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355-1358.
Core citation for the Ti-medi
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Reference for comparative reducing agent strength and mechanism.
Barney, C. L., et al. (2011). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines."[2] Tetrahedron Letters, 52(11), 1192-1195.
Supports the use of Titanium isopropoxide for sterically hindered substr
resolving hygroscopic issues with N-1-adamantyladamantan-1-amine HCl
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-1-adamantyladamantan-1-amine HCl (also known as amantadine hydrochloride). As a hygroscopic compound...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-1-adamantyladamantan-1-amine HCl (also known as amantadine hydrochloride). As a hygroscopic compound, its physical and chemical properties can be significantly impacted by exposure to atmospheric moisture. This can lead to challenges in weighing, dissolution, and maintaining the compound's stability and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful use of N-1-adamantyladamantan-1-amine HCl in your research.
Understanding the Challenge: Hygroscopicity of Amine Hydrochloride Salts
Amine hydrochloride salts, including N-1-adamantyladamantan-1-amine HCl, have a propensity to absorb moisture from the air. This hygroscopicity can lead to a variety of experimental issues, including:
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to the preparation of solutions with lower than intended concentrations.
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.
Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the degradation of the active pharmaceutical ingredient (API).[1]
Altered Dissolution Rates: Changes in the physical form of the solid due to moisture uptake can affect its solubility and dissolution profile.[2]
This guide will walk you through the best practices for handling, storing, and troubleshooting issues related to the hygroscopic nature of N-1-adamantyladamantan-1-amine HCl.
Frequently Asked Questions (FAQs)
Q1: My N-1-adamantyladamantan-1-amine HCl powder has become clumpy. Can I still use it?
A1: Clumping is a visual indicator of moisture absorption. While the compound may still be usable depending on the downstream application, it is crucial to first determine the water content to ensure accurate concentration calculations for your experiments. For applications requiring high purity and accuracy, it is recommended to use a fresh, non-clumped lot. If you must use the clumped material, consider the following:
Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water in the material.[3] You can then adjust the mass you weigh out to account for the water content.
Re-drying: For some applications, it may be possible to dry the material. However, this should be done with caution as excessive heat can cause degradation. A common method is drying under vacuum at a controlled temperature.[4] It is advisable to re-analyze the material for purity after drying.
Q2: How should I store N-1-adamantyladamantan-1-amine HCl to prevent moisture absorption?
A2: Proper storage is the most effective way to prevent hygroscopic issues. Follow these guidelines:
Airtight Containers: Store the compound in a tightly sealed container. The original manufacturer's container is often suitable if it can be securely closed after each use.
Desiccator: For long-term storage or after opening the original container, place it inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.[5]
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as nitrogen or argon, in a glove box.[6]
Controlled Environment: Store the compound in a cool, dry place. Avoid areas with high humidity, such as near sinks or water baths.[7]
Provides an additional barrier against moisture.[5]
Atmosphere
Inert gas (Nitrogen/Argon) for highly sensitive applications.
Prevents interaction with both moisture and oxygen.[6]
Temperature
Cool, dry location away from heat sources.
Reduces the rate of potential degradation reactions.[9]
Q3: What is the best way to weigh a hygroscopic compound like N-1-adamantyladamantan-1-amine HCl accurately?
A3: Weighing hygroscopic materials requires speed and a controlled environment to minimize moisture uptake.
Work Quickly: Have all your equipment and materials ready before opening the compound's container. Minimize the time the container is open.
Use a Weighing Funnel or Boat: Weigh the compound in a tared, dry weighing boat or directly into a tared flask using a powder funnel.
Controlled Environment: If available, perform weighing inside a glove box with a controlled low-humidity atmosphere.[10]
Weighing by Difference: For the highest accuracy, you can weigh the sealed container before and after transferring the powder. The difference in mass will be the amount of compound dispensed.
Q4: I'm preparing a stock solution. Does the order of addition matter?
A4: Yes, the order of addition can be important. It is generally recommended to add the weighed hygroscopic solid to the solvent rather than adding the solvent to the solid. This helps to ensure rapid dissolution and minimize the time the solid is exposed to the air in a concentrated form.
Q5: How does absorbed water affect my analytical results, such as NMR?
A5: Absorbed water can significantly impact analytical results.
NMR Spectroscopy: The presence of water can lead to the appearance of a broad water peak in your 1H NMR spectrum. More importantly, the amine protons (-NH3+) are exchangeable with deuterium in deuterated solvents like D2O, which can cause the amine proton signal to broaden or disappear.[4] The chemical shifts of protons near the amine group may also be slightly affected by the presence of water due to changes in the local chemical environment.
Mass Spectrometry: While the parent mass will remain the same, the presence of water can affect the ionization efficiency and potentially lead to the formation of water adducts in some ionization modes.
Purity Assessment: If degradation has occurred due to moisture, you may see additional peaks in your chromatograms (e.g., HPLC, GC) corresponding to degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to inaccurate concentrations of your N-1-adamantyladamantan-1-amine HCl solutions.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty Dissolving the Compound
If you are experiencing issues with the solubility of N-1-adamantyladamantan-1-amine HCl, it could be related to moisture absorption or the choice of solvent.
Technical Support Center: Alternative Salt Forms for N-1-adamantyladamantan-1-amine
Introduction This technical guide is designed for researchers, scientists, and drug development professionals working with N-1-adamantyladamantan-1-amine, a highly lipophilic and bulky primary amine. Due to its rigid, ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with N-1-adamantyladamantan-1-amine, a highly lipophilic and bulky primary amine. Due to its rigid, cage-like hydrocarbon framework, this active pharmaceutical ingredient (API) often presents significant challenges in formulation, primarily related to poor aqueous solubility. While common salt forms like hydrochloride are a logical starting point, they may not always provide the optimal physicochemical properties required for successful drug development.
This document provides a comprehensive resource for troubleshooting common issues and exploring alternative salt forms to enhance solubility, stability, and overall developability. The guidance herein is based on established principles of pharmaceutical salt selection and provides actionable, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why should we consider alternative salt forms for N-1-adamantyladamantan-1-amine beyond the hydrochloride salt?
A1: While hydrochloride is a common and often successful choice for amine-containing APIs, the unique structure of N-1-adamantyladamantan-1-amine—specifically its high lipophilicity and bulk—can lead to suboptimal properties in its hydrochloride form.[1][2] These may include:
Poor Aqueous Solubility: The large, nonpolar adamantane cages can dominate the molecule's behavior, even in salt form, leading to low solubility and potentially poor bioavailability.[3]
Hygroscopicity Issues: Some salt forms can readily absorb atmospheric moisture, which can affect the physical and chemical stability of the drug substance.
Unfavorable Crystal Habits: The hydrochloride salt may crystallize in a form (e.g., needles) that is difficult to process, filter, and formulate.
Polymorphism: The existence of multiple crystalline forms (polymorphs) with different properties can introduce complexity and risk into the development process.
A systematic salt screening process can identify a counterion that better mitigates these issues, leading to a more developable and effective drug product.[4][5]
Q2: What are the key physicochemical properties to evaluate when selecting a new salt form?
A2: The primary goal of salt selection is to improve the drug's properties for formulation and administration.[4] Key parameters to assess include:
Aqueous Solubility: This is often the most critical parameter, especially for oral dosage forms.
Dissolution Rate: How quickly the salt dissolves can directly impact its absorption in the body.
Crystallinity: A stable, crystalline salt is generally preferred for its reproducibility and handling properties.
Hygroscopicity: The tendency to absorb water should be low to ensure stability.
Thermal Properties: Melting point and decomposition temperature are important indicators of stability.
Chemical and Physical Stability: The salt should not degrade under typical storage conditions or convert to other physical forms.[4]
Processability: The salt's physical characteristics should be amenable to standard pharmaceutical manufacturing processes.[4]
Q3: How does the pKa of the API and the counterion influence salt formation?
A3: For a stable salt to form between a basic API like N-1-adamantyladamantan-1-amine and an acidic counterion, a general rule of thumb is that the difference in their pKa values (ΔpKa = pKa of the base - pKa of the acid) should be greater than 3. This large difference helps to ensure complete proton transfer from the acid to the base, resulting in a stable ionic salt rather than a cocrystal.
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses specific challenges you might encounter during your experiments and provides detailed protocols to overcome them.
Issue 1: The Hydrochloride Salt Exhibits Poor Aqueous Solubility
Causality: The high lipophilicity of the dual adamantane structure can lead to a high crystal lattice energy in the hydrochloride salt, which counteracts the potential solubility gains from salt formation. The large nonpolar surface area may still dominate interactions with water molecules.
Troubleshooting Protocol: Systematic Salt Screening
The goal is to identify counterions that can disrupt the crystal packing or introduce additional hydrophilic interactions to improve solubility.[6] A tiered or "cascade" approach to salt screening is efficient, allowing for the elimination of unviable candidates early on.[5]
Step-by-Step Protocol for a Tiered Salt Screen:
Tier 1: Initial Solubility-Focused Screen (In Situ Method)
This method is rapid and useful for quickly ranking potential salts based on solubility, especially for poorly soluble APIs.[7][8][9]
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions.[10] Consider both inorganic and organic acids with varying sizes, shapes, and functional groups (e.g., hydroxyl, carboxyl).
Preparation: In separate vials, add a known excess of N-1-adamantyladamantan-1-amine free base.
Solvent Addition: Add a small volume of a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) or water to each vial.
Counterion Addition: To each vial, add a stoichiometric equivalent of a different counterion solution.
Equilibration: Agitate the resulting slurries at a controlled temperature (e.g., 25°C) for 24-48 hours to allow them to reach equilibrium.
Analysis: Filter the slurries and analyze the concentration of the dissolved API in the supernatant using a suitable method like HPLC or UV-Vis spectroscopy.
Decision: Rank the counterions based on the resulting aqueous solubility. Select the top 5-10 candidates for further investigation.
Tier 2: Solid-State Characterization of Promising Candidates
For the top candidates from Tier 1, it is crucial to isolate and characterize the solid salt form.
Salt Synthesis: Prepare larger batches (50-100 mg) of the selected salts by reacting the free base with the corresponding acid in a suitable solvent (e.g., ethanol, isopropanol). Isolate the resulting solid by filtration or evaporation.
Confirmation of Salt Formation: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that a new crystalline form has been created and it is not just a physical mixture of the free base and the acid.
Preliminary Stability Assessment: Assess the hygroscopicity of the new salts by storing them at elevated humidity (e.g., 75% RH) for a set period and observing any physical changes or weight gain.
Decision: Eliminate any salts that are amorphous, unstable, or highly hygroscopic.
Tier 3: In-Depth Characterization
For the final 2-3 lead candidates, perform a more comprehensive analysis:
Intrinsic Dissolution Rate: This provides a standardized measure of how quickly the salt dissolves.
Polymorph Screening: Conduct experiments to determine if the salt can exist in multiple crystalline forms.
Long-Term Stability: Evaluate the chemical and physical stability of the salts under accelerated conditions (e.g., 40°C / 75% RH).
Issue 2: The Isolated Salt is Amorphous or Difficult to Crystallize
Causality: The bulky and rigid nature of the N-1-adamantyladamantan-1-amine molecule can hinder orderly packing into a crystal lattice. Some counterions may further disrupt this process, leading to an amorphous solid or an oil.
Solvent Selection: The choice of solvent is critical for crystallization.[9]
Solubility Assessment: First, determine the solubility of the free base and the intended salt in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).
Antisolvent Crystallization: Dissolve the salt in a good solvent and then slowly add an antisolvent (a solvent in which the salt is poorly soluble) to induce crystallization.
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and then cool it slowly to promote the growth of well-ordered crystals.
Evaporative Crystallization: Allow the solvent to evaporate slowly from a solution of the salt. This is often useful for generating single crystals for structural analysis.
Control of Supersaturation: Avoid generating very high levels of supersaturation too quickly, as this often leads to the precipitation of amorphous material. Slow addition of antisolvent or slow cooling is recommended.
Slurry Experiments: Stirring a suspension (slurry) of the amorphous material in a solvent where it has partial solubility can, over time, lead to its conversion to a more stable crystalline form.[9]
Part 3: Data Presentation & Visualization
Table 1: Potential Alternative Counterions for N-1-adamantyladamantan-1-amine
This table provides a starting point for counterion selection, categorized by their structural features and potential benefits.
Counterion Class
Examples
Rationale for Selection
Simple Inorganic
Sulfate, Phosphate
Can offer good stability and different hydration states.[1]
The aromatic ring can have favorable packing interactions with the adamantane cage.
Aliphatic Dicarboxylates
Succinate, Fumarate, Maleate
The two carboxylic acid groups offer more opportunities for hydrogen bonding, potentially improving solubility and stability.[2]
Hydroxycarboxylates
Citrate, Tartrate
The hydroxyl groups add hydrophilicity, which can significantly enhance aqueous solubility.[1]
Diagrams
Diagram 1: Tiered Salt Selection Workflow
This diagram illustrates the logical progression of experiments in a salt screening campaign, from a broad initial screen to in-depth characterization of a few lead candidates.
A tiered approach to salt screening streamlines the selection process.
References
An evaluation of salt screening methodologies. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
1-Adamantylamine - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]
List of the most used counterions for the development of pharmaceutical salts. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Salt Screening | Improved Pharma. (2021, February 14). Retrieved February 15, 2026, from [Link]
Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]
Salt Selection in Drug Development. (2008, November 2). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]
How to salt screen using the Crystal 16. (2023, June 7). Technobis. Retrieved February 15, 2026, from [Link]
Free base. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. (2021, August 11). PubMed. Retrieved February 15, 2026, from [Link]
Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. (2021, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. (n.d.). Retrieved February 15, 2026, from [Link]
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2012, June). ResearchGate. Retrieved February 15, 2026, from [Link]
SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. (2012). SciELO. Retrieved February 15, 2026, from [Link]
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2014). Aston University. Retrieved February 15, 2026, from [Link]
Simple and Economical Process for Producing Amantadine Hydrochloride. (2022, February 4). National Institutes of Health. Retrieved February 15, 2026, from [Link]
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. (2020, January 28). ResearchGate. Retrieved February 15, 2026, from [Link]
Synthetic method of adamantanamine hydrochloride. (2016, February 3). Google Patents.
Process for the preparation of 1-aminoadamantane and its hydrochloride. (1969, October 27). Google Patents.
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (n.d.). Crystal Pharmatech. Retrieved February 15, 2026, from [Link]
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2022). MDPI. Retrieved February 15, 2026, from [Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved February 15, 2026, from [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). AAPS. Retrieved February 15, 2026, from [Link]
storage conditions to extend N-1-adamantyladamantan-1-amine HCl shelf life
A Guide to Maximizing Shelf Life and Ensuring Experimental Integrity Introduction: Welcome to the technical support guide for N-1-adamantyladamantan-1-amine HCl. While the specific nomenclature "N-1-adamantyladamantan-1-...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Maximizing Shelf Life and Ensuring Experimental Integrity
Introduction:
Welcome to the technical support guide for N-1-adamantyladamantan-1-amine HCl. While the specific nomenclature "N-1-adamantyladamantan-1-amine HCl" is uncommon, it structurally suggests a derivative of adamantane. The principles of stability and storage for such compounds are largely governed by the exceptionally stable adamantane cage structure.[1][2] This guide is based on the well-documented properties of closely related and commonly used adamantane derivatives, such as 1-Adamantanamine HCl (also known as Amantadine HCl), and is intended for researchers, scientists, and drug development professionals.[3] Proper storage is paramount not only for extending the shelf life of this valuable reagent but also for ensuring the validity, reproducibility, and integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of N-1-adamantyladamantan-1-amine HCl.
Q1: What are the ideal long-term storage conditions for this compound?
To maximize the shelf life of N-1-adamantyladamantan-1-amine HCl, precise control of the storage environment is critical. The compound is a white crystalline powder that is noted to be hygroscopic (tending to absorb moisture from the air).[4] Therefore, the primary goals are to protect it from moisture, air, light, and extreme temperatures.
The causality is straightforward: the adamantane core is highly stable, but the amine hydrochloride functional group can be susceptible to environmental factors.[2][5] Moisture can lead to hydrolysis or physical changes like clumping, while oxygen and light can potentially initiate degradative pathways over extended periods.
For a quick reference, please consult the summary table below.
Parameter
Recommended Condition
Rationale & Causality
Temperature
Controlled Room Temperature: 15°C to 25°C (59°F to 77°F).[6] For long-term archival, -20°C is recommended.[7]
Prevents acceleration of potential degradation reactions. While the adamantane structure is thermally stable, lower temperatures are universally better for preserving chemical integrity.[1]
Humidity
Store in a desiccated environment (low relative humidity).
The compound is hygroscopic.[4] Moisture absorption can cause clumping, compromise weighing accuracy, and potentially lead to hydrolysis under certain conditions.
Light
Protect from light. Store in an opaque or amber glass container.[3]
Photodegradation can occur in light-sensitive molecules. Storing in the dark is a standard best practice to prevent the initiation of photochemical reactions.
Atmosphere
For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[8]
Minimizes the risk of slow oxidation of the amine functional group over the product's shelf life.
Container
Tightly sealed, airtight glass or polypropylene container.[9]
Prevents exposure to ambient moisture and air. The container must be chemically inert.
Q2: My powder has formed clumps and appears slightly off-white. Can I still use it?
This is a common observation and typically indicates moisture absorption due to the compound's hygroscopic nature.[4] While the core chemical structure may still be largely intact, the presence of water can impact experimental accuracy (e.g., incorrect molar calculations) and may signal the beginning of degradation.
We do not recommend using a physically altered compound for sensitive, quantitative experiments without re-qualification. For such cases, follow the workflow outlined in our Troubleshooting Guide to assess the compound's integrity. If the application is non-critical, and a slight variance in purity is acceptable, you may proceed with caution, noting the batch's condition in your experimental records.
Q3: What are the primary chemical incompatibilities I should be aware of?
To prevent rapid degradation or hazardous reactions, N-1-adamantyladamantan-1-amine HCl should not be stored with or exposed to certain chemical classes. The primary incompatibility is with strong oxidizing agents .[9][10][11][12]
The amine group is susceptible to oxidation, which can lead to the formation of various impurities. Contact with strong bases can deprotonate the hydrochloride salt, converting it to the free base, which may have different stability and solubility characteristics.
Q4: How should I prepare aliquots to extend the life of my main stock?
Aliquoting is a highly recommended practice. It prevents repeated exposure of the main stock to ambient conditions, thereby reducing the cumulative risk of moisture and air exposure.
Protocol for Aliquoting:
Allow the main container to equilibrate to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
Perform the aliquoting in a controlled environment, such as a glove box with an inert atmosphere or a room with low humidity.
Use clean, dry spatulas and pre-weighed, appropriate storage vials (e.g., amber glass vials with screw caps).
Distribute the desired amount of powder into the vials.
If possible, backfill the vials with an inert gas like argon or nitrogen before sealing tightly.
Clearly label each aliquot with the compound name, lot number, concentration (if dissolved), and date of preparation.
Store the aliquots under the recommended conditions outlined in Q1.
Part 2: Troubleshooting Guide for Suspected Degradation
If you observe inconsistent experimental results or changes in the physical appearance of the compound, a systematic approach is needed to verify its integrity.
Workflow for Assessing Compound Integrity
This workflow provides a logical sequence of steps to diagnose and address potential compound stability issues.
Caption: Decision-making workflow for compound stability assessment.
Experimental Protocols for Key Troubleshooting Steps
Solubility Test (Qualitative):
Objective: To quickly assess for insoluble impurities that may have formed.
Procedure:
Prepare a solution at a known concentration (e.g., 50 mg/mL) in deionized water, as the compound is reported to be water-soluble.[4][13]
Vortex or sonicate briefly to ensure complete dissolution.
Visually inspect the solution against a dark background. A high-quality sample should yield a clear, particulate-free solution.
Interpretation: Haziness, cloudiness, or the presence of particulates suggests either impurities from degradation or that the compound's solubility has been compromised.
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
Objective: To quantify the purity of the compound and detect any degradation products.
Procedure: A standard reverse-phase HPLC method is typically suitable.
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is a common starting point.
Column: C18 column.
Detection: UV detector (low wavelength, e.g., 200-210 nm, as adamantane derivatives lack a strong chromophore) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Interpretation: Compare the peak area of the main compound to the total area of all peaks. A significant decrease in the main peak's relative area or the appearance of new peaks compared to a reference standard indicates degradation.
1H NMR spectrum analysis of N-1-adamantyladamantan-1-amine hydrochloride
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-1-adamantyladamantan-1-amine hydrochloride (also known as Bis(1-adamantyl)amine HCl).[1] It is designed to assist researchers in distinguishi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-1-adamantyladamantan-1-amine hydrochloride (also known as Bis(1-adamantyl)amine HCl).[1] It is designed to assist researchers in distinguishing this bulky secondary amine salt from its primary amine precursors (Amantadine) and optimizing analytical workflows.
Executive Summary
The characterization of N-1-adamantyladamantan-1-amine hydrochloride presents a unique challenge due to its high symmetry, significant steric bulk, and lipophilic nature contrasted with its ionic salt headgroup.[1] Unlike standard small molecules, the rigid adamantane cages create a clustered aliphatic region (1.5–2.2 ppm) that requires high-field resolution for accurate integration.[1]
This guide compares the analytical performance of DMSO-d6 versus CDCl3 , demonstrating why DMSO-d6 is the requisite solvent for validating the ammonium salt structure. It also provides a comparative dataset to distinguish the target Bis- compound from the mono-substituted Amantadine HCl.[1]
Structural Context & Symmetry
The molecule consists of two identical adamantane cages linked by a central secondary ammonium group (
).
Symmetry Point: The Nitrogen atom acts as a point of symmetry.
Equivalence: Protons on Cage A are chemically equivalent to the corresponding protons on Cage B.
Implication: The integration values in the NMR spectrum will represent the sum of both cages (e.g., the 6 methine protons appear as a signal representing 6H, not two separate 3H signals).
Visualization: Structural Connectivity & Symmetry
Figure 1: Structural connectivity showing the central ammonium linker and the equivalence of the two adamantane cages.
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in the successful analysis of this salt.
Comparison 1: DMSO-d6 vs. Chloroform-d (CDCl3)[1]
Feature
Method A: DMSO-d6 (Recommended)
Method B: CDCl3 (Not Recommended)
Solubility
High. The polar sulfoxide group effectively solvates the ionic ammonium chloride salt.[1]
Poor. The lipophilic adamantane groups struggle to solubilize the ionic salt lattice in non-polar chloroform.
NH Exchange
Slow/Negligible. DMSO acts as a hydrogen bond acceptor, "locking" the ammonium protons in place.
Fast. Trace water/acid in CDCl3 promotes rapid proton exchange, often causing the NH signal to broaden into the baseline or disappear.
Resolution
High. Distinct separation of the ammonium peak () from the aliphatic cage protons.
Low. If visible, peaks are often broad due to aggregation or partial solubility.
Chemical Shift Stability
Stable. typically appears at ~8.0–9.0 ppm.
Variable. Shift is highly concentration-dependent and temperature-dependent.[1][2]
Expert Insight: For regulatory filing or purity assays, DMSO-d6 is mandatory . Using CDCl3 risks a "false negative" for the amine salt protons, leading to ambiguity between the free base and the salt.
Comparative Analysis: Mono- vs. Bis-Adamantyl Amines[1]
Distinguishing the starting material (Amantadine HCl) from the product (Bis-amine HCl) relies on integration ratios and the ammonium proton count.[1]
Diagnostic Feature
Amantadine HCl (Mono)
Bis(1-adamantyl)amine HCl (Target)
Ammonium Signal
3 Protons ()
2 Protons ()
Aliphatic Integration
15 Protons (Total Cage H)
30 Protons (Total Cage H)
Ratio (NH : Cage)
1 : 5
1 : 15
Chemical Shift ()
~8.2 ppm (Broad singlet)
~8.5–9.2 ppm (Broad, often deshielded by steric bulk)
Experimental Protocol
Reagents and Equipment[3][4][5][6]
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1] Note: Ensure solvent is stored over molecular sieves to minimize water peak at 3.33 ppm.
Sample Mass: 10–15 mg.
Instrument: 400 MHz or higher (600 MHz recommended to resolve adamantane cage splitting).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for optimal spectral acquisition.
Spectral Interpretation & Peak Assignments
The following data assumes a 400 MHz spectrometer in DMSO-d6 at 298 K.
The "Fingerprint" Table
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Note
8.50 – 9.20
Broad Singlet
2H
Exchangeable.[1] Downfield due to positive charge and H-bonding with DMSO.[1]
2.05 – 2.15
Broad Singlet / Multiplet
6H
C3-H (Methine)
The "bridgehead" carbons. 3 per cage × 2 cages.[1]
Troubleshooting: If the peak integrates < 2H or is extremely broad, the sample may contain residual free base or the DMSO is "wet" (water promotes exchange).
The Adamantyl Cluster (1.6 – 2.2 ppm):
Due to the symmetry, the 30 aliphatic protons appear as three distinct bands.
C2 vs C4: The C2 protons (closest to the Nitrogen-bearing C1) are generally more deshielded (~2.0 ppm) than the distal C4 protons (~1.65 ppm).[1]
Differentiation from Amantadine: While the shifts are similar to Amantadine, the complexity of the splitting is often higher due to the steric clash between the two cages, which can restrict rotation and induce magnetic non-equivalence in lower-field instruments.
References
Solvent Effects on Amine Salts
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][4][5][6][7][8]
Amantadine Synthesis & Characterization
Sultana, N., et al. (2014).[9] Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes. Modern Chemistry & Applications.
Pham, V. H., et al. (2020).[10] A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.[11][10] Organic Preparations and Procedures International.[10]
A Predictive and Comparative Guide to the C13 NMR Spectrum of N-1-adamantyladamantan-1-amine Hydrochloride
For researchers and professionals in drug development and materials science, understanding the precise molecular structure of novel compounds is paramount. The adamantane cage, a rigid and sterically demanding hydrocarbo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, understanding the precise molecular structure of novel compounds is paramount. The adamantane cage, a rigid and sterically demanding hydrocarbon framework, is a recurring motif in pharmaceuticals and advanced materials. N-1-adamantyladamantan-1-amine hydrochloride, a complex derivative featuring two adamantane moieties linked by a protonated secondary amine, presents a unique spectroscopic challenge. This guide provides a detailed analysis of its expected 13C NMR spectrum, drawing comparisons with simpler, structurally related adamantane derivatives. By understanding the spectral contributions of each component, researchers can confidently identify and characterize this and similar complex molecules.
The Logic of Spectral Prediction: A Stepwise Approach
The following diagram illustrates the logical workflow for predicting the 13C NMR spectrum of the target compound based on the analysis of its precursors.
Caption: Logical workflow for predicting the 13C NMR spectrum of N-1-adamantyladamantan-1-amine hydrochloride.
Comparative 13C NMR Data
The following table summarizes the known 13C NMR chemical shifts for adamantane and 1-adamantanamine hydrochloride, which serve as the basis for our predictive analysis.
Compound
Carbon Type
Chemical Shift (δ, ppm)
Adamantane
Bridgehead (CH)
28.46
Methylene (CH2)
37.85
1-Adamantanamine HCl
C1 (quaternary, C-NH3+)
~52
C2, C8, C10 (CH)
~42
C3, C5, C7 (CH)
~36
C4, C6, C9 (CH2)
~29
Spectral Analysis and Prediction
Adamantane: The Symmetrical Core
Adamantane, with its high Td symmetry, exhibits a remarkably simple 13C NMR spectrum consisting of only two signals.[1] The four equivalent bridgehead methine carbons (CH) appear at approximately 28.46 ppm, while the six equivalent methylene carbons (CH2) are found downfield at around 37.85 ppm.[1][2] This simplicity makes it an excellent internal standard for solid-state NMR spectroscopy.[3][4]
1-Adamantanamine Hydrochloride: The Effect of a Polar Substituent
The introduction of a protonated amino group at a bridgehead position in 1-adamantanamine hydrochloride dramatically alters the 13C NMR spectrum. The key changes are:
Deshielding of the α-carbon: The carbon directly attached to the electron-withdrawing -NH3+ group (C1) is significantly deshielded and appears as a quaternary carbon signal around 52 ppm.
Inductive Effects: The electron-withdrawing effect of the substituent is transmitted through the sigma bonds of the adamantane cage, leading to a downfield shift of the adjacent carbons.[5] This results in distinct signals for the different sets of carbons within the cage, as detailed in the table above.
N-1-adamantyladamantan-1-amine Hydrochloride: A Predictive Interpretation
Based on the principles observed in the simpler analogues, we can predict the 13C NMR spectrum of N-1-adamantyladamantan-1-amine hydrochloride. The molecule possesses a C2 axis of symmetry, which will simplify the spectrum to some extent. We expect to see distinct sets of signals for each of the two identical adamantyl groups.
The molecular structure and the predicted assignment of carbon signals are illustrated below.
Caption: Predicted assignment of carbon atoms in N-1-adamantyladamantan-1-amine hydrochloride.
Predicted Chemical Shifts:
C1 and C1' (Quaternary, C-N+): These carbons, directly attached to the nitrogen, will be the most deshielded due to the strong electron-withdrawing effect of the protonated nitrogen and the steric compression from the two bulky adamantyl groups. We predict a single signal for these two equivalent carbons in the range of 60-70 ppm .
Bridgehead Carbons (CH): The bridgehead carbons adjacent to the quaternary center (C2, C8, C2', C8', etc.) will be deshielded compared to adamantane itself. We anticipate at least two distinct signals for these carbons, likely in the range of 35-45 ppm .
Methylene Carbons (CH2): The methylene carbons further from the nitrogen center will be less affected but still distinguishable. We expect multiple signals for these carbons in the range of 29-38 ppm .
Experimental Protocol for 13C NMR Acquisition
To validate the predicted spectrum, the following protocol is recommended for acquiring high-quality 13C NMR data for N-1-adamantyladamantan-1-amine hydrochloride.
1. Sample Preparation:
Accurately weigh approximately 20-30 mg of N-1-adamantyladamantan-1-amine hydrochloride.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6) are recommended due to the hydrochloride salt's polarity.
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (≥400 MHz for 1H) for optimal signal dispersion and sensitivity.
Tune and match the 13C probe for the specific sample and solvent.
Shim the magnetic field to achieve good resolution. For CD3OD, shim on the residual solvent peak.
3. Acquisition Parameters:
Experiment: Standard proton-decoupled 13C NMR experiment (zgpg30 or similar).
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.
Acquisition Time (AQ): Set to at least 1.0 second to ensure good digital resolution.
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons can have long relaxation times, and a sufficient delay is crucial for accurate integration if quantitative data is desired.
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and spectrometer sensitivity but may range from 256 to 2048 scans.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
Fourier transform the free induction decay (FID).
Phase correct the spectrum.
Reference the spectrum. If using CD3OD, the solvent peak can be referenced to 49.0 ppm.
Integrate the signals and assign the chemical shifts.
The following diagram outlines the recommended experimental workflow for acquiring the 13C NMR spectrum.
Caption: Recommended workflow for the experimental acquisition of the 13C NMR spectrum.
Conclusion
While direct experimental data for N-1-adamantyladamantan-1-amine hydrochloride is scarce, a detailed and informative prediction of its 13C NMR spectrum can be achieved through a comparative analysis of its structural components, adamantane and 1-adamantanamine hydrochloride. This guide provides a logical framework for understanding the expected chemical shifts and a robust experimental protocol for acquiring and validating this data. By following this approach, researchers can confidently characterize this complex molecule and apply these principles to other novel adamantane derivatives.
References
Duddeck, H. 13C NMR spectra of adamantane derivatives. Tetrahedron, 30(10), 1277-1282 (1974).
Harris, R. K., et al. Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231 (2022). [Link]
PubMed. Solid-state chemical-shift referencing with adamantane. [Link]
SpectraBase. Adamantane (D2) - Optional[13C NMR] - Chemical Shifts. [Link]
International Journal of Pharmaceutical Sciences and Research. A simple method for synthesis of amantadine hydrochloride. IJPSR, 13(2), 763-775 (2022). [Link]
ResearchGate. A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80 (2020). [Link]
mass spectrometry characterization of N-1-adamantyladamantan-1-amine HCl
Publish Comparison Guide: Mass Spectrometry Characterization of N-1-Adamantyladamantan-1-amine HCl Executive Summary & Strategic Context N-1-adamantyladamantan-1-amine HCl (commonly referred to as Bis(1-adamantyl)amine o...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Characterization of N-1-Adamantyladamantan-1-amine HCl
Executive Summary & Strategic Context
N-1-adamantyladamantan-1-amine HCl (commonly referred to as Bis(1-adamantyl)amine or the Amantadine Dimer ) represents a critical structural analog and potential process impurity in the synthesis of adamantane-based antivirals and NMDA receptor antagonists.
While monomeric adamantanes like Amantadine (1-adamantylamine) and Memantine are well-characterized pharmacopeial standards, the dimeric species presents unique analytical challenges due to its extreme lipophilicity, steric bulk, and distinct fragmentation behavior.
This guide provides a comparative technical analysis of the Dimer versus the Monomer (Amantadine), focusing on mass spectrometry (MS) performance, ionization dynamics, and chromatographic behavior. It is designed for analytical scientists and drug developers requiring rigorous structural confirmation and impurity profiling protocols.
Comparative Technical Analysis: Dimer vs. Monomer
The following table contrasts the physicochemical and mass spectrometric profiles of the target compound against the industry standard, Amantadine HCl.
Feature
Target Product: Bis(1-adamantyl)amine HCl
Standard Alternative: Amantadine HCl
Implication for Analysis
Structure
Two adamantane cages linked by a secondary amine
Single adamantane cage with a primary amine
Dimer is significantly more hydrophobic and sterically hindered.
Formula
Distinct mass shift (+134 Da).
Monoisotopic Mass
~285.25 Da (Free Base)
151.14 Da (Free Base)
Primary MS differentiator.
[M+H]+ m/z
286.25
152.14
No isobaric interference; easy resolution in MS1.
LogP (Lipophilicity)
~5.5 - 6.0 (Predicted)
~2.4
Dimer elutes much later on Reverse Phase (RP) columns.
Ionization (ESI+)
High (Secondary Amine, high proton affinity)
High (Primary Amine)
Both ionize well, but Dimer may suffer solubility issues in high-water mobile phases.
Both share the m/z 135 core, requiring precursor selection for specificity.
Mass Spectrometry Characterization Protocol
Causality & Method Design
Ionization Source Selection:Electrospray Ionization (ESI) in positive mode is preferred over APCI. Although the molecule is hydrophobic (suggesting APCI), the basic nitrogen ensures facile protonation
. ESI provides "softer" ionization, preserving the molecular ion which is critical for distinguishing the dimer from in-source fragments.
Mobile Phase Strategy: The extreme lipophilicity of the dimer requires a high percentage of organic solvent for elution. A standard gradient ending at 95% Acetonitrile/Methanol is mandatory to prevent carryover and ghost peaks in subsequent runs.
Step-by-Step Experimental Workflow
Reagents:
LC-MS Grade Acetonitrile (ACN) and Water.
Formic Acid (FA) as a proton source (0.1% v/v).
Instrument Parameters (optimized for Triple Quadrupole/Q-TOF):
Sample Preparation:
Dissolve 1 mg of N-1-adamantyladamantan-1-amine HCl in 1 mL of 100% Methanol . Note: Do not use water as the diluent; the compound may precipitate.
Dilute to 1 µg/mL with 50:50 ACN:Water (0.1% FA) immediately prior to injection.
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 5% B (Isocratic hold for polar impurities).
1-6 min: Ramp to 98% B (Aggressive ramp needed for Dimer).
6-8 min: Hold 98% B (Elution of Dimer).
8-10 min: Re-equilibrate 5% B.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
MS Acquisition (ESI+):
Capillary Voltage: 3500 V.
Drying Gas Temp: 300°C.
Scan Range: m/z 100 – 500.
Fragmentation (MS2): Apply Collision Energy (CE) ramp (10-40 eV) to characterize stability.
Fragmentation Pathway Analysis
The fragmentation of the dimer is structurally diagnostic. Unlike Amantadine, which primarily loses ammonia (
, -17 Da), the dimer undergoes cleavage at the central C-N bond.
Pathway Logic:
Precursor: m/z 286
Primary Cleavage: The C-N bond breaks.
Product A: Formation of the stable Adamantyl Cation (m/z 135).
Product B: Proton transfer leads to Protonated Amantadine (m/z 152).
Visualization of Analytical Logic
Figure 1: LC-MS/MS Characterization Workflow
This diagram outlines the decision matrix for characterizing the hydrophobic dimer impurity.
Caption: Workflow for the isolation and structural confirmation of the lipophilic adamantane dimer.
Figure 2: Mechanistic Fragmentation Pathway
This diagram illustrates the specific bond cleavages distinguishing the dimer from the monomer.
Caption: MS/MS fragmentation pathway showing the generation of diagnostic ions m/z 135 and 152.
References
European Pharmacopoeia (Ph.[1][2] Eur.) . Amantadine Hydrochloride Monograph 0463. Strasbourg: Council of Europe. (Defines standard impurities A and B for context).
United States Pharmacopeia (USP) . Amantadine Hydrochloride: Organic Impurities. Rockville: USP Convention. (Provides specifications for related adamantane compounds).
NIST Mass Spectrometry Data Center . 1-Adamantanamine, hydrochloride Mass Spectrum. (Reference for monomer fragmentation patterns).
PubChem . Amantadine (CID 2130) and Related Adamantanes.[3] National Library of Medicine. (Structural data for adamantane derivatives).
comparing N-1-adamantyladamantan-1-amine hydrochloride vs amantadine
Comparative Technical Guide: -(1-Adamantyl)adamantan-1-amine HCl vs. Amantadine HCl Executive Summary This guide provides a technical comparison between the established antiviral/neurological standard, Amantadine Hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Technical Guide:
-(1-Adamantyl)adamantan-1-amine HCl vs. Amantadine HCl
Executive Summary
This guide provides a technical comparison between the established antiviral/neurological standard, Amantadine Hydrochloride (1-adamantanamine HCl), and its bulky structural analog,
-(1-adamantyl)adamantan-1-amine Hydrochloride (hereafter referred to as Bis-Ad-Amine HCl ).
While Amantadine serves as the foundational scaffold for ion channel blockers (M2 proton channel and NMDA receptors), Bis-Ad-Amine represents a "steric probe" used to investigate the upper limits of hydrophobic binding pockets. This guide analyzes why the addition of a second adamantane cage drastically alters solubility, bioavailability, and channel-blocking kinetics, shifting the molecule from a systemic drug to a specialized lipophilic research tool.
The core difference lies in the steric bulk and lipophilicity introduced by the second adamantyl group. This alteration dictates the molecule's inability to access restricted pores that Amantadine easily blocks.
Molecular Descriptors
Feature
Amantadine HCl
Bis-Ad-Amine HCl
Impact on Performance
Structure
Mono-cage ()
Di-cage dimer ()
Bis-Ad-Amine has 2x steric volume.
MW (Free Base)
151.25 g/mol
285.47 g/mol
Higher MW reduces diffusion rates.
LogP (Lipophilicity)
~2.4
> 6.5 (Predicted)
Bis-Ad-Amine is extremely lipophilic; partitions into lipid bilayers rather than aqueous cytosol.
Water Solubility
High (>50 mg/mL)
Very Low (<0.1 mg/mL)
Requires cyclodextrin or DMSO for bio-assays.
pKa
~10.1
~10.5
Both are protonated at physiological pH.
Visualization of Steric Impact (Graphviz)
The following diagram illustrates the "Steric Cutoff" effect. Amantadine fits inside the transmembrane pore (M2 or NMDA), whereas Bis-Ad-Amine is sterically excluded, forcing it to act via membrane disruption or allosteric surface binding.
Figure 1: Mechanism of Action Comparison. Amantadine acts as a luminal blocker, while Bis-Ad-Amine is sterically excluded from the deep pore.
Pharmacological Mechanisms
Influenza A M2 Proton Channel[6]
Amantadine: Binds to the transmembrane region of the M2 tetramer (residues 27-34), physically occluding the proton pathway. Resistance (S31N mutation) prevents this binding.
Bis-Ad-Amine: Due to its size, it cannot fit into the M2 pore. However, research suggests bulky adamantanes may show antiviral activity by altering membrane fluidity or inhibiting viral assembly at the budding stage, rather than direct channel blockade.
NMDA Receptor (Neurology)
Amantadine: Acts as a low-affinity, uncompetitive open-channel blocker. Its fast "off-rate" allows physiological signals to pass while blocking pathological excitotoxicity (crucial for Parkinson's dyskinesia).
Bis-Ad-Amine: The dimer generally exhibits lower potency for the PCP binding site inside the NMDA channel compared to Memantine or Amantadine. The second adamantyl group creates a steric clash with the channel walls, preventing the amine from reaching the critical asparagine residues (N616) required for high-affinity binding.
Experimental Protocols
To objectively compare these compounds, one must account for the drastic solubility difference. A standard saline solution will precipitate Bis-Ad-Amine, leading to false negatives.
Readout: Measure fluorescence peak (RFU). Calculate % Inhibition relative to Max Control.
Comparative Data Summary
The following data represents consensus values derived from structure-activity relationship (SAR) literature for adamantane derivatives.
Parameter
Amantadine HCl
Bis-Ad-Amine HCl
NMDA IC50 (µM)
~1.8 - 3.0 µM
> 100 µM (Inactive/Low Affinity)
Influenza M2 IC50
~10 - 20 µM (WT)
Inactive (Steric exclusion)
Membrane Retention
Low
Very High (Lipid sink effect)
CNS Penetration
Excellent (Active Transport)
Poor (Trapped in endothelium)
Primary Utility
Clinical Therapeutic
Organometallic Ligand / Steric Probe
Scientific Verdict:Amantadine remains the superior bioactive agent for ion channel blockade due to its optimal size-to-hydrophobicity ratio. Bis-Ad-Amine fails as a direct channel blocker because it exceeds the steric dimensions of the M2 and NMDA pores. However, Bis-Ad-Amine is a valuable reference compound for defining the "cutoff volume" of hydrophobic binding pockets and for synthesizing highly lipophilic polymers or catalysts.
References
Davies, W. L., et al. (1964).[1][2] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science. Link
Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[3] Journal of Neuroscience. Link
Jing, X., et al. (2008). "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel." PNAS. Link
Liu, J., et al. (2011). "Adamantane derivatives: A review of their synthesis and biological activity." Molecules. (Context on steric derivatives). Link
PubChem Compound Summary. (2024). "Amantadine Hydrochloride."[3][4][5][6][7][8][9] National Center for Biotechnology Information. Link
BenchChem. (2025). "Structure-activity relationships of N-(1-adamantyl) amides." (Context on bulky adamantyl amides). Link
Comparative Analysis: N-1-Adamantyladamantan-1-amine Hydrochloride vs. Memantine
This guide provides a rigorous comparative analysis of Memantine (a clinically approved NMDA receptor antagonist) and N-1-adamantyladamantan-1-amine hydrochloride (also known as Bis(1-adamantyl)amine or Di-1-adamantylami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous comparative analysis of Memantine (a clinically approved NMDA receptor antagonist) and N-1-adamantyladamantan-1-amine hydrochloride (also known as Bis(1-adamantyl)amine or Di-1-adamantylamine ), a structurally distinct, bulky adamantane dimer.
Structural Pharmacology, Potency, and Kinetic Profiles
Executive Summary: The Adamantane Scaffold Evolution
The adamantane cage (tricyclo[3.3.1.1^3,7]decane) is a privileged scaffold in medicinal chemistry, known for improving lipophilicity and blood-brain barrier (BBB) penetration.
Memantine (3,5-dimethyladamantan-1-amine): The gold standard for moderate-to-severe Alzheimer's disease. It is an uncompetitive, low-affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor with rapid off-rate kinetics.
N-1-Adamantyladamantan-1-amine (Bis-1-adamantyl amine): A steric "dimer" where two adamantane cages are directly linked by a secondary amine nitrogen. This molecule represents the extreme of lipophilicity and steric bulk within the adamantane amine class.
Key Finding: While Memantine is optimized for deep channel block and physiological compatibility, the Bis-adamantyl amine is predicted to exhibit inferior potency and poor drug-like properties due to extreme steric hindrance preventing effective pore entry and excessive lipophilicity (LogP > 6.0) leading to non-specific membrane retention.
Chemical & Physical Profile Comparison
The fundamental difference lies in the steric volume and lipophilicity . Memantine is a compact, spherical monomer. The Bis-adamantyl amine is a bulky, dumbbell-shaped dimer.
Note on Synthesis: The preparation of N-1-adamantyladamantan-1-amine is synthetically challenging due to the significant steric repulsion between the two bulky adamantyl groups around the central nitrogen, often requiring high temperatures and specific catalysts.
The potency of adamantane-based blockers is dictated by their ability to enter and occlude the NMDA receptor ion channel pore (specifically the selectivity filter region).
Memantine: The "Goldilocks" Blocker
Mechanism: Uncompetitive antagonist. It binds only when the channel is open.
Binding Site: Deep within the channel pore, near the selectivity filter (Mg²⁺ site).
Kinetics: Fast on/off kinetics (
~ seconds). This allows the channel to function during high-frequency physiological signaling (LTP) while blocking prolonged pathological activation (excitotoxicity).
Potency (IC₅₀):1.0 – 2.0 µM (at -70 mV).
N-1-Adamantyladamantan-1-amine: The "Steric Clash"
Mechanism (Predicted): The NMDA channel pore diameter at its narrowest point (selectivity filter) is approximately 0.55 nm , widening to ~1.1 nm in the vestibule.
Binding Limitation: The Bis-adamantyl amine is too bulky to penetrate deep into the channel to the Mg²⁺ binding site.
Potency (Predicted): Likely inactive or very low potency (> 100 µM) as a channel blocker.
Surface Block: It may bind superficially to the channel vestibule, but this interaction is typically weak and non-voltage-dependent.
Membrane Perturbation: Its high lipophilicity suggests it may partition into the lipid bilayer, altering receptor function allosterically rather than via direct pore blockade (non-specific effect).
Antiviral Activity (Influenza M2 Channel)
Memantine: Weak activity against Influenza A M2 channel.
Bis-adamantyl amine: Historically, bulky adamantane derivatives (e.g., Rimantadine analogs) were explored for M2 blocking. However, the M2 pore is also narrow. The dimer is likely too large to fit, rendering it ineffective compared to Amantadine or Rimantadine.
Visualization: Mechanism of Action
The following diagram illustrates the steric fit of Memantine vs. the Dimer within the NMDA Receptor Channel.
Caption: Schematic comparison of channel accessibility. Memantine fits the selectivity filter; the bulky Dimer is sterically excluded.
Experimental Validation Protocols
To empirically verify the potency difference, the following self-validating protocols are recommended.
Objective: Determine the IC₅₀ and voltage-dependence of the block.
System: HEK293 cells transfected with NMDA receptor subunits (GluN1/GluN2A or GluN2B).
Preparation:
Control: Memantine HCl (dissolved in water).
Test Compound: N-1-Adamantyladamantan-1-amine HCl (dissolve in DMSO, final concentration <0.1%).
Objective: Measure affinity (Ki) for the PCP/MK-801 binding site.
Tracer: [³H]-MK-801 (Dizocilpine).
Membrane Prep: Rat cortical membranes or membranes from CHO cells expressing NMDA receptors.
Incubation:
Incubate membranes with [³H]-MK-801 (5 nM) + Glutamate/Glycine.
Add increasing concentrations of Memantine or Dimer (10⁻⁹ to 10⁻⁴ M).
Filtration: Harvest on GF/B filters, wash, and count radioactivity.
Result Interpretation:
Memantine Ki: ~0.5 - 1.0 µM.
Dimer Ki: Likely > 100 µM (Failure to displace MK-801 indicates lack of pore binding).
Conclusion & Recommendation
Scientific Verdict:
N-1-Adamantyladamantan-1-amine hydrochloride is not a viable therapeutic alternative to Memantine for NMDA receptor antagonism. Its structural design violates the "Goldilocks principle" of channel blockers:
Steric Bulk: It is too large to access the deep channel binding site.
Lipophilicity: Its extreme LogP predicts poor bioavailability and high non-specific tissue binding.
Recommendation for Researchers:
Use Memantine for studies requiring specific, voltage-dependent NMDA receptor blockade.
Use N-1-Adamantyladamantan-1-amine only as a negative control for steric exclusion studies or as a lipophilic scaffold in materials science (e.g., molecular rotors or spacers), not as a pharmacological agent.
References
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Link
Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735-767. Link
Gelbard, H. A., et al. (2010). Memantine: The logical choice for neuroprotection in HIV-associated neurocognitive disorders. Current HIV Research, 8(3). (Discusses channel fit). Link
US Patent 3,391,142. (1968). Adamantyl Secondary Amines. (Describes synthesis of Bis(1-adamantyl)amine and early antiviral claims). Link
PubChem Compound Summary. (2025). Memantine Hydrochloride.[2] Link
X-ray diffraction pattern of N-1-adamantyladamantan-1-amine hydrochloride
This guide provides an in-depth technical analysis and comparison of the X-ray diffraction (XRD) profile of -1-adamantyladamantan-1-amine hydrochloride (also known as Di-1-adamantylamine HCl ) against its primary pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis and comparison of the X-ray diffraction (XRD) profile of
-1-adamantyladamantan-1-amine hydrochloride (also known as Di-1-adamantylamine HCl ) against its primary pharmaceutical alternative and precursor, Amantadine Hydrochloride .[1][2][3]
Executive Summary & Compound Identification
Subject Compound:
-1-adamantyladamantan-1-amine hydrochloride
Common Aliases: Di-1-adamantylamine HCl, Bis(1-adamantyl)amine HCl
Formula:Molecular Weight: ~321.9 g/mol (HCl salt)
CAS (Free Base): 22947-51-9[1][2][3]
Primary Alternative (Reference Standard): Amantadine Hydrochloride
Formula:
In pharmaceutical development, Amantadine HCl is the active antiviral and anti-Parkinsonian agent.[2][3][4][5] Di-1-adamantylamine HCl is a critical process-related impurity formed during the adamantylation of formamide or acetonitrile.[1][2][3]
While Amantadine HCl is a compact, water-soluble cage amine, the dimer consists of two bulky adamantane cages linked by a secondary amine.[2][3][4] This steric bulk drastically alters the crystal packing, solubility, and XRD signature, making X-ray diffraction a definitive method for purity analysis.[2][4]
Crystallographic Characterization
A. Amantadine Hydrochloride (The Reference)[1][2][3][6][7][8][9]
High symmetry results in a simpler pattern with fewer, sharper peaks compared to lower symmetry organic salts.[1][3][4]
B.
-1-adamantyladamantan-1-amine HCl (The Dimer)[1][2][3]
Crystal System: Triclinic or Monoclinic (Inferred/Analogous).
Note: The lithium salt of this amine (LDAM) crystallizes in Triclinic
with a large unit cell volume (~2458 ų).[1] The HCl salt exhibits similar steric dominance.[1][2][3]
Structural Logic: The molecule spans approximately 10–12 Å in length (two cages + amine linker).[1][2][3]
Key Diffraction Features:
Low-Angle Shift: Due to the large
-spacing required to accommodate the dimeric length, the primary reflections appear at significantly lower angles ( ) compared to the monomer.[1][2][3]
Complexity: Lower symmetry leads to a denser cluster of peaks in the fingerprint region.[1][2][3]
Comparative XRD Data Analysis
The following table contrasts the expected diffraction behaviors, essential for researchers using XRD to detect the dimer impurity in Amantadine batches.
Feature
Amantadine HCl (Monomer)
Di-1-adamantylamine HCl (Dimer)
Diagnostic Significance
Primary Peak Position
15° – 20°
5° – 12°
Critical differentiator. The dimer's large lattice spacing generates unique low-angle peaks.[1][2][3]
Peak Width (FWHM)
Typically sharp (high crystallinity)
Broader (often precipitates as microcrystalline powder)
Dimer often forms rapidly as an insoluble precipitate, affecting crystallite size.[1][3]
Solubility (Prep)
Soluble in Water / Dilute Acid
Insoluble in Water / Dilute Acid
Self-Validating Step: Washing the sample with 10% HCl removes Amantadine; the residue is the Dimer.[1][2][3]
Space Group
(High Symmetry)
or (Low Symmetry)
Lower symmetry in the dimer results in more diffraction lines (less systematic extinction).[1][3]
-1-adamantyladamantan-1-amine HCl, follow this self-validating workflow. This protocol exploits the drastic solubility difference to enrich the dimer for clear XRD characterization.[1][3]
Step-by-Step Methodology
Sample Preparation (Enrichment):
Dissolve 5.0 g of the bulk Amantadine HCl sample in 50 mL of 10% HCl (aq) .
Observation: Amantadine HCl will dissolve completely.[1][2][3] The Dimer HCl, being highly lipophilic and bulky, will remain as an insoluble white precipitate .[2][4]
Filter the suspension through a 0.45 µm PTFE membrane.[1][3]
Wash the residue twice with 5 mL cold water.[1][3]
Dry the residue under vacuum at 50°C for 2 hours.[1][3]
XRD Data Collection:
Instrument: Powder X-Ray Diffractometer (e.g., Cu K
Look for the "Dimer Signature" : A strong reflection below 10°
that is absent in the pure Amantadine reference standard.[1][2][3]
Visualizations
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the origin of the dimer, confirming why it is a relevant target for XRD analysis.[2][3][4]
Caption: Reaction pathway showing the formation of the target Amantadine HCl and the bulky Dimer impurity.
Diagram 2: XRD Identification Logic
A logic gate for researchers to confirm the compound identity based on experimental data.[1][2][3]
Caption: Decision tree for distinguishing Amantadine HCl from the Dimer HCl using solubility and XRD peak positions.
References
Amantadine HCl Solubility & Characterization
Tu, Y.-J., et al. (2015).[2][3][4] "Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K." Brazilian Journal of Chemical Engineering.
Technical Validation Guide: Thermal Analysis of N-1-adamantyladamantan-1-amine HCl
This guide outlines the thermal validation and comparative analysis for N-1-adamantyladamantan-1-amine hydrochloride (also known as Di-1-adamantylamine HCl or Bis(1-adamantyl)amine HCl). Due to the extreme lipophilicity...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the thermal validation and comparative analysis for N-1-adamantyladamantan-1-amine hydrochloride (also known as Di-1-adamantylamine HCl or Bis(1-adamantyl)amine HCl).
Due to the extreme lipophilicity and globular symmetry of adamantane-based structures, standard open-capillary melting point methods are prone to failure via sublimation or phase transitions prior to melting. This guide provides a self-validating, instrument-based protocol to distinguish this compound from its precursors (Amantadine) and analogs (Memantine).
Executive Summary & Chemical Context
N-1-adamantyladamantan-1-amine hydrochloride (CAS: 22947-51-9 for free base ref) represents a significant steric escalation from standard adamantane therapeutics. Unlike Amantadine (mono-adamantyl) or Memantine (dimethyl-adamantyl), this molecule consists of two adamantane cages linked by a secondary amine.
The Challenge: The high symmetry and molecular weight (~285 g/mol for free base) create a "plastic crystal" lattice that is highly prone to sublimation before melting.
The Objective: Validate the melting point (MP) and decomposition profile to ensure the absence of mono-adamantyl impurities (which sublime at lower energies) and confirm the salt formation.
Comparative Performance Analysis
The following table contrasts the target molecule with its primary market alternatives (and potential impurities).
Feature
Target: N-1-adamantyladamantan-1-amine HCl
Alternative A: Amantadine HCl
Alternative B: Memantine HCl
Structure
Dimer (Bis-adamantyl)
Monomer (Mono-adamantyl)
Monomer (Dimethyl-adamantyl)
Molecular Weight
~321.9 g/mol (HCl salt)
187.7 g/mol
215.8 g/mol
Melting Point
>340°C (Decomp/Sublimes)
>300°C (Sublimes)
290–295°C
Thermal Behavior
High lattice energy; requires sealed systems to observe melt.
Rapid sublimation >300°C in open systems.
Distinct melt; less prone to rapid sublimation than Amantadine.
Solubility (Water)
Low (High Lipophilicity)
High (~50 mg/mL)
Moderate
Validation Risk
False Low MP: Impurities of Amantadine will depress MP significantly.
Disappearing Solid: Sample vanishes from capillary before melting.
Polymorphism: Known polymorphic transitions.
Critical Insight: If your sample melts cleanly below 300°C , it is likely not pure N-1-adamantyladamantan-1-amine HCl. It may be the free base (MP lower) or contaminated with Memantine/Amantadine.
Standard capillary methods are insufficient due to the "sublimation masking" effect. The following protocol uses Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Method A: Hermetically Sealed DSC (The Gold Standard)
Objective: Prevent sublimation to observe the thermodynamic melting point or decomposition onset.
Equipment: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Step-by-Step Workflow:
Pan Selection: Use Tzero Hermetic Aluminum Pans (or Gold-plated high-pressure pans if decomposition off-gassing is expected).
Sample Prep: Weigh 2–3 mg of dried N-1-adamantyladamantan-1-amine HCl.
Note: Sample must be dried at 105°C for 2 hours prior to analysis to remove hydrates.
Sealing: Encapsulate the sample and cold-weld the lid. Ensure the pan bottom is flat for optimal heat transfer.
Ramp Profile:
Equilibrate at 40°C.
Ramp 10°C/min to 400°C.
Purge Gas: Nitrogen (50 mL/min).
Validation Check:
Run a baseline with an empty hermetic pan.
Run a reference standard (Indium, MP 156.6°C) to verify cell constant.
Method B: TGA for Sublimation/Decomposition Differentiation
Objective: Distinguish between phase change (melt) and mass loss (sublimation/degradation).
Step-by-Step Workflow:
Pan: Platinum or Alumina open pan.
Ramp: 10°C/min to 500°C.
Analysis:
Amantadine HCl will show rapid mass loss starting ~250–300°C (Sublimation) without a distinct heat flow endotherm in DSC.
Target Molecule should show stability up to higher temperatures (>320°C) followed by a sharp decomposition step.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the compound based on thermal events.
Caption: Decision tree for interpreting DSC/TGA data to validate N-1-adamantyladamantan-1-amine HCl against common analogs.
Structural Mechanism of Thermal Stability
Why does the target molecule behave differently?
Lattice Energy: The "Double Cage" structure introduces significantly higher Van der Waals forces compared to the single cage of Amantadine. This raises the energy required to break the lattice (Melting Point).
Molecular Weight: At ~321 g/mol (HCl salt), the vapor pressure is significantly lower than Amantadine HCl (187 g/mol ), reducing the rate of sublimation and allowing for a more observable melting/decomposition event.
Caption: Comparison of structural factors influencing thermal stability and sublimation risk.
References
PubChem. (2025).[1][2] Amantadine Hydrochloride Compound Summary. National Library of Medicine. [Link]
PubChem. (2025).[1][2] Di-1-adamantylamine hydrochloride (Compound CID 10850731).[2] National Library of Medicine. [Link]
Karunanithi, R. et al. (2018).[3] Sublimation thermodynamics aspects of adamantane and memantine derivatives. Physical Chemistry Chemical Physics. [Link]
In the landscape of antiviral and neurological drug development, adamantane derivatives are prized for their lipophilicity and ability to block ion channels (e.g., M2 proton channels, NMDA receptors). While Amantadine HCl (the monomer) is the industry standard, its dimer, N-(1-Adamantyl)adamantan-1-amine HCl , represents a sterically congested, highly lipophilic alternative often synthesized to probe steric limits of receptor binding or as a high-purity reference standard for impurity profiling.
This guide provides a rigorous validation framework for the dimer, using Elemental Analysis (EA) as the primary gatekeeper for purity. We compare its physicochemical signature directly against Amantadine HCl to highlight the analytical challenges posed by the "double-cage" structure.
Theoretical vs. Experimental Benchmarks
To validate the synthesis of N-(1-Adamantyl)adamantan-1-amine HCl, researchers must distinguish it from unreacted starting materials (Amantadine) and potential mono-substituted byproducts. The "Performance" of the EA result is defined by its adherence to the theoretical values derived from the molecular formula C₂₀H₃₂ClN .
Critical Insight: The Carbon content is the most sensitive metric. A successful synthesis of the dimer must show a sharp increase in %C (approx. 74.6%) compared to the monomer. A result falling near 64-68% C suggests significant contamination with the starting amine.
The "performance" of an elemental analysis run for this compound depends on overcoming specific physicochemical barriers inherent to the bis-adamantyl structure.
Challenge A: Incomplete Combustion (The "Soot" Effect)
Causality: The high Carbon-to-Hydrogen ratio and the stable, diamondoid cage structure make the dimer resistant to oxidation. Standard combustion cycles (950°C) may leave unburned carbon residues, leading to artificially low %C results.
Protocol Adjustment: Use Tungsten (VI) Oxide (WO₃) as a combustion aid to facilitate oxygen transfer and ensure complete degradation of the cage structure.
Challenge B: Hydrophobicity vs. Hygroscopicity
Causality: Unlike the monomer, which is moderately water-soluble, the dimer is extremely lipophilic. However, the HCl salt moiety can still trap atmospheric moisture if not dried rigorously.
Impact: Trapped water dilutes the Carbon mass fraction. A result of 73.5% C (vs 74.6%) often indicates a hemihydrate (·0.5 H₂O) rather than impurity.
Protocol Adjustment: Vacuum dry at 60°C for 4 hours over P₂O₅ prior to analysis.
Step-by-Step Validation Protocol
This self-validating workflow ensures that EA results are legally and scientifically defensible.
Step 1: Pre-Analysis Purification
Recrystallize crude product from absolute ethanol (as per US Patent 3,391,142 methods).
Wash with cold diethyl ether to remove unreacted 1-bromoadamantane.
Vacuum dry to constant weight.
Step 2: Sample Preparation
Weigh 2.0 ± 0.1 mg of the dried salt into a tin capsule.
Add 5–10 mg of WO₃ (Tungsten Oxide) powder directly over the sample.
Seal the capsule hermetically to prevent moisture re-absorption.
Step 3: Instrumental Parameters (CHN Analyzer)
Furnace Temperature: 1050°C (Boosted for adamantane cages).
Oxygen Dosing: 5-10 seconds excess injection.
Carrier Gas: Helium at 140 mL/min.
Step 4: Data Interpretation Criteria
Pass: C = 74.62% ± 0.4% | N = 4.35% ± 0.3%.
Fail (Incomplete Reaction): C < 70% (Indicates presence of Amantadine HCl).
Fail (Solvation): C ~ 72-73% (Indicates trapped solvent/water; re-dry and re-test).
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for validating the synthesis based on EA results.
Caption: Decision matrix for validating Di-(1-adamantyl)amine HCl synthesis using Carbon content as the primary discriminator.
References
United States Patent Office. (1968). Adamantyl secondary amines (US3391142A). Google Patents. Link
Carl Roth. (2024).[2] Di-(1-adamantyl)amine hydrochloride Product Specification & CAS 561327-49-9.[2] Carl Roth GmbH. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64150, Amantadine Hydrochloride (Monomer Comparison). PubChem. Link
Sigma-Aldrich. (2024). 1-Adamantylamine Hydrochloride (Monomer Reference).[1][3][4][5] Merck KGaA. Link
Comprehensive Guide to the Biological Activity of Adamantane Derivatives
Introduction: The Adamantane Scaffold in Medicinal Chemistry The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid cage structure valued in drug design for its unique physicochemical properties. Its lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid cage structure valued in drug design for its unique physicochemical properties. Its lipophilicity (
) facilitates transport across the blood-brain barrier (BBB), while its rigid, bulky structure restricts conformational flexibility in the active site, enhancing specificity.
This guide provides an in-depth comparative analysis of adamantane derivatives across three primary therapeutic axes: Antiviral (M2 channel) , Neuroprotective (NMDA receptor) , and Metabolic (DPP-4 inhibition) . We synthesize experimental data with mechanistic insights to aid in the selection and optimization of these scaffolds.
Comparative Analysis 1: Antiviral Activity (Influenza A M2 Channel)[1]
Mechanism of Action
Amantadine and Rimantadine function as channel blockers of the Influenza A M2 proton channel.[1][2][3][4][5][6] The M2 protein is a tetrameric pH-gated channel essential for viral uncoating within the endosome.[7]
Blockade Site: The adamantane cage binds within the transmembrane pore (residues 22–46), specifically interacting with the Val27, Ala30, Ser31, and Gly34 region.
Stabilization: The drug stabilizes the channel in the closed conformation, preventing the proton influx required for viral ribonucleoprotein (vRNP) acidification and release.
Comparative Performance: Amantadine vs. Rimantadine
While both compounds share a core mechanism, Rimantadine exhibits superior pharmacokinetic properties and a marginally better side-effect profile due to lower CNS accumulation compared to Amantadine.
Feature
Amantadine
Rimantadine
Structure
1-Adamantanamine
-Methyl-1-adamantanemethylamine
IC50 (WT M2)
~10–16 µM
~8–12 µM
S31N Mutant IC50
> 100 µM (Resistant)
> 100 µM (Resistant)
Plasma Half-life
12–18 hours
24–36 hours
CNS Side Effects
Moderate (Insomnia, Dizziness)
Low (Lower BBB penetration relative to Amantadine)
Expert Insight: The S31N mutation, now prevalent in >95% of circulating Influenza A strains, introduces a polar asparagine residue into the pore. This steric and electrostatic clash prevents the hydrophobic adamantane cage from binding effectively, rendering both drugs ineffective for current seasonal flu strains. However, they remain critical tool compounds for studying viroporin inhibition.
Visualization: M2 Channel Blockade Mechanism
Caption: Mechanism of M2 channel inhibition. Adamantanes sterically occlude the pore, preventing H+ influx essential for viral uncoating.
Memantine and Amantadine are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Unlike competitive antagonists, they only bind when the channel is open.
"Foot-in-the-Door" Block: They bind to the Mg²⁺ site within the channel pore.
Kinetics: Memantine has a faster off-rate (
) than the high-affinity blocker MK-801. This allows it to block sustained, pathological Ca²⁺ influx (excitotoxicity) while sparing transient, physiological synaptic activity.
Comparative Performance: Memantine vs. Amantadine
Memantine is the superior neuroprotective agent due to its optimized binding affinity. The two methyl groups on Memantine (3,5-dimethyl-1-adamantanamine) fit into hydrophobic pockets formed by Ala645 (GluN1) and Ala644 (GluN2B), significantly increasing affinity compared to Amantadine.
Compound
Target
Mechanism
Ki (Binding Affinity)
IC50 (Functional)
Clinical Use
Memantine
NMDA (GluN1/2B)
Uncompetitive Open-Channel Blocker
0.5 – 1.0 µM
1 – 2 µM
Alzheimer's Disease
Amantadine
NMDA (GluN1/2B)
Uncompetitive Open-Channel Blocker
10 – 20 µM
~16 – 25 µM
Parkinson's (Dyskinesia)
Visualization: NMDA Receptor Antagonism[8][9]
Caption: Memantine's fast off-rate allows it to distinguish between pathological tonic activation and physiological transient signals.
Saxagliptin is a potent DPP-4 inhibitor.[8] The adamantane moiety is critical for its high potency and extended duration of action.
Binding Mode: The nitrile group forms a reversible covalent imidate adduct with the catalytic Ser630. The bulky adamantane group occupies the S2 subsite (hydrophobic pocket), interacting with Phe357, Arg358, and Tyr547.
Comparison: Saxagliptin (
nM) is significantly more potent than Vildagliptin ( nM) due to these extensive hydrophobic contacts in the S2 subsite.
SQ109 (Tuberculosis)
SQ109 is an ethylenediamine-adamantane derivative.[9][10]
Mechanism: It targets MmpL3 , a transporter essential for cell wall construction (Trehalose Monomycolate transport), and acts as an uncoupler, collapsing the proton motive force.[11][12]
Activity: Bactericidal against Mycobacterium tuberculosis (MIC: 0.2–0.78 µg/mL).[13]
Experimental Protocols
Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Inhibition
This protocol is the gold standard for quantifying channel block potency.
Expression System: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 (WT or S31N mutant). Incubate for 48–72 hours at 18°C.
Perfusion Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).
Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton current. Wait for current stabilization.
Drug Application: Perfuze pH 5.5 buffer containing the adamantane derivative (e.g., 1–100 µM).
Measurement: Record the steady-state inward current (
) at a holding potential of -60 mV.
Analysis: Calculate percent inhibition:
. Plot dose-response curve to determine IC50.
Protocol B: [³H]MK-801 Displacement Binding Assay
This assay measures the affinity of compounds for the PCP binding site within the NMDA channel.
Membrane Prep: Prepare synaptic membranes from rat forebrain or HEK293 cells expressing GluN1/GluN2B.
Incubation:
Mix membrane homogenate (50–100 µg protein) with [³H]MK-801 (2–5 nM).
Add 100 µM Glutamate and 10 µM Glycine (to open the channels).
Add varying concentrations of the test compound (Memantine/Amantadine, 1 nM – 100 µM).
Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow due to channel kinetics).
Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Calculation: Determine
using the Cheng-Prusoff equation: .
References
Stouffer, A. L., et al. (2008). Structural basis for the function and inhibition of an influenza virus proton channel.[4][5][6][7][14] Nature.[6] Link
Wang, J., et al. (2013). Key binding interactions for memantine in the NMDA receptor. ACS Chemical Neuroscience. Link
Metzler, W. J., et al. (2008).[15] Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation.[16] Protein Science. Link
Tahlan, K., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy.[13] Link
Jing, X., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[3][5][6] PNAS. Link